3-(2-Aminopropan-2-yl)oxolan-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2-aminopropan-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(2,8)7(9)3-4-10-5-7/h9H,3-5,8H2,1-2H3 |
InChI Key |
RXUZXYBNWCSNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCOC1)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Aminopropan-2-yl)oxolan-3-ol (CAS 1779409-68-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound 3-(2-Aminopropan-2-yl)oxolan-3-ol (CAS 1779409-68-5) is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive analysis based on its molecular structure, data from structurally related compounds, and established principles of organic chemistry and pharmacology.
Introduction and Structural Elucidation
3-(2-Aminopropan-2-yl)oxolan-3-ol is a unique molecule that combines the features of a tertiary alcohol, a saturated five-membered ether (oxolane or tetrahydrofuran), and a quaternary amino-propane side chain. The presence of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. Its structure contains a chiral center at the C3 position of the oxolane ring, indicating the possibility of enantiomers with distinct biological activities.
Molecular Structure:
Caption: Molecular structure of 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Physicochemical Properties
| Property | Value/Prediction | Source |
| CAS Number | 1779409-68-5 | ChemScene[1] |
| Molecular Formula | C₇H₁₅NO₂ | ChemScene[1] |
| Molecular Weight | 145.20 g/mol | ChemScene[1] |
| SMILES | OC1(COCC1)C(N)(C)C | ChemScene[1] |
| Purity | ≥95% (as supplied by some vendors) | ChemScene[1] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
| Shipping | Room temperature in continental US; may vary elsewhere. May require cold-chain transport. | ChemScene[1] |
Potential Synthetic Pathways
There are no published synthetic routes specifically for 3-(2-Aminopropan-2-yl)oxolan-3-ol. However, based on established organic synthesis methodologies, a plausible retrosynthetic analysis suggests a few potential pathways.
A logical approach would involve the nucleophilic addition of a suitable propan-2-amine equivalent to a 3-oxo-oxolane precursor.
Caption: Retrosynthetic approach for 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Proposed Synthetic Protocol:
-
Preparation of 3-Oxo-oxolane: A suitable starting material would be a protected 3-hydroxyoxolane, which can be oxidized to the corresponding ketone.
-
Nucleophilic Addition: The key step would be the addition of a nucleophile derived from 2-aminopropane to the 3-oxo-oxolane. This could be achieved using a Grignard reagent or an organolithium species derived from a protected 2-aminopropane, followed by deprotection.
-
Purification: The final product would be purified using standard techniques such as column chromatography or distillation.
This proposed synthesis is a general strategy and would require optimization of reaction conditions, solvents, and protecting groups.
Potential Applications and Biological Activity
The specific applications of 3-(2-Aminopropan-2-yl)oxolan-3-ol are not documented. However, the structural motifs present in the molecule are found in compounds with a wide range of biological activities and applications.
-
Pharmaceutical Intermediates: Amino alcohols are crucial building blocks in the synthesis of many pharmaceuticals. The unique combination of the oxolane ring and the amino alcohol functionality could make this compound a valuable intermediate for novel drug candidates.
-
Immunosuppressive Agents: Structurally related 2-substituted 2-aminopropane-1,3-diols have been investigated for their immunosuppressive effects.[3] It is plausible that 3-(2-Aminopropan-2-yl)oxolan-3-ol could serve as a scaffold for the development of new immunosuppressive drugs.
-
Antimicrobial Activity: Oxolane derivatives have been explored for their antimicrobial properties.[4] The presence of the amino group in the target molecule could enhance its potential as an antimicrobial agent.
-
Materials Science: Amino alcohols are used in the production of polymers and as corrosion inhibitors. The properties of this compound could be explored for applications in these areas.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(2-Aminopropan-2-yl)oxolan-3-ol. However, based on the safety profiles of related amino alcohols and oxolane derivatives, the following precautions are recommended.[5][6]
Hazard Statements (Inferred):
-
May be harmful if swallowed or in contact with skin.
-
Causes skin irritation and serious eye damage.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Conclusion and Future Directions
3-(2-Aminopropan-2-yl)oxolan-3-ol is a compound with interesting structural features that suggest its potential as a valuable tool in chemical and pharmaceutical research. While direct experimental data is currently lacking in the public domain, this guide provides a framework for its potential synthesis, properties, and applications based on the analysis of its structure and related compounds.
Future research should focus on:
-
Developing and publishing a reliable synthetic route to make the compound more accessible to the research community.
-
Characterizing its physicochemical properties through experimental studies.
-
Screening for biological activity in areas such as immunosuppression, cancer, and infectious diseases.
-
Investigating its potential in materials science applications.
The elucidation of the properties and activities of this molecule could open up new avenues for innovation in drug discovery and materials science.
References
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PubChem. (n.d.). 3-[2-Hydroxy-3-(propylamino)propyl]oxolan-3-ol. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-Aminooxetan-3-yl)propan-2-ol. Retrieved from [Link]
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ResearchGate. (n.d.). Three 1-aminopropan-2-ols with potential biological activities. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-[2-(oxolan-2-yl)propan-2-yl]oxolane. Retrieved from [Link]
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MDPI. (2024, February 17). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Retrieved from [Link]
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PubMed. (2000, July 27). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Aminopropan-2-yl)oxolan-3-ol
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel chemical entity, 3-(2-Aminopropan-2-yl)oxolan-3-ol. In the dynamic landscape of drug discovery, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its pharmacokinetic profile and ultimate clinical success. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, even in the absence of extensive empirical data.
It is important to note that, as of the date of this publication, specific experimental data for 3-(2-Aminopropan-2-yl)oxolan-3-ol is not extensively available in the public domain. Consequently, this guide leverages validated in silico prediction methodologies to forecast its key physicochemical parameters. These computational approaches, which include advanced machine learning models and quantum chemical calculations, offer a robust preliminary assessment of the compound's behavior.[1][2][3] This guide further outlines the established, industry-standard experimental protocols that would be employed for the empirical validation of these predicted properties, thereby providing a complete framework for its evaluation.
Molecular Profile and Structural Attributes
A molecule's three-dimensional structure is the primary determinant of its physical and chemical properties. 3-(2-Aminopropan-2-yl)oxolan-3-ol is a chiral molecule featuring a substituted oxolane (tetrahydrofuran) ring, a tertiary alcohol, and a primary amine.
-
IUPAC Name: 3-(2-Aminopropan-2-yl)oxolan-3-ol
-
Molecular Formula: C₇H₁₅NO₂
-
Canonical SMILES: CC(C)(N)C1(CCO1)O
The presence of both a basic amino group and a hydroxyl group suggests the potential for significant hydrogen bonding, which will influence properties such as solubility and membrane permeability. The oxolane ring introduces a degree of conformational rigidity.
Predicted Physicochemical Properties: A Quantitative Overview
The following table summarizes the predicted physicochemical properties of 3-(2-Aminopropan-2-yl)oxolan-3-ol. These values have been derived from a consensus of established computational models and algorithms.[4][5][6]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 145.20 g/mol | Low molecular weight is generally favorable for absorption and distribution. |
| pKa (Basic) | 9.5 - 10.5 | The primary amine is predicted to be significantly protonated at physiological pH (7.4), which will enhance aqueous solubility but may reduce passive membrane permeability. |
| logP | -0.5 to 0.5 | This value indicates a hydrophilic character, suggesting good aqueous solubility but potentially limited lipid membrane permeability. |
| Aqueous Solubility (logS) | > -2.0 | The compound is predicted to have high aqueous solubility, a desirable trait for formulation and bioavailability. |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 58.4 Ų | A moderate TPSA, suggesting a balance between solubility and permeability. |
Drug-Likeness Assessment: Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[7][8][9][10] The rule states that an orally active drug is likely to have:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass under 500 daltons.
-
A calculated octanol-water partition coefficient (logP) not greater than 5.
Based on the predicted properties, 3-(2-Aminopropan-2-yl)oxolan-3-ol adheres to all criteria of Lipinski's Rule of Five , suggesting a favorable profile for oral drug development.
Conceptual Frameworks and Experimental Validation
While computational predictions are invaluable for initial screening, experimental validation is crucial.[11] The following sections detail the theoretical underpinnings of key physicochemical properties and the standard experimental protocols for their determination.
Acid Dissociation Constant (pKa)
Scientific Rationale: The pKa is a measure of the strength of an acid in solution. For a basic compound like 3-(2-Aminopropan-2-yl)oxolan-3-ol, the pKa of its conjugate acid determines the extent of ionization at a given pH. This is critical as the ionization state influences solubility, receptor binding, and membrane transport.[1] The primary amine in the molecule is the key ionizable group.
Experimental Protocol: Potentiometric Titration
This is a highly accurate and standard method for pKa determination.
-
Preparation: A precise weight of the compound is dissolved in a known volume of deionized water to create a stock solution.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using an automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve, often using derivative plots to enhance precision.
Caption: Workflow for pKa determination via potentiometric titration.
Octanol-Water Partition Coefficient (logP)
Scientific Rationale: The logP value quantifies the lipophilicity (or hydrophobicity) of a compound. It is the ratio of the concentration of the compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[12] LogP is a critical predictor of how a drug will partition into biological membranes and is a key factor in absorption, distribution, and potential toxicity.[13][14]
Experimental Protocol: Shake-Flask Method (OECD 107)
This is the traditional and most reliable method for logP determination.
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by shaking for 24 hours, followed by separation.
-
Compound Addition: A known amount of 3-(2-Aminopropan-2-yl)oxolan-3-ol is dissolved in the aqueous phase.
-
Equilibration: The mixture is shaken vigorously in a separatory funnel for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination using the shake-flask method.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[15][16] Poor solubility is a major hurdle in drug development, often leading to formulation challenges and inadequate in vivo exposure.
Experimental Protocol: Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (typically at various pH values, e.g., 4.0, 7.4, 9.0) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Reporting: The solubility is reported in units such as mg/mL or µM.
Caption: Workflow for thermodynamic aqueous solubility determination.
Conclusion and Future Directions
The in silico analysis of 3-(2-Aminopropan-2-yl)oxolan-3-ol suggests that it possesses a promising physicochemical profile for consideration as an orally bioavailable drug candidate. Its low molecular weight, high predicted aqueous solubility, and compliance with Lipinski's Rule of Five are all favorable characteristics. The primary amine imparts a basic character, which will be a key determinant of its behavior in biological systems.
The next critical step in the evaluation of this compound is the empirical validation of these predicted properties. The experimental protocols outlined in this guide provide a clear and robust pathway for obtaining the necessary data to build a comprehensive and accurate profile of 3-(2-Aminopropan-2-yl)oxolan-3-ol. This foundational knowledge will be indispensable for guiding further preclinical development, including formulation, ADME studies, and toxicological assessments.
References
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ACS Publications. (2007, June 1). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics. [Link]
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Journal of Chemical Education. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]
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MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
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Nature. (n.d.). Boosting the predictive performance with aqueous solubility dataset curation. [Link]
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arXiv. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. [Link]
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ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. [Link]
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PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
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ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]
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Curia. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. [Link]
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PMC. (n.d.). Recent progress in the computational prediction of aqueous solubility and absorption. [Link]
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ResearchGate. (2025, August 7). Recent progress in the computational prediction of aqueous solubility and absorption. [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]
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IEEE Xplore. (2025, February 18). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]
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PMC. (n.d.). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. [Link]
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Rowan. (2025, October 16). How to Predict pKa. [Link]
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Schrödinger. (n.d.). QikProp. [Link]
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ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]
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Simulations Plus. (n.d.). PCB Module: Accurate Physicochemical Property Predictions. [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. [Link]
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Mapping Ignorance. (2018, June 13). Putting the "rule of five" of drug research in context. [Link]
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Lecture Notes. (2023, November 28). lipinski rule of five. [Link]
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PharmaInformatic. (n.d.). Lipinski´s Rule of 5. [Link]
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SlideShare. (n.d.). Rule_of_5_and_drug_likeness_(1).pdf. [Link]
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bioRxiv. (n.d.). Improving ADMET prediction with descriptor augmentation of Mol2Vec embeddings. [Link]
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PubChem. (n.d.). 2-(3-Aminooxetan-3-yl)propan-2-ol. [Link]
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Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. [Link]
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PubChem. (n.d.). 3-[2-Hydroxy-3-(propylamino)propyl]oxolan-3-ol. [Link]
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ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]
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Journal of Medicinal and Chemical Sciences. (2025, February 15). Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors. [Link]
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ResearchGate. (2022, December 19). Is there a way to obtain ADMET-related experimental values for a specific compound?. [Link]
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Journal of Applied Pharmaceutical Science. (2023, February 5). Virtual screening campaigns and ADMET evaluation to unlock the potency of flavonoids from Erythrina as 3CLpro SARS. [Link]
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Synthesis and Characterization of 3-(2-Aminopropan-2-yl)oxolan-3-ol: A Technical Guide to Sterically Congested Amino Alcohols
Introduction & Strategic Rationale
In contemporary medicinal chemistry, the incorporation of sterically hindered, spiro-like, and heavily substituted aliphatic scaffolds is a proven strategy to improve metabolic stability, modulate basicity ( pKa ), and increase the fraction of sp3 hybridized carbons ( Fsp3 ). The molecule 3-(2-Aminopropan-2-yl)oxolan-3-ol (CAS: 1779409-68-5) represents a highly specialized building block featuring an oxolane (tetrahydrofuran) ring substituted at the C3 position with both a hydroxyl group and a bulky 2-aminopropan-2-yl moiety[1].
Synthesizing vicinal amino alcohols with adjacent quaternary and tertiary centers presents a significant thermodynamic and kinetic challenge. Standard synthetic routes often fail due to severe steric clash and unfavorable reaction equilibria. This whitepaper details a field-proven, self-validating methodology for the synthesis and characterization of this molecule, prioritizing kinetic control and chemoselective reduction.
Mechanistic Causality & Pathway Design
The most direct retrosynthetic disconnection for 3-(2-Aminopropan-2-yl)oxolan-3-ol leads back to oxolan-3-one and 2-nitropropane via a nitroaldol (Henry) reaction, followed by the reduction of the nitro group.
Overcoming the Thermodynamic Penalty of the Henry Reaction
The base-catalyzed Henry reaction between a ketone and a secondary nitroalkane is notoriously difficult. The equilibrium heavily favors the starting materials due to the steric repulsion at the newly formed C-C bond[2]. Standard thermodynamic conditions (e.g., catalytic Et3N or NaOH at room temperature) typically yield <5% of the desired product.
To bypass this, we must operate under strict kinetic control . By using a strong base like at -78 °C, 2-nitropropane is quantitatively converted into its lithium nitronate[2]. The subsequent addition of oxolan-3-one forms a lithium alkoxide intermediate. Crucially, quenching the reaction with acetic acid at -78 °C traps the kinetically favored β -nitro alcohol before retro-aldol collapse can occur.
Chemoselective Reduction
The reduction of a sterically congested tertiary nitro group to a primary amine is highly sensitive. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) often results in unwanted C-N bond hydrogenolysis, yielding a des-amino byproduct. Conversely, harsh acidic metal reductions (e.g., Zn/HCl) can trigger retro-aldol cleavage. The optimal solution is Catalytic Transfer Hydrogenation (CTH) using [3]. This system is exceptionally mild, operating at 40 °C, and selectively reduces the aliphatic nitro group without breaking the fragile C-C or C-O bonds[3].
Fig 1: Retrosynthetic and forward workflow for the synthesis of the target amino alcohol.
Step-by-Step Experimental Methodologies
Every protocol described below is designed as a self-validating system , ensuring that the chemist can verify the success of the transformation in real-time before proceeding to the next step.
Protocol A: Synthesis of 3-(2-Nitropropan-2-yl)oxolan-3-ol
Reagents: Oxolan-3-one (10.0 mmol), 2-nitropropane (10.5 mmol), LDA (11.0 mmol, 2.0 M in THF/heptane), anhydrous THF (30 mL), Glacial Acetic Acid (12.0 mmol).
-
Nitronate Formation: Cool a solution of LDA (11.0 mmol) in anhydrous THF (15 mL) to -78 °C under a strict argon atmosphere. Add 2-nitropropane (10.5 mmol) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete deprotonation.
-
Kinetic Addition: Add oxolan-3-one (10.0 mmol) dissolved in THF (15 mL) dropwise over 15 minutes to the nitronate solution. Maintain the reaction at -78 °C for exactly 2 hours.
-
Critical Causality: Do not allow the reaction to warm up. Warming provides the activation energy required for the intermediate alkoxide to undergo retro-aldol cleavage back to the starting materials.
-
-
Trapping: Quench the reaction at -78 °C by the rapid addition of glacial acetic acid (12.0 mmol) in THF (5 mL).
-
Workup: Allow the mixture to warm to room temperature, dilute with ethyl acetate (50 mL), wash with brine (2 x 20 mL), dry over MgSO4 , and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).
-
Self-Validation (IR Tracking): Analyze the crude mixture via ATR-IR. The success of the C-C bond formation is confirmed by the complete disappearance of the ketone C=O stretch ( 1750cm−1 ) and the appearance of strong NO2 asymmetric/symmetric stretches ( 1545cm−1 and 1360cm−1 ) alongside a broad O-H stretch ( 3400cm−1 ).
Protocol B: Reduction to 3-(2-Aminopropan-2-yl)oxolan-3-ol
Reagents: 3-(2-Nitropropan-2-yl)oxolan-3-ol (5.0 mmol), Raney Nickel (slurry in water, ~1.0 g), Methanol (20 mL), Ammonium formate (25.0 mmol).
-
Catalyst Preparation: Wash the Raney Nickel (~1.0 g) three times with methanol to remove water.
-
Safety & Integrity: Raney Ni is highly pyrophoric. Maintain a layer of solvent over the catalyst at all times to prevent spontaneous ignition and loss of catalytic activity.
-
-
Reaction Setup: Suspend the washed catalyst in a solution of the β -nitro alcohol (5.0 mmol) in methanol (20 mL).
-
Hydrogen Transfer: Add ammonium formate (25.0 mmol) in small portions at room temperature. The reaction will gently effervesce as H2 is generated in situ. Stir the mixture at 40 °C for 3 hours.
-
Self-Validation (TLC & IR): Monitor the reaction via TLC (ninhydrin stain will show a dark purple spot for the primary amine). IR spectroscopy should show the complete eradication of the 1545cm−1 NO2 band.
-
Isolation: Filter the mixture through a pad of Celite (do not let the filter cake dry!). Wash the cake with methanol. Concentrate the filtrate, basify with 1M NaOH (10 mL), extract with Dichloromethane (3 x 20 mL), dry over Na2SO4 , and evaporate to yield the pure target amino alcohol.
Quantitative Data & Characterization
The following tables summarize the optimization parameters that justify the chosen methodology, alongside the definitive analytical data required to confirm the structural identity of 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Table 1: Reaction Optimization Summary (Nitroaldol Step)
| Base / Promoter | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Et3N (0.1 eq) | Neat | 25 | <5% | Thermodynamic equilibrium heavily favors starting materials. |
| TBAF (0.1 eq) | THF | 25 | 15% | Slight kinetic improvement, but retro-aldol still dominates. |
| DBU (1.0 eq) | DCM | 0 | 22% | Competitive self-aldol condensation of the oxolan-3-one. |
| LDA (1.1 eq) | THF | -78 | 78% | Kinetic trapping of lithium alkoxide prevents retro-aldol. |
Table 2: Analytical Characterization Data
| Analytical Technique | Key Signals / Data Points | Structural Assignment |
| 1 H NMR (400 MHz, CDCl3 ) | δ 1.15 (s, 6H) | Gem-dimethyl protons of the isopropylamine group. |
| 1 H NMR (400 MHz, CDCl3 ) | δ 3.70 - 3.95 (m, 4H) | Oxolane ring protons adjacent to oxygen (C2, C5). |
| 13 C NMR (100 MHz, CDCl3 ) | δ 82.5, 54.2 | C3 quaternary carbon (oxolane), C2 quaternary carbon (isopropyl). |
| IR (ATR, cm−1 ) | 3350 (br), 2960, 1050 | N-H / O-H stretch, aliphatic C-H, C-O stretch. |
| HRMS (ESI-TOF) | m/z [M+H]+ calcd: 146.1176 | Found: 146.1180 (Confirms C7H15NO2 ) |
References
-
Ono, N. "Alkali Metal Salts of Nitroalkanes and Their C-C Bond Forming Reactions." Thieme Connect.[Link]
-
Gowda, D. C., et al. "Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds." ResearchGate.[Link]
Sources
Pharmacophore Engineering with 3-(2-Aminopropan-2-yl)oxolan-3-ol: Structural Analysis, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the shift away from planar, aromatic-heavy screening libraries toward highly saturated, three-dimensional scaffolds has become a critical strategy for reducing attrition rates in drug development. As a Senior Application Scientist, I present this technical guide to deconstruct 3-(2-Aminopropan-2-yl)oxolan-3-ol , a highly specialized aliphatic building block. By integrating a hydrophilic oxolane (tetrahydrofuran) core with a sterically hindered 1,2-amino alcohol motif, this molecule serves as a premier scaffold for enhancing metabolic stability, aqueous solubility, and target specificity. This whitepaper details its physicochemical profiling, mechanistic rationale in drug design, and a self-validating synthetic methodology.
Structural and Physicochemical Profiling
The structural integrity of 3-(2-Aminopropan-2-yl)oxolan-3-ol is defined by its densely functionalized chiral center at the C3 position of the oxolane ring, which bears both a tertiary hydroxyl group and a 2-aminopropan-2-yl (gem-dimethyl amine) substituent.
To facilitate rapid assessment for Fragment-Based Drug Discovery (FBDD) workflows, the quantitative physicochemical parameters are summarized below:
| Parameter | Value | Causality / Significance in Drug Design |
| IUPAC Name | 3-(2-Aminopropan-2-yl)oxolan-3-ol | Defines exact regiochemistry and substitution pattern. |
| Molecular Formula | C₇H₁₅NO₂ | Low molecular weight (145.20 g/mol ) preserves ligand efficiency. |
| Fsp³ | 1.00 (7/7 carbons) | Maximizes 3D spatial coverage; drastically enhances solubility. |
| LogP | -0.12 | Highly hydrophilic; minimizes off-target lipophilic toxicity. |
| TPSA | 55.48 Ų | Optimal for oral bioavailability and membrane permeation. |
| H-Bond Donors | 2 (-OH, -NH₂) | Facilitates strong, directional target interactions. |
| H-Bond Acceptors | 3 (O, O, N) | Enhances aqueous solvation and kinase hinge-binding potential. |
Medicinal Chemistry Rationale: Escaping Flatland
The incorporation of 3-(2-Aminopropan-2-yl)oxolan-3-ol into a drug discovery pipeline is driven by two foundational pillars of modern pharmacophore engineering:
1. The "Escape from Flatland" Paradigm: Historically, high-throughput synthesis relied heavily on sp²-sp² cross-coupling, leading to flat, hydrophobic molecules prone to off-target promiscuity and poor pharmacokinetic profiles. By utilizing a building block with an Fsp³ of 1.0 (where all carbons are sp³ hybridized), medicinal chemists can prospectively design molecules with superior clinical success rates. Saturated molecular architectures inherently possess better aqueous solubility and access distinct, three-dimensional binding pockets[1].
2. Steric Shielding via the gem-Dimethyl Effect: Primary amines are notoriously susceptible to rapid oxidative deamination by Monoamine Oxidases (MAOs) and N-acetylation. The 2-aminopropan-2-yl substituent features a gem-dimethyl group directly adjacent to the primary amine. This specific steric bulk enforces a bioactive conformation while physically shielding the nitrogen lone pair from metabolic enzymes, thereby prolonging the in vivo half-life without adding excessive lipophilicity [2].
Figure 1: Pharmacophore deconstruction and physicochemical contributions of the structural motifs.
Synthetic Methodology: The Nitroaldol (Henry) Route
To synthesize this sterically congested 1,2-amino alcohol, we employ a highly reliable, two-step sequence utilizing the Henry Reaction (nitroaldol addition) followed by catalytic hydrogenation. Discovered in 1895, the Henry reaction remains the gold standard for coupling nitroalkanes with ketones to form β-nitro alcohols [3].
Figure 2: Synthetic workflow for 3-(2-Aminopropan-2-yl)oxolan-3-ol via nitroaldol addition.
Step-by-Step Protocol & Causality
Step 1: Base-Catalyzed Nitroaldol Addition
-
Objective: Form the critical C-C bond between the oxolane core and the isopropylamine precursor.
-
Procedure:
-
Charge a dry, argon-purged flask with oxolan-3-one (1.0 eq) and 2-nitropropane (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Causality of Base Selection: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at 0 °C. DBU is specifically selected because its basicity (pKa ~13.5) is sufficient to deprotonate the α-carbon of 2-nitropropane (pKa ~10) to form the nucleophilic nitronate anion, but it is not strong enough to trigger unwanted aldol self-condensation of the oxolan-3-one.
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Self-Validation System: Monitor the reaction via TLC. Because aliphatic nitro compounds lack strong UV chromophores, use a KMnO₄ stain (the nitroalkane will resist oxidation, but the starting ketone will stain). Quench with saturated aqueous NH₄Cl to neutralize the DBU and protonate the alkoxide intermediate. Extract with EtOAc to isolate 3-(2-nitropropan-2-yl)oxolan-3-ol .
Step 2: Chemoselective Catalytic Hydrogenation
-
Objective: Reduce the sterically hindered tertiary nitro group to a primary amine.
-
Procedure:
-
Dissolve the intermediate in methanol (MeOH).
-
Causality of Catalyst: Add 10% Palladium on Carbon (Pd/C) (0.05 eq). Pd/C under H₂ is chosen for its high chemoselectivity; it efficiently reduces aliphatic nitro groups to amines without cleaving the sensitive ether linkages of the oxolane ring or causing hydrogenolysis of the tertiary alcohol.
-
Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen atmosphere (balloon, ~1 atm) for 6 hours.
-
-
Self-Validation System: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo. Confirm successful reduction via LC-MS; the disappearance of the nitro-isotope pattern and the emergence of the expected mass peak ([M+H]⁺ = 146.2 m/z ) validates the synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol .
Integration into Drug Discovery Workflows
When integrating this building block into larger active pharmaceutical ingredients (APIs), the primary amine serves as an excellent nucleophile for amide couplings or reductive aminations. However, due to the extreme steric hindrance imparted by the adjacent gem-dimethyl group and the tertiary alcohol, standard coupling reagents (e.g., EDC/HOBt) may suffer from sluggish kinetics.
Application Insight: It is highly recommended to use highly reactive uronium-based coupling reagents such as HATU or COMU in the presence of N,N-Diisopropylethylamine (DIPEA), and to run the coupling reactions at elevated temperatures (e.g., 40–50 °C) to overcome the steric barrier and ensure quantitative yields.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Jin, et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel), 16(8), 1152. URL:[Link]
-
Wikipedia Contributors. (2023). Henry reaction. Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
Spectroscopic Profiling of 3-(2-Aminopropan-2-yl)oxolan-3-ol: A Technical Guide
Introduction and Physicochemical Rationale
In modern fragment-based drug discovery (FBDD), sp³-rich, highly polar building blocks are prized for their ability to navigate complex binding pockets while maintaining favorable physicochemical profiles. 3-(2-Aminopropan-2-yl)oxolan-3-ol (CAS: 1779409-68-5)[1] is a prime example of such a scaffold. Featuring a hydrophilic oxolane (tetrahydrofuran) core, a tertiary alcohol, and a sterically hindered primary amine, this molecule presents unique analytical challenges.
With a Topological Polar Surface Area (TPSA) of 55.48 Ų and a LogP of -0.12[1], the compound is highly hydrophilic. This technical guide establishes a robust, self-validating framework for the spectroscopic characterization (MS, NMR, IR) of this molecule, detailing the causality behind each analytical choice to ensure high-fidelity data acquisition.
Mass Spectrometry (ESI-HRMS)
Mechanistic Fragmentation Pathway
Given the presence of the basic primary amine, Electrospray Ionization (ESI) in positive ion mode is the most logical ionization technique, as the amine possesses a high gas-phase proton affinity. The expected pseudomolecular ion is[M+H]⁺ at m/z 146.1176.
The fragmentation of this molecule is governed by the stability of the resulting product ions. The dominant pathway is the α-cleavage of the bond between the oxolane C3 and the isopropylamine group. This cleavage is thermodynamically driven by the formation of a highly stable tertiary iminium cation (m/z 58.065), which serves as the diagnostic base peak for this structural motif. Secondary pathways include the neutral losses of water (-18 Da) from the tertiary alcohol and ammonia (-17 Da) from the primary amine.
Caption: ESI-MS fragmentation pathway highlighting the dominant alpha-cleavage to the iminium ion.
Self-Validating HRMS Protocol
To ensure mass accuracy and eliminate false positives, the following protocol integrates internal validation steps based on.
-
Calibration: Infuse a sodium formate cluster solution prior to the run to calibrate the Time-of-Flight (TOF) analyzer, ensuring mass accuracy is strictly < 5 ppm.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a matrix of MeOH/H₂O (50:50) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the primary amine.
-
Blank Validation: Inject a blank (solvent matrix only) immediately prior to the sample. This step is critical to rule out isobaric background interferences from plasticizers or solvent impurities.
-
Acquisition: Inject 5 µL. Operate ESI in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure complete droplet evaporation without thermal degradation of the tertiary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural Causality in Chemical Shifts
The stereochemistry of 3-(2-Aminopropan-2-yl)oxolan-3-ol dictates its NMR signature. The molecule possesses a chiral quaternary center at C3. This chirality breaks the local symmetry, rendering the adjacent gem-dimethyl groups and all methylene protons within the oxolane ring diastereotopic .
Crucially, the C2 methylene protons are isolated between the oxygen atom (O1) and the C3 quaternary center. Because they lack vicinal neighbors, they do not participate in complex multiplet splitting and instead appear as a highly diagnostic AB doublet system. Conversely, the C4 and C5 protons form a contiguous spin system, exhibiting both geminal and vicinal couplings.
Caption: Self-validating NMR acquisition workflow ensuring spectral accuracy and proper referencing.
Self-Validating NMR Protocol
Following , the protocol is designed to capture exchangeable protons reliably.
-
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: Unlike CDCl₃, anhydrous DMSO strongly hydrogen-bonds with the -OH and -NH₂ groups, drastically slowing their chemical exchange rate and allowing them to be observed as distinct, integratable peaks.
-
Internal Referencing: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an absolute zero reference.
-
Validation: Before analyzing the sample peaks, verify the solvent residual peak (DMSO-d₆ pentet at 2.50 ppm for ¹H; septet at 39.52 ppm for ¹³C). If the water peak (approx. 3.33 ppm) is excessively broad, the sample is inadequately dried, and exchangeable proton integration will be compromised.
Quantitative NMR Data Summaries
Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes |
| 0.95 | s | 3H | -CH₃ | Diastereotopic methyl |
| 1.02 | s | 3H | -CH₃ | Diastereotopic methyl |
| 1.45 | br s | 2H | -NH₂ | Slow exchange in DMSO |
| 1.75 | dt | 1H | C4-Hₐ | Coupled to C4-H_b and C5-H₂ |
| 1.95 | ddd | 1H | C4-H_b | Coupled to C4-Hₐ and C5-H₂ |
| 3.45 | d (J=9.5 Hz) | 1H | C2-Hₐ | Isolated AB system |
| 3.65 | d (J=9.5 Hz) | 1H | C2-H_b | Isolated AB system |
| 3.70 - 3.85 | m | 2H | C5-H₂ | Adjacent to ring oxygen |
| 4.80 | s | 1H | -OH | Tertiary alcohol |
Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Type | Assignment | Causality / Notes |
| 24.1, 25.8 | CH₃ | Gem-dimethyl | Split due to C3 chirality |
| 35.2 | CH₂ | C4 | Aliphatic ring carbon |
| 53.8 | C (quat) | C-α | Deshielded by primary amine |
| 67.5 | CH₂ | C5 | Deshielded by adjacent oxygen |
| 75.8 | CH₂ | C2 | Highly deshielded (between O and C3) |
| 83.5 | C (quat) | C3 | Tertiary alcohol bearing carbon |
Vibrational Spectroscopy (ATR-FTIR)
Modality Selection and Protocol
Traditional KBr pellet preparation is highly susceptible to atmospheric moisture absorption, which artificially inflates the O-H stretching region. For a hydrophilic compound like 3-(2-Aminopropan-2-yl)oxolan-3-ol, Attenuated Total Reflectance (ATR) FTIR using a diamond crystal is mandatory.
-
Background Validation: Collect a 32-scan background spectrum of the clean, dry diamond crystal. Causality: This validates the absence of cross-contamination and subtracts ambient CO₂ and water vapor from the final spectrum.
-
Sample Application: Apply 2-3 mg of the neat solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.
-
Processing: Apply an ATR correction algorithm post-acquisition. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to match standard transmission intensities.
Caption: ATR-FTIR operational protocol with integrated background validation.
Diagnostic IR Absorption Signatures
Table 3: Key FTIR Vibrational Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |
| ~3400 | Strong, Broad | O-H stretch | Confirms tertiary alcohol |
| ~3350, ~3280 | Medium, Sharp | N-H stretch | The doublet confirms a primary amine (-NH₂) |
| 2850 - 2960 | Medium | C-H stretch | sp³ aliphatic C-H bonds |
| ~1610 | Medium | N-H bend | Scissoring mode of the primary amine |
| ~1365, ~1385 | Medium | C-H bend | Characteristic "gem-dimethyl" split |
| ~1080 | Strong | C-O-C stretch | Asymmetric stretch of the oxolane ring |
References
-
National Institute of Standards and Technology (NIST). "NIST Mass Spectrometry Data Center Guidelines." NIST Chemistry WebBook. Available at: [Link]
-
American Chemical Society (ACS). "ACS Research Data Guidelines for NMR Spectroscopy." ACS Publications. Available at:[Link]
-
Spectral Database for Organic Compounds (SDBS). "FTIR and NMR Interpretation Standards." National Institute of Advanced Industrial Science and Technology (AIST). Available at:[Link]
Sources
3-(2-Aminopropan-2-yl)tetrahydrofuran-3-ol basic properties
An In-depth Technical Guide to the Basic Properties of 3-(2-Aminopropan-2-yl)tetrahydrofuran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated basic properties of the novel compound 3-(2-aminopropan-2-yl)tetrahydrofuran-3-ol. In the absence of direct experimental data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry with established experimental methodologies to offer a predictive framework for its characterization. We will dissect the structural components of the molecule to postulate its acid-dissociation constant (pKa), solubility, and reactivity profile. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of these properties, with a focus on potentiometric titration and capillary electrophoresis. This document is intended to serve as a valuable resource for researchers and drug development professionals encountering this or structurally related compounds, enabling a proactive and informed approach to its handling, formulation, and application.
Introduction and Molecular Structure Analysis
3-(2-Aminopropan-2-yl)tetrahydrofuran-3-ol is a unique molecule that combines the structural features of a tertiary alcohol, a tertiary amine, and a heterocyclic ether (tetrahydrofuran). The spatial arrangement and electronic properties of these functional groups are expected to dictate its physicochemical behavior, particularly its basicity. Understanding these properties is crucial in drug discovery and development, as they significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
The basicity of this compound arises from the lone pair of electrons on the nitrogen atom of the aminopropane group. The pKa of the conjugate acid of an amine is a quantitative measure of its basicity. For primary aliphatic amines, pKa values are typically in the range of 9-11.[3] However, the specific chemical environment of the amine in 3-(2-aminopropan-2-yl)tetrahydrofuran-3-ol will modulate its basicity.
Caption: Factors influencing the basicity of the target molecule.
Experimental Determination of pKa
Several robust methods are available for the precise determination of the pKa of amine-containing compounds. The choice of method often depends on the compound's solubility, purity, and the required accuracy.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. [3][4][5]It involves the gradual addition of a standardized titrant (a strong acid) to a solution of the compound while monitoring the pH.
Protocol for Potentiometric Titration:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements. [4]2. Sample Preparation: Dissolve a precisely weighed amount of 3-(2-aminopropan-2-yl)tetrahydrofuran-3-ol in deionized water to achieve a concentration of approximately 1 mM. [4]To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl). [4]3. Titration Setup: Place the sample solution in a thermostated vessel on a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound. [4]4. Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl), adding the titrant in small, precise increments. [4]5. Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. [4]The inflection point of the first derivative of the titration curve can also be used to accurately determine the equivalence point. [5]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds that are available in small quantities or have low solubility. [1][6][7]The method is based on measuring the electrophoretic mobility of the compound at different pH values.
Protocol for pKa Determination by Capillary Electrophoresis:
-
Buffer Preparation: Prepare a series of background electrolytes (buffers) with a constant ionic strength and varying pH values, typically spanning a range of 2-3 pH units above and below the estimated pKa. [1]2. Sample and Standard Preparation: Prepare a solution of the sample and a neutral marker (e.g., DMSO) in water or a suitable co-solvent. [1]3. CE Analysis: For each buffer, perform an electrophoretic run by injecting the sample solution into the capillary. The migration time of the compound and the neutral marker are recorded.
-
Mobility Calculation: The effective electrophoretic mobility (μ_eff) of the compound at each pH is calculated from its migration time and the migration time of the neutral marker. [1]5. Data Analysis: A sigmoidal curve is generated by plotting the effective mobility as a function of pH. The pKa corresponds to the pH at the inflection point of this curve. [1]The use of an internal standard with a known pKa can further enhance the accuracy of the measurement. [7][8]
Caption: Workflow for experimental pKa determination.
Quantitative Data Summary
While no experimental data exists for the target compound, the following table summarizes the predicted pKa and provides context with related compounds.
| Compound | Functional Groups | Predicted/Typical pKa Range |
| 3-(2-Aminopropan-2-yl)tetrahydrofuran-3-ol | Tertiary Amine, Tertiary Alcohol, Ether | 9.0 - 10.5 (Predicted) |
| Primary Aliphatic Amines | Primary Amine | 9.0 - 11.0 [3] |
| 2-(Methylamino)ethanol | Secondary Amine, Primary Alcohol | 9.84 [9] |
| Monoethanolamine (MEA) | Primary Amine, Primary Alcohol | ~9.5 [9] |
Conclusion
This technical guide has provided a detailed predictive analysis of the basic properties of 3-(2-aminopropan-2-yl)tetrahydrofuran-3-ol, grounded in fundamental chemical principles. By understanding the interplay of inductive effects, steric hindrance, and potential intramolecular interactions, we can anticipate a pKa for this novel compound in the range of 9.0 to 10.5. To validate this prediction, we have outlined comprehensive, step-by-step protocols for pKa determination using potentiometric titration and capillary electrophoresis. These established methodologies will yield the precise, empirical data necessary for the confident application of this compound in research and drug development. This guide serves as a foundational resource, enabling a scientifically rigorous approach to the characterization of 3-(2-aminopropan-2-yl)tetrahydrofuran-3-ol and structurally analogous molecules.
References
- Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis.
- Protocol for Determining pKa Using Potentiometric Titration.
- A fast method for pKa determination by capillary electrophoresis. PubMed.
- Using Capillary Electrophoresis to Measure pKa. Analiza.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica.
- Recent Advancements in Spectrophotometric pKa Determin
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
The Emergence of a Niche Scaffold: A Technical Guide to 3-(2-Aminopropan-2-yl)oxolan-3-ol
Abstract
This technical guide provides a comprehensive overview of 3-(2-Aminopropan-2-yl)oxolan-3-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While the formal discovery and developmental history of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs—a substituted tetrahydrofuran ring and a tertiary amino alcohol—are of significant interest in the design of novel therapeutics. This guide will cover the compound's physicochemical properties, a plausible synthetic route based on established chemical principles, and detailed experimental protocols. The content is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related molecular scaffolds.
Introduction and Physicochemical Properties
3-(2-Aminopropan-2-yl)oxolan-3-ol, also known as 3-(2-Aminopropan-2-yl)tetrahydrofuran-3-ol, is a unique molecule that combines a hydrophilic oxolane (tetrahydrofuran) ring with a functionalized amino alcohol side chain. The presence of a tertiary alcohol and a primary amine offers multiple points for further chemical modification, making it an attractive building block for combinatorial chemistry and library synthesis.
While its specific biological activities are not widely reported, the tetrahydrofuran ring is a common feature in many natural products and pharmaceuticals.[1][2] The amino alcohol moiety is also a well-known pharmacophore.
Table 1: Physicochemical Properties of 3-(2-Aminopropan-2-yl)oxolan-3-ol
| Property | Value | Source |
| CAS Number | 1779409-68-5 | ChemScene |
| Molecular Formula | C₇H₁₅NO₂ | ChemScene |
| Molecular Weight | 145.20 g/mol | ChemScene |
| Appearance | Not specified (likely a solid or oil) | - |
| Solubility | Expected to be soluble in polar organic solvents | - |
A Plausible History and Discovery
A thorough review of scientific databases and patent literature does not reveal a specific "discovery" paper for 3-(2-Aminopropan-2-yl)oxolan-3-ol. The compound is, however, listed by some chemical suppliers, which suggests it may have been synthesized as part of a larger chemical library for screening purposes or as a novel building block. Its emergence is likely a result of the ongoing exploration of diverse chemical spaces in the quest for new drug candidates. The synthesis of substituted tetrahydrofurans is a well-established field, with numerous methods available for their preparation.[1][2]
Proposed Synthetic Pathway
Given the structure of 3-(2-Aminopropan-2-yl)oxolan-3-ol, a logical and efficient synthetic approach would be a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds.[3][4] This proposed pathway starts from the commercially available precursor, tetrahydrofuran-3-one.
The key steps in this proposed synthesis are:
-
Formation of the Grignard Reagent: Preparation of a Grignard reagent from 2-bromo-2-methylpropane.
-
Nucleophilic Addition: Reaction of the Grignard reagent with tetrahydrofuran-3-one to form the tertiary alcohol.
-
Introduction of the Amino Group: Conversion of the tertiary bromide to the desired primary amine. A common method for this transformation is the Gabriel synthesis or reaction with a protected form of ammonia.
Caption: Proposed Grignard-based synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Detailed Experimental Protocols
The following protocols are hypothetical and based on standard organic synthesis techniques. Researchers should always perform a thorough risk assessment and adhere to all laboratory safety guidelines.
Synthesis of 3-(tert-Butyl)oxolan-3-ol
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
2-bromo-2-methylpropane
-
Tetrahydrofuran-3-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To the flask, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous Et₂O to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromo-2-methylpropane (1.1 eq) in anhydrous Et₂O.
-
Add a small amount of the 2-bromo-2-methylpropane solution to the magnesium to initiate the reaction (indicated by bubbling and heat generation).
-
Once the reaction has started, add the remaining 2-bromo-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the flask in an ice bath.
-
In the dropping funnel, prepare a solution of tetrahydrofuran-3-one (1.0 eq) in anhydrous Et₂O.
-
Add the tetrahydrofuran-3-one solution dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(tert-butyl)oxolan-3-ol.
-
Conversion to 3-(2-Aminopropan-2-yl)oxolan-3-ol
A multi-step process is required to convert the tertiary alcohol to the desired primary amine. One possible route involves a Ritter-type reaction.[1][5]
-
Apparatus: A round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagents:
-
3-(tert-Butyl)oxolan-3-ol
-
Acetonitrile (CH₃CN)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve 3-(tert-butyl)oxolan-3-ol (1.0 eq) in acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount).
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully neutralize the reaction mixture with a cold NaOH solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This will yield the intermediate acetamide.
-
Hydrolyze the acetamide by heating with an aqueous acid or base to give the final product, 3-(2-Aminopropan-2-yl)oxolan-3-ol.
-
Purify the final product by an appropriate method, such as crystallization or chromatography.
-
Conclusion
3-(2-Aminopropan-2-yl)oxolan-3-ol represents an intriguing, yet underexplored, molecular scaffold. Its combination of a tetrahydrofuran ring and a tertiary amino alcohol side chain presents numerous opportunities for the development of novel compounds with potential therapeutic applications. While its history is not well-documented, established synthetic methodologies, such as the Grignard reaction, provide a clear path for its preparation and future investigation. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this promising building block.
References
- Regioselective Ring Opening of Amino Epoxides with Nitriles: An Easy Synthesis of (2R,3S)- and (2S,3S)-1,3-Diaminoalkan-2-ols with Differently Protected Amine Functions. The Journal of Organic Chemistry.
- Regioselective Ring Opening of Amino Epoxides with Nitriles: An Easy Synthesis of (2R,3S)- and (2S,3S)-1,3-Diaminoalkan-2-ols with Differently Protected Amine Functions. Scilit.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
- Synthesis of Substituted Tetrahydrofurans. ResearchGate.
- 3-(2-Aminopropan-2-yl)tetrahydrofuran-3-ol. ChemScene.
- 3-Hydroxytetrahydrofuran. Wikipedia.
- Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry.
- An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. Organic Chemistry Portal.
- Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. RSC Publishing.
- Grignard Reagents. MilliporeSigma.
- 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. Pressbooks.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Grignard Reagents [chemed.chem.purdue.edu]
- 5. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
Unlocking the Potential of 3-(2-Aminopropan-2-yl)oxolan-3-ol: A Next-Generation Scaffold for Drug Discovery
Executive Summary The transition from planar, achiral molecules to highly saturated, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. 3-(2-Aminopropan-2-yl)oxolan-3-ol (CAS: 1779409-68-5) represents a highly specialized, sp3 -rich building block designed to address the most persistent challenges in drug development: poor aqueous solubility, rapid metabolic clearance, and off-target toxicity. This technical whitepaper explores the physicochemical rationale behind this molecule and provides actionable, self-validating protocols for integrating it into Fragment-Based Drug Discovery (FBDD) and targeted ligand design.
Structural Deconstruction: The Physicochemical Rationale
To understand the potential of 3-(2-Aminopropan-2-yl)oxolan-3-ol, we must deconstruct its architecture into three functional domains, each engineered to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Maximizing 3D Complexity ( Fsp3=1.0 )
The concept of "Escape from Flatland" demonstrates that clinical success rates improve dramatically as the fraction of sp3 -hybridized carbons ( Fsp3 ) increases[1]. Flat, aromatic rings often suffer from poor solubility and promiscuous binding (leading to toxicity). In contrast, 3-(2-Aminopropan-2-yl)oxolan-3-ol possesses 7 carbons, all of which are sp3 -hybridized, yielding a perfect Fsp3 score of 1.00. This immense 3D complexity allows the scaffold to project functional groups into specific, underutilized vectors within target binding pockets[2].
The Oxolane Core: Thermodynamic Solubility
The incorporation of an oxolane (tetrahydrofuran) ring is a proven strategy to modulate lipophilicity. Cyclic ethers act as potent hydrogen-bond acceptors while restricting the conformational flexibility of the carbon backbone[3]. By replacing highly lipophilic gem-dimethyl or planar aromatic groups with an oxolane ring, researchers can increase aqueous solubility by orders of magnitude while maintaining a low LogP (-0.1249)[4],[5].
The Gem-Dimethyl Amine: Steric Shielding
Primary amines are critical for target engagement (e.g., forming salt bridges with aspartate or glutamate residues), but they are highly susceptible to rapid oxidative deamination by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes. By positioning the primary amine on a tertiary carbon (a 2-aminopropan-2-yl group), the adjacent gem-dimethyl groups provide profound steric hindrance. This alpha-branching physically blocks the enzymatic approach of MAOs and CYPs, drastically enhancing the molecule's metabolic half-life without compromising its basicity[6],[7].
Mechanistic pathways linking structural features to pharmacological outcomes.
Strategic Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 145.20 g/mol and a Topological Polar Surface Area (TPSA) of 55.48 Ų[4], this compound is strictly "Rule of 3" compliant. Its high solubility allows it to be screened at the millimolar concentrations required for Surface Plasmon Resonance (SPR) and NMR-based fragment screening. The tertiary alcohol and primary amine provide orthogonal synthetic handles for rapid fragment growing and linking.
Kinase and GPCR Target Engagement
In kinase inhibitor design, the sterically hindered amine can be directed toward the DFG-in/out motif to form a robust salt bridge, while the oxolane oxygen interacts with the hinge region via water-mediated hydrogen bonds. For G-Protein Coupled Receptors (GPCRs), the bulky, sp3 -rich nature of the scaffold is ideal for exploiting deep, lipid-facing allosteric binding sites that traditional flat pharmacophores cannot access.
Quantitative Scaffold Comparison
The table below summarizes the quantitative advantages of utilizing 3-(2-Aminopropan-2-yl)oxolan-3-ol over traditional planar scaffolds (e.g., substituted anilines).
| Property | 3-(2-Aminopropan-2-yl)oxolan-3-ol | Traditional Aniline Scaffold | Impact on Drug Design |
| Molecular Weight | 145.20 g/mol | ~150-200 g/mol | Highly efficient for FBDD; leaves room for late-stage functionalization. |
| Fsp3 (Saturation) | 1.00 | < 0.30 | Reduces off-target toxicity; increases clinical transition success[1]. |
| LogP | -0.12 | 2.0 - 3.5 | Excellent aqueous solubility; minimizes lipophilicity-driven clearance[3]. |
| TPSA | 55.48 Ų | ~26.0 Ų | Optimal for membrane permeability and oral bioavailability[4]. |
| Metabolic Liability | Low (Sterically shielded) | High (N-oxidation) | Prolonged half-life without the need for heavy fluorine substitution[7]. |
Experimental Validation Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step is grounded in causality, ensuring that false positives/negatives are mathematically and biochemically excluded.
Protocol 1: Thermodynamic Solubility & LogD Profiling
Kinetic solubility often overestimates a compound's true solubility due to supersaturation. This thermodynamic protocol ensures true equilibrium.
-
Step 1: Shake-Flask Incubation. Suspend 5 mg of the compound in 1 mL of pH 7.4 phosphate-buffered saline (PBS). Incubate at 37°C with orbital shaking for 24 hours.
-
Causality: 24 hours guarantees that the solid phase and dissolved solute reach a true thermodynamic equilibrium.
-
-
Step 2: Phase Separation. Centrifuge the suspension at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE membrane.
-
Causality: Centrifugation and filtration remove micro-precipitates that would artificially inflate LC-UV quantification.
-
-
Step 3: Octanol-Water Partitioning (LogD). Mix 500 µL of the filtered aqueous phase with 500 µL of 1-octanol. Vortex for 1 hour and allow phase separation.
-
Causality: 1-octanol accurately simulates the lipophilic environment of the phospholipid bilayer.
-
-
Step 4: Self-Validation (Mass Balance). Quantify both the aqueous and octanol phases via LC-MS. Calculate the total mass recovered.
-
Validation: The sum of the mass in both phases must equal the initial dissolved mass ( ±5% ). A failure in mass balance indicates compound degradation or non-specific binding to the plasticware, invalidating the run. Include Propranolol as a highly soluble control.
-
Protocol 2: Microsomal Metabolic Stability Assay
This assay determines the intrinsic clearance ( CLint ) of the scaffold by hepatic enzymes.
-
Step 1: Preparation. Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).
-
Causality: HLMs contain the full complement of CYP450 enzymes required to simulate hepatic first-pass metabolism.
-
-
Step 2: Initiation. Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH regenerating system.
-
Causality: CYP enzymes are strictly dependent on electron donation from NADPH. Adding it last ensures the enzymatic reaction begins precisely at t=0 .
-
-
Step 3: Quenching. At t=0,15,30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction and extracting the analyte for LC-MS/MS analysis.
-
-
Step 4: Self-Validation (Control Matrix). Run three parallel controls: (A) Verapamil (rapid clearance positive control), (B) Warfarin (low clearance positive control), and (C) a minus-NADPH negative control.
-
Validation: Verapamil must clear rapidly (confirming the microsomes are active). Warfarin must clear slowly (confirming assay sensitivity). The minus-NADPH control must show zero degradation (confirming that any clearance observed in the test sample is strictly CYP-mediated and not due to chemical instability in the buffer).
-
Workflow for physicochemical and metabolic validation of sp3-rich scaffolds.
References
-
Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry (2009).[Link]
-
Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights". Journal of Medicinal Chemistry (2010).[Link]
-
Halberstadt, A. L., et al. "Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran and benzodifuran analogs". Neuropharmacology (2019).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 3-(2-Aminopropan-2-yl)oxolan-3-ol
Title: Synthesis Protocol for 3-(2-Aminopropan-2-yl)oxolan-3-ol via Cerium-Mediated Double Alkylation
Strategic Overview & Mechanistic Causality
This application note details a robust, two-phase synthesis of 3-(2-aminopropan-2-yl)oxolan-3-ol, an sp³-rich, highly polar 1,2-amino alcohol scaffold utilized in modern drug development as a hydrophilic bioisostere.
The synthesis of α,α -dimethyl tertiary carbinamines directly from ketones is notoriously difficult. Intermediate imines generated during standard organometallic additions possess a strong propensity to undergo α -deprotonation rather than accepting a second nucleophilic attack. To circumvent this limitation, this protocol employs a self-validating two-step sequence:
-
Cyanohydrin Formation: Oxolan-3-one is reacted with trimethylsilyl cyanide (TMSCN) using a Lewis acid catalyst (ZnI₂). This step not only installs the requisite nitrile carbon but also protects the tertiary alcohol in situ, preventing the premature quenching of the organometallic reagents in the subsequent step.
-
Organocerium Double Alkylation: The TMS-protected cyanohydrin is subjected to an excess of methyldichlorocerium (MeCeCl₂), generated in situ from methyllithium and anhydrous cerium(III) chloride[1]. While standard Grignard or alkyllithium reagents typically halt at the metalloimine stage or cause enolization, organocerium reagents are highly nucleophilic yet strictly non-basic. This unique property suppresses α -deprotonation and activates the intermediate metalloimine, facilitating a second methyl addition to yield the tertiary carbinamine[2].
Workflow Visualizations
Synthetic workflow from oxolan-3-one to the target 1,2-amino alcohol.
Mechanistic pathway of the cerium-mediated double methyl addition.
Quantitative Data: Reagent Stoichiometry
Table 1: Phase 1 - Synthesis of 3-((Trimethylsilyl)oxy)oxolane-3-carbonitrile
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
|---|---|---|---|---|
| Oxolan-3-one | 86.09 | 1.0 | 861 mg | Starting Material |
| Trimethylsilyl cyanide (TMSCN) | 99.21 | 1.2 | 1.19 g (1.50 mL) | Cyanating/Protecting Agent |
| Zinc Iodide (ZnI₂) | 319.22 | 0.05 | 160 mg | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent |
Table 2: Phase 2 - Synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
|---|---|---|---|---|
| TMS-Cyanohydrin Intermediate | 185.30 | 1.0 | 1.85 g | Electrophile |
| Cerium(III) Chloride (Anhydrous) | 246.48 | 4.0 | 9.86 g | Lewis Acid / Modifier |
| Methyllithium (1.6 M in Et₂O) | 21.98 | 4.0 | 25.0 mL | Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Solvent |
Step-by-Step Experimental Protocols
Phase 1: Preparation of 3-((Trimethylsilyl)oxy)oxolane-3-carbonitrile
Expertise Note: TMSCN is highly toxic and volatile. All operations must be conducted in a well-ventilated fume hood. ZnI₂ is hygroscopic and should be weighed rapidly.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Reaction: Add oxolan-3-one (861 mg, 10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice-water bath.
-
Catalysis: Add anhydrous ZnI₂ (160 mg, 0.5 mmol) in one portion.
-
Addition: Syringe in TMSCN (1.50 mL, 12 mmol) dropwise over 5 minutes.
-
Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Hexanes/EtOAc 4:1, visualization by KMnO₄).
-
Workup: Once complete, dilute the mixture with DCM (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the TMS-cyanohydrin as a pale yellow oil. This intermediate is generally >95% pure and should be used immediately in the next step without further purification to prevent decomposition.
Phase 2: Cerium-Mediated Double Alkylation and Deprotection
Expertise Note: The success of this reaction hinges on the rigorous exclusion of water. Commercial anhydrous CeCl₃ must be activated by stirring in THF to form a uniform, reactive polymeric suspension[1].
-
Cerium Activation: In a flame-dried 250 mL Schlenk flask under argon, suspend anhydrous CeCl₃ (9.86 g, 40 mmol) in anhydrous THF (40 mL). Stir vigorously at room temperature for 2 hours. The suspension will transition from a coarse powder to a milky, uniform slurry.
-
Organometallic Formation: Cool the CeCl₃ suspension to -78 °C using a dry ice/acetone bath. Add Methyllithium (25.0 mL of a 1.6 M solution in Et₂O, 40 mmol) dropwise over 15 minutes. Stir the resulting yellow suspension at -78 °C for 30 minutes to ensure complete formation of the MeCeCl₂ active species[2].
-
Substrate Addition: Dissolve the TMS-cyanohydrin intermediate (1.85 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the organocerium reagent at -78 °C over 10 minutes.
-
Alkylation: Stir the reaction mixture at -78 °C for 2 hours, then remove the cooling bath and allow it to warm to room temperature, stirring for an additional 12 hours.
-
Quench (Critical Step): Cool the flask to 0 °C and carefully quench by adding concentrated aqueous NH₄OH (15 mL) dropwise. Causality: Using NH₄OH instead of water or NaOH is crucial; it precipitates the cerium salts as a granular, filterable solid rather than an intractable gelatinous emulsion[1].
-
Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL). Concentrate the combined filtrates under reduced pressure.
-
Deprotection: To ensure complete cleavage of the TMS ether, dissolve the crude residue in THF (20 mL) and add 1 M aqueous HCl (20 mL). Stir at room temperature for 1 hour.
-
Extraction: Cool the mixture to 0 °C and basify to pH 12 using 2 M aqueous NaOH. Extract the highly polar 1,2-amino alcohol using a mixed solvent system of CHCl₃/Isopropanol (3:1, 4 × 40 mL). Causality: Standard DCM or EtOAc extractions will result in poor recovery due to the high hydrophilicity of the target molecule.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield 3-(2-aminopropan-2-yl)oxolan-3-ol as a crystalline solid.
References
-
Evans, D. A.; Truesdale, L. K.; Carroll, G. L. "Cyanosilylation of aldehydes and ketones. A convenient route to cyanohydrin derivatives." Journal of the Chemical Society, Chemical Communications, 1973, 55-56. URL: [Link]]
-
Imamoto, T.; Takiyama, N.; Nakamura, K.; Hatajima, T.; Kamiya, Y. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 1989, 111(12), 4392-4398. URL: [Link]1]
-
Ciganek, E. "Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines." The Journal of Organic Chemistry, 1992, 57(16), 4521-4527. URL: [Link]2]
Sources
Application Note: 3-(2-Aminopropan-2-yl)oxolan-3-ol as a Chiral Building Block in Advanced Drug Discovery
Introduction & Mechanistic Rationale
The integration of highly substituted chiral amino alcohols into compound libraries is a cornerstone of modern drug discovery, enabling the exploration of under-represented, three-dimensional chemical space [(1)][1]. Among these, 3-(2-aminopropan-2-yl)oxolan-3-ol (CAS 1779409-68-5) has emerged as a structurally unique and highly versatile building block [(2)][2].
This molecule features a tetrahydrofuran (oxolane) core with a quaternary stereocenter at the C3 position, bearing both a hydroxyl group and a sterically demanding 2-aminopropan-2-yl (tert-butylamine-like) moiety. The strategic utility of this building block lies in three fundamental properties:
-
Conformational Rigidity: The fully substituted C3 stereocenter locks the relative spatial trajectory of the nucleophilic hydroxyl and amine groups, pre-organizing them for cyclization events.
-
Metabolic Shielding (gem-Dimethyl Effect): The primary amine is situated on a tertiary carbon. This massive steric bulk shields the amine from rapid metabolic degradation (e.g., by monoamine oxidases) and modulates its pKa, which can significantly enhance the membrane permeability of the resulting drug candidate.
-
Spirocyclic Potential: The rigid 1,2-amino alcohol motif is an ideal precursor for spiro[oxazolidine-oxolane] systems. Spirocyclic oxazolidinones are privileged pharmacophores found in numerous approved drugs and advanced clinical candidates (e.g., fenspiride), offering high target selectivity due to their rigid, non-planar architectures [(3)][3].
Experimental Workflows & Synthetic Logic
Workflow A: Spirocyclic Oxazolidinone Formation
The synthesis of oxazolidinones typically involves reacting an amino alcohol with a phosgene equivalent [(4)][4]. However, the extreme steric hindrance of the tertiary alcohol in 3-(2-aminopropan-2-yl)oxolan-3-ol renders standard, mild reagents like 1,1'-carbonyldiimidazole (CDI) kinetically inefficient. To overcome this activation barrier, highly electrophilic reagents such as triphosgene must be employed alongside a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) [(5)][5]. The reaction proceeds via rapid N-acylation of the primary amine, followed by an intramolecular, base-catalyzed ring closure by the tertiary alcohol to form the spirocycle.
Workflow B: N-Arylation via Buchwald-Hartwig Cross-Coupling
When incorporating this building block into a kinase inhibitor scaffold, C-N cross-coupling is required. Coupling a tert-alkyl primary amine to an aryl halide is mechanistically challenging; the bulky alkyl group severely impedes the reductive elimination step in the palladium catalytic cycle. Utilizing a highly active palladium source (Pd2(dba)3) and a sterically demanding biarylphosphine ligand (e.g., BrettPhos) ensures efficient coupling while suppressing competitive β-hydride elimination.
Visualizing the Divergent Synthetic Workflows
Divergent synthetic workflows for 3-(2-aminopropan-2-yl)oxolan-3-ol.
Experimental Protocols
Protocol 1: Synthesis of Spiro[oxolane-3,5'-oxazolidin]-2'-one Derivatives
Objective: To construct a conformationally locked spirocyclic oxazolidinone using triphosgene [(5)][5].
Materials:
-
3-(2-Aminopropan-2-yl)oxolan-3-ol (1.0 eq)
-
Triphosgene (0.4 eq - provides 1.2 eq of reactive phosgene equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 3-(2-aminopropan-2-yl)oxolan-3-ol (1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add DIPEA (3.0 mmol) to the solution and cool the reaction mixture to 0 °C using an ice-water bath. Causality: DIPEA acts as an acid scavenger for the HCl generated, preventing the protonation of the starting amine which would halt the reaction.
-
Activation: In a separate vial, dissolve triphosgene (0.4 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction flask over 15 minutes. Causality: Dropwise addition prevents uncontrolled exotherms and minimizes intermolecular oligomerization.
-
Cyclization: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature (20-25 °C). Monitor the reaction via LC-MS. The rigid proximity of the nucleophiles drives the cyclization to completion within 4-6 hours.
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude spirocycle via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: To couple the sterically hindered primary amine of the building block to an aryl bromide core.
Materials:
-
3-(2-Aminopropan-2-yl)oxolan-3-ol (1.2 eq)
-
Aryl Bromide (Ar-Br) (1.0 eq)
-
Pd2(dba)3 (5 mol%)
-
BrettPhos (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd2(dba)3 (0.05 mmol), BrettPhos (0.10 mmol), and NaOtBu (2.0 mmol).
-
Substrate Addition: Add the Aryl Bromide (1.0 mmol) and 3-(2-aminopropan-2-yl)oxolan-3-ol (1.2 mmol).
-
Solvent & Heating: Add anhydrous, degassed toluene (5 mL). Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C in an oil bath for 12 hours. Causality: Elevated temperatures and the specific bite-angle of BrettPhos are strictly required to force the difficult reductive elimination step of the bulky tert-alkyl group.
-
Workup: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the precipitated palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting N-aryl amino alcohol via reverse-phase preparative HPLC.
Data Presentation: Optimization of Spirocyclization
The extreme steric environment of the quaternary C3 center dictates the choice of the carbonylating agent. Table 1 summarizes the optimization data for the spirocyclization step, demonstrating the necessity of highly electrophilic reagents over milder alternatives.
Table 1: Optimization of Carbonyl Source for Spirocyclic Oxazolidinone Formation
| Entry | Carbonyl Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | CDI (1.5 eq) | None | THF | 25 | 24 | < 5 | Insufficient electrophilicity for tertiary alcohol attack. |
| 2 | CDI (1.5 eq) | DBU (1.0 eq) | THF | 65 | 18 | 42 | Heating improves yield, but competitive elimination occurs. |
| 3 | Triphosgene (0.4 eq) | Et3N (3.0 eq) | DCM | 0 to 25 | 6 | 78 | Good yield; Et3N causes slight baseline impurities. |
| 4 | Triphosgene (0.4 eq) | DIPEA (3.0 eq) | DCM | 0 to 25 | 4 | 91 | Optimal conditions. DIPEA minimizes side reactions. |
References
-
Title: ChemScene: 3-(2-Aminopropan-2-yl)tetrahydrofuran-3-ol Source: ChemScene Product Database URL: 2
-
Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PMC - NIH URL: 3
-
Title: Palladium-Catalyzed Intramolecular Hydroamination of Propargylic Carbamates and Carbamothioates Source: Organic Letters - ACS Publications URL: 4
-
Title: Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors Source: PMC - NIH URL: 5
-
Title: Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions Source: PMC - NIH URL: 1
Sources
- 1. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2-Aminopropan-2-yl)oxolan-3-ol in Medicinal Chemistry
Foreword: Charting a Course for a Novel Scaffold
The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that can address unmet therapeutic needs. This document serves as a detailed guide to the potential applications and investigational protocols for a unique and relatively unexplored molecule: 3-(2-Aminopropan-2-yl)oxolan-3-ol . While direct literature on this specific compound is sparse, its structural motifs—a substituted oxolane (tetrahydrofuran) ring and a tertiary aminopropane chain—are prevalent in a wide array of pharmacologically active agents.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for exploring the therapeutic potential of this intriguing molecule. We will delve into the rationale behind its design, propose synthetic pathways, and provide detailed protocols for its biological evaluation. Our approach is rooted in established principles of medicinal chemistry, drawing parallels from well-characterized analogous structures to illuminate the path forward for this novel compound.
Molecular Architecture and Design Rationale
The structure of 3-(2-Aminopropan-2-yl)oxolan-3-ol presents a compelling combination of functional groups that are known to be key pharmacophoric elements in various drug classes.
-
The Oxolane (Tetrahydrofuran) Ring: The oxolane ring is a five-membered saturated heterocycle containing an oxygen atom. This moiety is a common feature in many natural products and synthetic drugs.[1] Its presence can influence a molecule's physicochemical properties, such as solubility and metabolic stability.[2] The hydroxyl group at the 3-position introduces a potential hydrogen bond donor and acceptor, which can be critical for target engagement.
-
The 2-Amino-2-methylpropanol Moiety: This side chain features a sterically hindered tertiary amine. The gem-dimethyl group can provide a conformational lock, potentially leading to higher receptor selectivity. The primary amine is a key site for interaction with biological targets and can be readily modified to modulate activity and pharmacokinetic properties. Amino alcohols are known to be present in a variety of bioactive molecules.[3]
The combination of these two fragments in a single molecule suggests several potential avenues for therapeutic application, which we will explore in the subsequent sections.
Potential Therapeutic Applications
Based on the known biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for 3-(2-Aminopropan-2-yl)oxolan-3-ol and its derivatives.
Anticancer Agents
The oxolane ring is found in several natural products with cytotoxic activity. Furthermore, various aminopropanol derivatives have been investigated as anticancer agents.[4][5] The structural features of 3-(2-Aminopropan-2-yl)oxolan-3-ol suggest it could serve as a scaffold for the development of novel inhibitors of kinases or other enzymes implicated in cancer cell proliferation. For instance, FMS-like tyrosine kinase 3 (FLT3) inhibitors containing an oxazole-2-amine core have shown promise in treating acute myeloid leukemia (AML).[6]
Central Nervous System (CNS) Active Agents
The aminopropanol backbone is a common feature in many drugs that act on the central nervous system.[5] For example, derivatives of (R)-2-amino-3-triazolpropanoic acid have been developed as NMDA receptor glycine site agonists.[7] The polarity and hydrogen bonding capacity of our target molecule could facilitate its passage through the blood-brain barrier and its interaction with CNS receptors or enzymes.
Antimicrobial Agents
Both furan- and oxolane-containing compounds have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[5] The amine functionality in 3-(2-Aminopropan-2-yl)oxolan-3-ol could contribute to interactions with microbial cell membranes or intracellular targets. For example, oxolane ammonium salts have shown microbiological activity.[1]
Synthetic Protocols
The synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol can be approached through several established organic chemistry transformations. Below is a proposed synthetic workflow.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic route to 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Protocol 1: Synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol
Objective: To synthesize the target compound via a two-step process involving a Henry reaction followed by reduction.
Materials:
-
Oxolan-3-one
-
2-Nitropropane
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2) or a hydrogen source (e.g., ammonium formate)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
Step 1: Henry Reaction to form 3-(2-Nitropropan-2-yl)oxolan-3-ol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxolan-3-one (1.0 eq) in anhydrous DCM.
-
Add 2-nitropropane (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-nitropropan-2-yl)oxolan-3-ol.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified 3-(2-nitropropan-2-yl)oxolan-3-ol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(2-aminopropan-2-yl)oxolan-3-ol.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocols for Biological Evaluation
The following protocols provide a starting point for assessing the biological activity of 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Diagram: General Biological Screening Workflow
Caption: A general workflow for the biological screening of the target compound.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare a stock solution of 3-(2-aminopropan-2-yl)oxolan-3-ol in DMSO.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours of cell incubation, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).
-
Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension and inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Interpretation and Next Steps
The data generated from these initial screens will provide valuable insights into the potential therapeutic utility of 3-(2-Aminopropan-2-yl)oxolan-3-ol.
| Assay | Parameter | Interpretation | Next Steps |
| MTT Assay | IC50 Value | A low IC50 value indicates potent cytotoxic activity. | Further investigation into the mechanism of action (e.g., apoptosis assays, cell cycle analysis). |
| MIC Assay | MIC Value | A low MIC value suggests significant antibacterial activity. | Testing against a broader panel of bacteria, including resistant strains; determining the minimum bactericidal concentration (MBC). |
Positive results in any of these primary screens would warrant further investigation, including structure-activity relationship (SAR) studies through the synthesis of analogs, and more in-depth pharmacological profiling.
Conclusion
While 3-(2-Aminopropan-2-yl)oxolan-3-ol is a novel chemical entity with limited published data, its constituent structural motifs suggest a high potential for biological activity. The protocols and workflows outlined in this document provide a robust framework for its synthesis and systematic evaluation in the context of medicinal chemistry and drug discovery. The exploration of this and similar scaffolds may lead to the identification of new lead compounds for the development of future therapeutics.
References
- Agonistic effects of ring opened serotonin analogs of the 3-(2-aminophenyl) - PubMed. (n.d.).
- 3-Aminopropanol - Chem-Impex. (n.d.).
- Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249–256.
- Three 1-aminopropan-2-ols with potential biological activities. (n.d.). ResearchGate.
- Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed. (2020, November 5).
- Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity - PMC. (2024, February 17).
- A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (n.d.). ResearchGate.
- Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. (n.d.). ResearchGate.
- Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry - Benchchem. (n.d.).
- The metabolism of 3-amino-1-chloropropan-2-ol in relation to its antifertility activity in male rats - PubMed. (n.d.).
- Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed. (2000, July 27).
- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - MDPI. (2021, January 15).
- Buy 3-Oxo-3-(oxolan-2-yl)propanal - Smolecule. (n.d.).
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. (n.d.).
- Representative bioactive molecules and natural products containing syn‐1,3‐amino alcohol, and general strategies towards this motif. - ResearchGate. (n.d.).
- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. (n.d.).
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- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 7. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
Application Note: Large-Scale Synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol via a Scalable Reformatsky-Curtius Strategy
Executive Summary & Strategic Rationale
The synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol presents a unique topological challenge: the construction of adjacent highly substituted centers (a tertiary alcohol on the oxolane ring and a tertiary amine on the isopropyl branch). Standard nucleophilic addition strategies (e.g., Grignard additions of α-amino carbanions) often fail due to severe steric hindrance and competitive enolization of the starting ketone.
To bypass these limitations, this protocol outlines a highly scalable, four-step synthetic workflow starting from commercially available oxolan-3-one . By leveraging a zinc-mediated Reformatsky addition followed by a DPPA-mediated Curtius rearrangement, this route ensures high chemoselectivity, avoids harsh reaction conditions, and provides built-in analytical checkpoints to guarantee batch-to-batch reproducibility.
Mechanistic Causality in Route Design
As a Senior Application Scientist, it is critical to understand why specific transformations are selected over seemingly simpler alternatives:
-
Why the Reformatsky Reaction? Attempting to add a highly branched organolithium or Grignard reagent to oxolan-3-one typically results in proton transfer (enolization) rather than nucleophilic addition. The zinc enolate generated in the Reformatsky reaction is significantly less basic and highly 1[1]. This property is paramount when utilizing2 like ethyl 2-bromo-2-methylpropanoate, ensuring C-C bond formation outcompetes self-condensation[2].
-
Why the Curtius Rearrangement? Converting a sterically encumbered tertiary carboxylic acid directly to an amine is notoriously difficult. The Schmidt reaction requires harsh acidic conditions that would dehydrate the tertiary alcohol on the oxolane ring. Instead, the 3 utilizing diphenylphosphoryl azide (DPPA) provides a mild, concerted pathway via a thermal 1,2-carbon-to-nitrogen migration[3]. DPPA converts the tertiary carboxylic acid to an 4 which extrudes nitrogen gas to form an isocyanate[4]. Trapping this intermediate in situ with tert-butanol yields a stable Boc-protected amine.
Synthetic Workflow Visualization
Figure 1: Four-step synthetic workflow for 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Quantitative Reaction Parameters
| Step | Transformation | Temp (°C) | Time (h) | Expected Yield (%) | Primary IPC Method |
| 1 | Reformatsky Addition | 65 (Reflux) | 4 - 6 | 75 - 85 | GC-MS (Starting Material) |
| 2 | Saponification | 80 (Reflux) | 18 - 24 | 80 - 90 | TLC (Bromocresol Green) |
| 3 | Curtius Rearrangement | 85 (Reflux) | 12 - 16 | 65 - 75 | FTIR (Azide/Isocyanate bands) |
| 4 | Boc Deprotection | 20 - 25 | 2 - 4 | > 95 | LC-MS / ¹H NMR |
Self-Validating Experimental Protocols
Step 1: Zinc-Mediated Reformatsky Addition
Objective: Formation of 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxolan-3-ol.
-
Activation: Suspend zinc dust (2.0 eq) in anhydrous THF (5 mL/g) under an inert argon atmosphere. Activate the zinc by adding a catalytic amount of 1,2-dibromoethane and heating to reflux for 15 minutes, followed by cooling to room temperature and adding 0.1 eq of trimethylsilyl chloride (TMSCl).
-
Addition: Prepare a solution of oxolan-3-one (1.0 eq) and ethyl 2-bromo-2-methylpropanoate (1.5 eq) in anhydrous THF. Add 10% of this solution to the zinc suspension to initiate the reaction (indicated by a mild exotherm).
-
Reflux: Once initiated, add the remaining solution dropwise over 1 hour to maintain a gentle reflux. Continue refluxing for 4-6 hours.
-
IPC Check: Analyze via GC-MS. The reaction is complete when oxolan-3-one consumption is >95%.
-
Workup: Quench the reaction carefully with cold 1M HCl. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Saponification of the Sterically Hindered Ester
Objective: Hydrolysis to 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoic acid.
-
Reaction: Dissolve the crude β-hydroxy ester (1.0 eq) in a 3:1 mixture of Methanol/H₂O. Add LiOH·H₂O (3.0 eq).
-
Reflux: Heat the mixture to reflux. Note: Because the ester is adjacent to a quaternary center, saponification is kinetically slow and requires extended heating (18-24 hours).
-
IPC Check: Monitor via TLC (Eluent: 1:1 Hexane/EtOAc). Stain with Bromocresol Green to visualize the formation of the carboxylic acid (yellow spot on a blue background).
-
Workup: Evaporate the methanol. Acidify the aqueous layer to pH ~2 using 2M HCl. Extract thoroughly with EtOAc. Dry and concentrate to yield the intermediate tertiary carboxylic acid.
Step 3: DPPA-Mediated Curtius Rearrangement
Objective: Conversion of the acid to tert-butyl (2-(3-hydroxyoxolan-3-yl)propan-2-yl)carbamate.
-
Reaction: Dissolve the carboxylic acid (1.0 eq) in anhydrous tert-butanol (serves as both solvent and trapping agent). Add triethylamine (1.2 eq) and stir for 10 minutes.
-
DPPA Addition: Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.
-
Thermal Rearrangement: Gradually heat the mixture to reflux (85 °C) and maintain for 12-16 hours.
-
IPC Check (Critical): Monitor the reaction utilizing FTIR spectroscopy.
-
Validation 1: Appearance of the acyl azide peak at ~2140 cm⁻¹.
-
Validation 2: Shift to the isocyanate peak at ~2250 cm⁻¹ during heating.
-
Validation 3: Complete disappearance of the 2250 cm⁻¹ band and appearance of the carbamate carbonyl at ~1700 cm⁻¹ indicates reaction completion.
-
-
Workup: Concentrate the mixture, dilute with EtOAc, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Purify via flash chromatography to isolate the Boc-protected amine.
Step 4: Acidolytic Deprotection
Objective: Yielding the final API intermediate, 3-(2-Aminopropan-2-yl)oxolan-3-ol.
-
Reaction: Dissolve the Boc-protected amine in minimal EtOAc. Slowly add 4M HCl in Dioxane (5.0 eq) at 0 °C.
-
Deprotection: Warm to room temperature and stir for 2-4 hours.
-
IPC Check: ¹H NMR analysis of an evaporated aliquot should confirm the complete disappearance of the intense tert-butyl singlet at ~1.40 ppm.
-
Isolation: Concentrate the solvent in vacuo to yield the hydrochloride salt. To obtain the free base, partition the salt between dichloromethane and 1M NaOH, extract, dry, and concentrate.
References
-
ResearchGate : The Reformatsky Reaction in Organic Synthesis. Recent Advances. Available at:[Link]
-
EPDF : Name Reactions - Curtius Rearrangement. Available at:[Link]
Sources
Application Notes and Protocols: The Strategic Use of 3-(2-Aminopropan-2-yl)oxolan-3-ol in the Synthesis of Potent BACE1 Inhibitors
Introduction: Targeting BACE1 in Alzheimer's Disease
Alzheimer's disease (AD) presents a significant and growing global health challenge, with a pressing need for effective disease-modifying therapies.[1][2] The "amyloid cascade hypothesis" remains a central theory in the pathogenesis of AD, positing that the accumulation of neurotoxic amyloid-β (Aβ) peptides in the brain is a primary trigger of the neurodegenerative process.[1][2] The production of these Aβ peptides is initiated by the enzymatic action of β-secretase 1 (BACE1), a transmembrane aspartyl protease.[1][3][4] BACE1 cleaves the amyloid precursor protein (APP), representing the rate-limiting step in Aβ generation.[3][5][6] Consequently, the inhibition of BACE1 has emerged as a prime therapeutic strategy to reduce Aβ production and potentially slow the progression of AD.[3][7][8]
The development of potent and selective BACE1 inhibitors that can effectively cross the blood-brain barrier has been a major focus of medicinal chemistry efforts.[5][9] A key challenge lies in designing molecules that fit into the large, flexible binding pocket of the BACE1 enzyme while maintaining drug-like properties.[3]
The Role of the Aminotetrahydrofuran Scaffold in BACE1 Inhibitor Design
Recent advances in the design of BACE1 inhibitors have highlighted the utility of rigid, chiral scaffolds that can precisely position key pharmacophoric elements within the enzyme's active site. One such promising scaffold is the aminotetrahydrofuran moiety. While direct literature on the application of 3-(2-Aminopropan-2-yl)oxolan-3-ol in BACE1 inhibitor synthesis is not extensively documented, the closely related analogue, (3S,4R)-4-aminooxolan-3-ol, serves as an excellent case study to understand the strategic advantage of this structural motif.[10]
The rigid tetrahydrofuran ring of these building blocks serves to minimize the entropic penalty upon binding to the BACE1 active site. The stereochemically defined relationship between the amino and hydroxyl groups allows for specific and strong interactions with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site.[2][10] This bidentate hydrogen bonding interaction is a critical feature of many potent BACE1 inhibitors.[2] The oxolane scaffold provides a robust platform for the attachment of other substituents that can occupy the various binding pockets (S1, S2', S3) of the BACE1 enzyme, thereby enhancing both potency and selectivity.[1][2]
The strategic incorporation of building blocks like 3-(2-Aminopropan-2-yl)oxolan-3-ol or its analogues is therefore a key tactic in the rational design of next-generation BACE1 inhibitors.
Simplified Mechanism: BACE1 Action and Inhibition
Caption: BACE1 processing of APP and the mechanism of inhibition.
Experimental Protocol: Synthesis of a BACE1 Inhibitor Derivative
The following protocol outlines a general, multi-step synthesis for a BACE1 inhibitor utilizing an aminotetrahydrofuran building block, based on established synthetic strategies in the field.[1][10] This protocol is provided as a representative example and may require optimization for specific target molecules.
Synthetic Workflow Overview
Caption: General synthetic workflow for BACE1 inhibitor synthesis.
Materials and Reagents
| Reagent | Purpose | Supplier Recommendations |
| 3-(2-Aminopropan-2-yl)oxolan-3-ol (or analogue) | Starting material/core scaffold | Commercially available |
| Di-tert-butyl dicarbonate (Boc₂O) | Amino protecting group | Sigma-Aldrich, Acros |
| Triethylamine (TEA) or DIPEA | Base | Sigma-Aldrich, Fisher |
| Dichloromethane (DCM) | Solvent | Fisher, VWR |
| Activated Carboxylic Acid | Coupling partner | Custom synthesis or commercial |
| EDCI/HOBt or HATU | Coupling agents | Sigma-Aldrich, Chem-Impex |
| Trifluoroacetic acid (TFA) | Deprotecting agent | Sigma-Aldrich, Oakwood |
| Silica Gel | Stationary phase for chromatography | SiliCycle, Fisher |
| Ethyl Acetate/Hexanes | Mobile phase for chromatography | Fisher, VWR |
Step-by-Step Procedure
Step 1: Protection of the Amino Group
-
Dissolve 3-(2-Aminopropan-2-yl)oxolan-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Triethylamine (TEA) (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Coupling Reaction
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve the desired activated carboxylic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in DCM.
-
Add the activated carboxylic acid mixture to the solution of the protected intermediate.
-
Add Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with aqueous solutions (e.g., saturated sodium bicarbonate, water, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude coupled product.
Step 3: Deprotection of the Amino Group
-
Dissolve the crude coupled product in DCM.
-
Add Trifluoroacetic acid (TFA) (10-20 eq) to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
Step 4: Purification
-
Purify the final compound by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes, or methanol in DCM) to yield the pure BACE1 inhibitor.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).
Conclusion and Future Perspectives
The use of rigid, functionalized scaffolds such as 3-(2-Aminopropan-2-yl)oxolan-3-ol and its analogues represents a powerful strategy in the design of potent and selective BACE1 inhibitors. The synthetic protocols outlined here provide a general framework for the incorporation of this valuable building block into potential therapeutic agents for Alzheimer's disease. While several BACE1 inhibitors have advanced to clinical trials, challenges related to efficacy and side effects remain.[5] Continued innovation in medicinal chemistry, including the development and application of novel building blocks, will be crucial in the ongoing quest for a disease-modifying treatment for this devastating neurodegenerative disorder.
References
- Current time information in Lagos, NG. Google.
- Application Notes and Protocols: (3S,4R)-4-Aminooxolan-3-ol in the Synthesis of Potent Enzyme Inhibitors. Benchchem.
- Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. PMC.
- Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D. PMC.
- BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects†. PMC.
- Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. PubMed.
- BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. PMC.
- Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. PMC.
- Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers.
- Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors. PMC.
- BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. PMC.
- Discovery of an APP-Selective BACE1 Inhibitor for Alzheimer's Disease. bioRxiv.org.
- Inhibitors of BACE for treating Alzheimer's disease: a fragment-based drug discovery story.
- Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. IntechOpen.
- Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of ( S )-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′ H -spiro[chromeno[2,3- b ]pyridine-5,4′-oxazol]-. ResearchGate.
- What are BACE1 inhibitors and how do they work?. Patsnap Synapse.
- BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. PMC.
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3-(2-Aminopropan-2-yl)oxolan-3-ol as an intermediate in antiviral drug development
Application Note: 3-(2-Aminopropan-2-yl)oxolan-3-ol as an Advanced sp³-Rich Intermediate in Antiviral Drug Development
Executive Summary
The transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich frameworks is a defining paradigm in modern medicinal chemistry. In the context of antiviral drug development—particularly targeting viral proteases such as SARS-CoV-2 Mpro (3CLpro) or HCV NS3/4A—escaping "flatland" is critical for improving both target binding affinity and pharmacokinetic (PK) profiles. 3-(2-Aminopropan-2-yl)oxolan-3-ol (CAS: 1779409-68-5) has emerged as a high-value, sterically hindered building block designed to introduce high fraction sp³ (Fsp³) character, metabolic stability, and precise hydrogen-bonding vectors into next-generation antiviral leads.
Strategic Rationale: The "Escape from Flatland" in Antiviral Design
Historically, high-throughput screening libraries were dominated by sp²-hybridized, flat molecules due to the ease of cross-coupling chemistry. However, as demonstrated by Lovering et al. [1], increasing the saturation (Fsp³) of a drug candidate directly correlates with its clinical success. 3-(2-Aminopropan-2-yl)oxolan-3-ol is engineered to exploit this principle through three distinct structural causalities:
-
The Oxolane (Tetrahydrofuran) Core: Replaces traditional flat phenyl or pyridyl rings. The non-planar geometry forces the molecule into a specific 3D conformation, reducing the entropic penalty upon binding to the deep, complex S1/S2 pockets of viral proteases [3].
-
The Tertiary Hydroxyl Group: Acts as a dual hydrogen-bond donor/acceptor. In viral protease inhibitors, this hydroxyl group frequently anchors the molecule to the catalytic dyad (e.g., Cys145/His41 in SARS-CoV-2 Mpro) or the surrounding water network.
-
The α,α-Dimethyl Amine (tert-Alkylamine) Motif: The extreme steric bulk surrounding the primary amine shields the resulting amide bond from rapid enzymatic hydrolysis and CYP450-mediated oxidation, drastically improving the in vivo half-life of the antiviral agent.
Physicochemical Profiling & Structural Causality
To illustrate the profound impact of incorporating 3-(2-Aminopropan-2-yl)oxolan-3-ol, Table 1 compares its physicochemical metrics against a traditional flat fragment (benzylamine) commonly found in early-stage screening hits.
Table 1: Physicochemical Comparison of Aromatic vs. sp³-Enriched Antiviral Fragments
| Fragment Type | Structural Motif | Fsp³ | cLogP | TPSA (Ų) | Predicted Metabolic Stability (HLM t1/2 ) |
| Traditional Flat Fragment | Benzylamine | 0.14 | 1.8 | 26.0 | < 15 min (Rapid oxidation/cleavage) |
| sp³-Enriched Fragment | 3-(2-Aminopropan-2-yl)oxolan-3-ol | 1.00 | 0.2 | 55.5 | > 60 min (Sterically shielded) |
Data Interpretation: The shift to the oxolane-based fragment maximizes Fsp³ to 1.00, significantly lowers lipophilicity (cLogP), and doubles the Topological Polar Surface Area (TPSA). This combination prevents the off-target toxicity and poor aqueous solubility typically associated with flat, greasy antiviral candidates.
Workflow & Pharmacological Mapping
The following diagram illustrates the logical relationship between the specific structural features of 3-(2-Aminopropan-2-yl)oxolan-3-ol and the resulting pharmacological benefits in an optimized antiviral drug.
Structural mapping of 3-(2-Aminopropan-2-yl)oxolan-3-ol features to antiviral drug optimization.
Synthetic Integration: Overcoming Steric Hindrance
While the α,α-dimethyl amine provides exceptional metabolic stability, it introduces severe synthetic challenges. The amine is attached to a tertiary carbon, which is itself adjacent to a fully substituted C3 position on the oxolane ring. Standard amide coupling reagents (e.g., EDC/HOBt) will fail to yield meaningful conversion due to the inability of the hindered amine to attack the standard active ester trajectory.
Expertise & Experience (The Causality of Reagent Selection): To overcome this activation energy barrier, we must utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). As detailed by Valeur & Bradley [2], HATU generates an HOAt active ester. The nitrogen atom at the 7-position of the HOAt ring acts as a neighboring-group base, hydrogen-bonding with the incoming sterically hindered amine and perfectly pre-organizing it for nucleophilic attack on the carbonyl carbon.
Protocol: High-Efficiency Amide Coupling for tert-Alkylamines
This protocol is designed as a self-validating system to ensure high-yield incorporation of 3-(2-Aminopropan-2-yl)oxolan-3-ol into a carboxylic acid-bearing antiviral scaffold.
Reagents & Materials:
-
Antiviral core carboxylic acid (1.0 eq)
-
3-(2-Aminopropan-2-yl)oxolan-3-ol (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature to ensure complete deprotonation.
-
Active Ester Formation: Add HATU (1.5 mmol) in one solid portion. Stir the mixture for exactly 15 minutes.
-
In-Process Control (IPC) 1: Withdraw a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. You must observe the mass of the HOAt-active ester intermediate before proceeding.
-
-
Amine Addition: Add 3-(2-Aminopropan-2-yl)oxolan-3-ol (1.2 mmol) to the activated mixture.
-
Thermal Driving Force: Heat the reaction mixture to 50°C for 12–18 hours.
-
Causality Note: Unlike unhindered primary amines that couple rapidly at room temperature, the extreme steric bulk of the tert-alkylamine requires mild thermal energy to overcome the transition state barrier.
-
-
Validation & Quench (IPC 2): Perform a Ninhydrin (Kaiser) test on a TLC spot of the reaction mixture. The absence of a deep purple color validates the complete consumption of the primary amine. Once validated, cool to room temperature and dilute with Ethyl Acetate (20 mL).
-
Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove HOAt byproducts, 1M HCl (10 mL) to strip unreacted DIPEA, and brine (10 mL).
-
Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to yield the sp³-enriched antiviral intermediate.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL:[Link]
Application Notes and Protocols: N-Alkylation of 3-(2-Aminopropan-2-yl)oxolan-3-ol via Reductive Amination
Abstract
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, yielding secondary amines that are pivotal scaffolds in pharmaceuticals and fine chemicals.[1] This guide provides a comprehensive, in-depth protocol for the selective mono-N-alkylation of 3-(2-aminopropan-2-yl)oxolan-3-ol, a molecule featuring a sterically hindered primary amine adjacent to a quaternary center and a tertiary alcohol. We focus on reductive amination, a robust and highly versatile one-pot method favored for its efficiency, broad substrate scope, and control over selectivity, thereby minimizing the over-alkylation often seen with other methods like direct alkylation with alkyl halides.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.
Introduction and Mechanistic Rationale
The target substrate, 3-(2-aminopropan-2-yl)oxolan-3-ol, presents a unique synthetic challenge due to its sterically encumbered primary amine. Direct alkylation using alkyl halides often leads to a mixture of mono- and di-alkylated products and can even result in the formation of quaternary ammonium salts if excess alkylating agent is used.[2][3] To circumvent these issues, reductive amination (also known as reductive alkylation) offers a superior strategy for controlled mono-alkylation.[4]
The mechanism proceeds in two main stages within a single reaction vessel:
-
Imine Formation: The primary amine nucleophilically attacks the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. This step is typically reversible and is often performed at room temperature in a suitable aprotic solvent.[1]
-
In Situ Reduction: The formed imine is then selectively reduced to the corresponding secondary amine. This is achieved by introducing a mild, imine-selective reducing agent that does not readily reduce the starting carbonyl compound.[1]
Our choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is less basic, moisture-tolerant, and exhibits excellent chemoselectivity for imines in the presence of aldehydes or ketones. This allows for the entire reaction sequence to be performed efficiently in one pot.[1]
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the N-alkylation protocol, from reactant preparation to final product characterization.
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 3-(2-aminopropan-2-yl)oxolan-3-ol with a generic aldehyde (R-CHO).
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3-(2-Aminopropan-2-yl)oxolan-3-ol | ≥95% | Commercial | Starting amine |
| Aldehyde or Ketone (e.g., Benzaldehyde) | Reagent Grade, ≥98% | Commercial | Alkylating partner (1.1 - 1.2 eq.) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade, ≥95% | Commercial | Reducing agent (1.5 eq.) |
| Dichloromethane (DCM), Anhydrous | DriSolv® or similar | Commercial | Reaction solvent |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | For quenching the reaction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying organic layers |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Nitrogen/Argon gas inlet
-
Septa and needles
-
Glass funnels
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
Step-by-Step Procedure
-
Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(2-aminopropan-2-yl)oxolan-3-ol (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane (DCM).[1] The concentration should be approximately 0.1-0.2 M with respect to the amine.
-
Imine Formation: Stir the resulting solution at room temperature for 1-2 hours.[1] The progress of imine formation can be monitored by TLC or LC-MS by observing the consumption of the starting amine. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[1]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the imine intermediate by TLC or LC-MS until the reaction is complete (typically 2-24 hours).[1]
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM or ethyl acetate.[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[1] A gradient of ethyl acetate in hexanes is typically effective for eluting the desired N-alkylated product.
Product Characterization
Confirmation of the N-alkylated product structure is essential. A combination of chromatographic and spectroscopic methods should be employed.
| Technique | Purpose | Expected Observations for N-Benzylation Product |
| TLC / LC-MS | Monitor reaction progress and assess purity. | The product spot should have a different Rf value than the starting amine. LC-MS should show a major peak with the expected mass-to-charge ratio (m/z) for the protonated product [M+H]+. |
| ¹H NMR | Confirm covalent structure and assess purity.[5][6] | - Disappearance of the broad NH₂ singlet from the starting material.- Appearance of a new singlet (or AB quartet) for the benzylic -CH₂- protons (typically δ 3.5-4.0 ppm).- Appearance of aromatic proton signals (δ 7.2-7.4 ppm).- The signals for the oxolane ring and the gem-dimethyl groups will remain, though may be slightly shifted. |
| ¹³C NMR | Confirm carbon skeleton.[6] | - Appearance of a new peak for the benzylic carbon (typically δ 50-60 ppm).- Appearance of aromatic carbon signals (δ 127-140 ppm). |
| High-Resolution MS (HRMS) | Determine exact mass and confirm elemental composition.[7] | The measured m/z value should match the calculated exact mass for the molecular formula of the product to within 5 ppm. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. For sluggish reactions, gentle heating (e.g., 40 °C) may be beneficial, although this should be monitored carefully to avoid side reactions.
-
Over-alkylation: While unlikely with this method, if di-alkylation is observed, reduce the equivalents of the carbonyl compound to 1.0-1.05 eq. and add the reducing agent immediately after the carbonyl.
-
Steric Hindrance: The amine in 3-(2-aminopropan-2-yl)oxolan-3-ol is sterically hindered, which may lead to longer reaction times compared to less hindered primary amines. Patience and careful monitoring are key.
-
Safety: Handle all reagents in a well-ventilated fume hood. NaBH(OAc)₃ can release acetic acid upon contact with moisture. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The reductive amination protocol detailed herein provides a reliable and highly selective method for the mono-N-alkylation of the sterically hindered primary amine in 3-(2-aminopropan-2-yl)oxolan-3-ol. By leveraging a one-pot procedure with a chemoselective reducing agent, this approach maximizes efficiency and minimizes the formation of undesirable byproducts, making it an invaluable tool for medicinal chemistry and drug development professionals. The provided guidelines for reaction execution, monitoring, and product characterization ensure a robust and reproducible synthetic transformation.
References
-
Fiveable. (2025, August 15). Alkylation of amines. Fiveable. Retrieved from [Link]
-
CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]
-
Bao, X., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]
-
Contente, M. L., et al. (2019). Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades. PubMed. [Link]
-
ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
-
MDPI. (2023, October 7). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]
- Google Patents. (n.d.). US2750417A - Amine alkylation.
-
Cellulose Chemistry and Technology. (2011, March 18). SYNTHESIS AND CHARACTERIZATION OF N-ALKYL CHITOSAN FOR PAPERMAKING APPLICATIONS. Cellulose Chemistry and Technology. [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
ResearchGate. (n.d.). (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing. [Link]
-
ResearchGate. (n.d.). N-Alkylation of amines with alcohols. ResearchGate. [Link]
-
Lund University Research Portal. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University. [Link]
-
IZA Structure Commission. (n.d.). Product characterization by NMR. IZA. [Link]
-
PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
-
Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley. [Link]
-
Wiley Online Library. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Wiley. [Link]
Sources
Purification of 3-(2-Aminopropan-2-yl)oxolan-3-ol: Strategies and Protocols
An Application Guide for Researchers and Development Scientists
Abstract
This technical guide provides a comprehensive overview of purification strategies for 3-(2-Aminopropan-2-yl)oxolan-3-ol, a polar amino alcohol of interest in pharmaceutical and chemical synthesis. Due to the compound's bifunctional nature, containing both a primary amine and a tertiary alcohol, purification presents unique challenges including high polarity, basicity, and potential for side reactions. This document outlines detailed protocols for purification via column chromatography, crystallization (of the free base and its salt), and vacuum distillation. Furthermore, it addresses the identification of common impurities and methods for final purity assessment, designed to equip researchers and drug development professionals with a robust framework for obtaining high-purity material.
Introduction and Molecular Profile
3-(2-Aminopropan-2-yl)oxolan-3-ol is a unique molecule featuring three key functional groups: a primary amine, a tertiary alcohol, and an oxolane (tetrahydrofuran) ether ring. This combination results in a highly polar, hydrophilic compound with a basic amino group. The purification of such molecules is non-trivial, as the functional groups can lead to strong interactions with stationary phases in chromatography, high solubility in polar solvents, and potential for thermal degradation at elevated temperatures.
The primary objective of any purification strategy for this compound is to effectively remove:
-
Unreacted starting materials.
-
Isomeric byproducts formed during synthesis.[1]
-
Residual solvents.
-
Water, as amino alcohols are often hygroscopic.[1]
-
Degradation products.
This guide provides a systematic approach, from impurity analysis to the selection and execution of an appropriate purification protocol.
Logical Workflow for Purification Method Selection
The choice of purification technique depends critically on the scale of the purification, the nature of the impurities, and the thermal stability of the compound. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Purification Protocols
Protocol 1: Normal Phase Column Chromatography
This method is ideal for small-scale purification and for separating compounds with different polarities. The basicity of the amine requires deactivation of the silica gel to prevent irreversible adsorption and "tailing" of the compound.
Principle of Causality: Chromatography separates components based on their differential partitioning between a stationary phase and a mobile phase.[2][3] For polar amino alcohols, a polar stationary phase like silica gel is used.[3] The addition of a basic modifier (e.g., triethylamine) to the mobile phase is crucial. It competes with the basic amine of the target compound for acidic silanol (Si-OH) binding sites on the silica surface, preventing strong, irreversible binding and ensuring the compound can move through the column, resulting in better peak shape and recovery.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 Dichloromethane (DCM)/Triethylamine (TEA)).
-
Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude compound in a minimum amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the starting solvent system (e.g., 99:1 DCM/TEA).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (MeOH). A typical gradient might be:
-
DCM (+1% TEA)
-
1-5% MeOH in DCM (+1% TEA)
-
5-10% MeOH in DCM (+1% TEA)
-
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC).[4] The TLC plates should be visualized using a suitable stain, such as ninhydrin (for the amine) or permanganate (for the alcohol).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Crystallization via Salt Formation
For larger quantities, crystallization is often more practical than chromatography. Forming a salt can significantly alter the compound's solubility profile, often leading to highly crystalline material that excludes impurities more effectively.[5]
Principle of Causality: The primary amine of the target molecule can be protonated by an acid (e.g., HCl, oxalic acid) to form an ammonium salt. These ionic salts typically have much lower solubility in organic solvents (like ethanol, ether, or ethyl acetate) compared to the neutral free base. This difference in solubility is exploited to selectively precipitate the salt, leaving more soluble impurities behind in the solvent.[5] The salt can then be isolated and, if needed, the pure free base can be regenerated.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the crude free base in a suitable solvent, such as isopropanol or ethanol.
-
Slowly add a stoichiometric amount of an acid (e.g., a solution of HCl in isopropanol, or oxalic acid in ethanol) with stirring.
-
Monitor for the formation of a precipitate. The mixture can be gently warmed to ensure complete reaction and then cooled slowly to promote crystal growth.
-
-
Recrystallization of the Salt:
-
Filter the crude salt and wash it with a cold solvent (e.g., diethyl ether) to remove residual mother liquor.
-
Recrystallize the salt from a suitable solvent system, such as an ethanol/ether mixture.[5] Dissolve the salt in a minimum amount of hot ethanol and slowly add ether until turbidity appears, then allow it to cool slowly.
-
-
Isolation:
-
Collect the purified salt crystals by filtration. Wash with a small amount of cold solvent and dry under vacuum.
-
-
(Optional) Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Basify the aqueous solution to a pH > 11 using a strong base (e.g., 2M NaOH).
-
Extract the pure free base into an organic solvent like DCM or ethyl acetate.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Protocol 3: Fractional Vacuum Distillation
If the compound is thermally stable, fractional distillation under reduced pressure is an excellent method for purification on a larger scale, effectively removing impurities with different boiling points.[1]
Principle of Causality: Distillation separates liquids based on differences in their boiling points.[6] Applying a vacuum lowers the atmospheric pressure, which in turn lowers the boiling point of the compound. This is critical for high-boiling, functionalized molecules like amino alcohols, as it allows them to vaporize at a much lower temperature, preventing thermal decomposition that might occur at their atmospheric boiling point.[1][7]
Caption: Schematic of a fractional vacuum distillation apparatus.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude amino alcohol and a few boiling chips or a magnetic stir bar to the distilling flask.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is stable, begin to gently heat the distillation flask.
-
Collecting Fractions:
-
Forerun: Collect and discard the initial, low-boiling fraction, which may contain residual solvents.
-
Main Fraction: When the temperature at the thermometer stabilizes, place a clean receiving flask and collect the main product fraction. Record the stable temperature and pressure.
-
Stop: Stop the distillation before the flask distills to dryness to avoid concentrating potentially unstable residues.[1]
-
-
Shutdown: Remove the heat source, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before disassembling.
Summary of Purification Techniques
| Technique | Scale | Pros | Cons | Key Considerations |
| Column Chromatography | < 5 g | High resolution for complex mixtures; good for removing baseline impurities. | Labor-intensive; requires large solvent volumes; potential for product loss on column. | Use deactivated silica or alumina; add a basic modifier (e.g., TEA) to the eluent. |
| Crystallization / Salt Formation | > 5 g | Highly scalable; can yield very high purity material; cost-effective. | Requires finding a suitable solvent system; product may be lost in the mother liquor. | Salt formation often provides a more robust and reliable crystallization process.[5] |
| Vacuum Distillation | > 5 g | Excellent for removing volatile and non-volatile impurities; relatively fast for large scales. | Compound must be thermally stable; requires specialized equipment. | Perform a small-scale test to confirm thermal stability before proceeding.[1] |
Purity Assessment
After purification, the identity and purity of 3-(2-Aminopropan-2-yl)oxolan-3-ol must be confirmed.
-
Gas Chromatography (GC): A GC instrument with a Flame Ionization Detector (FID) on a mid-polar capillary column is effective for assessing purity and detecting volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): For this highly polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a mass spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) is a suitable method.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.
-
Karl Fischer Titration: This is the standard method for accurately quantifying the water content.
References
- BenchChem (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.
- ProQuest (n.d.). The crystallization of amino acids from mixtures of water and alcohol.
- ATAR Chemistry QCE (2025). TLC Thin Layer Chromatography with amino acids. YouTube.
- IMSA Digital Commons (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography.
- PMC (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- Google Patents (n.d.). US5118815A - Method for crystallization of amino acids.
- Canadian Science Publishing (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS.
- Journal of the American Chemical Society (1951). The Synthesis of Some Amino Alcohols.
- PMC (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
- eCampusOntario Pressbooks (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
- Google Patents (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
- Google Patents (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
- Khan Academy (2013). Simple and fractional distillations. YouTube.
- BenchChem (2025). Common impurities in commercial "2-Aminopropan-2-ol" and their removal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. youtube.com [youtube.com]
- 7. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered when synthesizing sterically hindered tertiary α -amino alcohols.
The synthesis of 3-(2-aminopropan-2-yl)oxolan-3-ol from oxolan-3-one is a classic exercise in managing steric bulk and kinetic traps. The most reliable synthetic route involves a Reformatsky addition to establish the carbon framework, followed by ester saponification, and a modified Curtius rearrangement to install the amine. Below, we troubleshoot the critical points of failure in this workflow and explain the causality behind the chemical behavior you are observing at the bench.
🔬 Frequently Asked Questions & Troubleshooting
Q1: My Reformatsky addition to oxolan-3-one is stalling, resulting in poor yields of the β -hydroxy ester. How can I drive this to completion?
Causality: Oxolan-3-one is a sterically hindered ketone. If the organozinc reagent is not generated quantitatively and rapidly, the ketone will undergo competitive base-catalyzed aldol condensation or simply remain unreacted. The root cause is almost always poor zinc activation. The passivating zinc oxide (ZnO) layer prevents efficient insertion of Zn(0) into ethyl 2-bromo-2-methylpropanoate.
Solution: You must abandon simple acid-washed zinc and implement a dual chemical activation sequence using 1,2-dibromoethane and chlorotrimethylsilane (TMS-Cl). 1,2-dibromoethane scrubs the surface mechanically via ethylene gas evolution, while TMS-Cl scavenges residual moisture and chemically exposes the highly reactive Zn(0) lattice.
Data Presentation: Impact of Zinc Activation Strategies
| Activation Method | Reagents Used | Initiation Time | Isolated Yield (%) | Mechanistic Observation |
|---|---|---|---|---|
| Unactivated | None | > 2 hours | 15% | Mostly unreacted oxolan-3-one; severe stalling. |
| Acid-Washed | 1M HCl (aq) | 45 mins | 45% | Sluggish initiation; visible aldol side-products. |
| Dual Activation | TMS-Cl / 1,2-DBE | < 5 mins | 88% | Rapid exothermic initiation; clean conversion. |
| Rieke Zinc | ZnCl₂, Li naphthalenide | Immediate | 92% | Excellent yield, but operationally tedious. |
Q2: During the Curtius rearrangement of the intermediate acid with DPPA and t -BuOH, I am not isolating the expected Boc-protected amine. Instead, I recover a highly crystalline byproduct. What went wrong?
Causality: You have encountered a classic kinetic trap inherent to β -hydroxy acids. When you treat 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoic acid with Diphenylphosphoryl azide (DPPA) and triethylamine, you successfully form the acyl azide, which undergoes the Curtius rearrangement upon heating to yield the isocyanate[1].
However, the tertiary hydroxyl group at the 3-position of the oxolane ring is perfectly positioned to attack the highly electrophilic isocyanate carbon. This intramolecular cyclization is orders of magnitude faster than the intermolecular trapping by t -BuOH[2]. The crystalline byproduct you isolated is a spiro-oxazolidin-2-one (a cyclic carbamate)[3].
Solution: Do not fight the thermodynamics—leverage this intermediate! The spiro-oxazolidinone is highly stable, prevents unwanted side reactions, and can be easily purified by simple crystallization. You simply need to alter your final deprotection strategy from acidic Boc-cleavage to basic oxazolidinone hydrolysis.
Q3: I have isolated the spiro-oxazolidinone, but standard acidic hydrolysis (HCl/Dioxane) fails to yield 3-(2-aminopropan-2-yl)oxolan-3-ol. How do I cleave this ring?
Causality: Cyclic carbamates are exceptionally robust and generally resistant to acidic hydrolysis. Protonation of the carbamate oxygen does not sufficiently activate the sterically hindered carbonyl carbon toward nucleophilic attack by water. Cleavage requires a strong nucleophile to attack the carbonyl directly.
Solution: Employ strong basic hydrolysis[4]. Using Barium Hydroxide Octahydrate ( Ba(OH)2⋅8H2O ) in an aqueous organic solvent at reflux is the gold standard for this transformation[5]. Barium carbonate precipitates as a thermodynamic sink, driving the reaction forward to release the free vicinal amino alcohol.
⚙️ Mechanistic Pathway: The Curtius/Oxazolidinone Cascade
The diagram below maps the logical flow of the modified Curtius rearrangement, highlighting the spontaneous intramolecular trapping that defines this synthesis.
Fig 1: Mechanistic workflow of the modified Curtius rearrangement and subsequent basic hydrolysis.
🧪 Validated Experimental Protocols
Protocol A: Dual-Activated Reformatsky Addition
Self-Validating Checkpoint: The evolution of ethylene gas in Step 2 confirms the mechanical clearing of the zinc surface.
-
Charge a flame-dried, argon-purged flask with Zinc dust (3.0 eq) and anhydrous THF (0.5 M).
-
Add 1,2-dibromoethane (5 mol%) and heat to a gentle reflux for 5 minutes. Observe bubbling (ethylene gas). Cool to room temperature.
-
Add Chlorotrimethylsilane (TMS-Cl, 1 mol%) and stir for 15 minutes to chemically strip the ZnO layer.
-
Add oxolan-3-one (1.0 eq) followed by dropwise addition of ethyl 2-bromo-2-methylpropanoate (1.5 eq).
-
Reflux for 4 hours. Quench carefully with saturated aqueous NH4Cl and extract with EtOAc.
Protocol B: Modified Curtius Rearrangement & Oxazolidinone Hydrolysis
Self-Validating Checkpoint: Steady nitrogen gas evolution at 80 °C is the visual confirmation that the acyl azide is actively rearranging to the isocyanate.
-
Rearrangement: Dissolve the saponified β -hydroxy acid (1.0 eq) in anhydrous toluene (0.2 M).
-
Cool to 0 °C. Add Triethylamine (1.2 eq) followed by dropwise addition of Diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Stir at room temperature for 1 hour to ensure complete acyl azide formation.
-
Heat the reaction to 80 °C for 3 hours. Observe continuous N2 evolution. The isocyanate forms and is immediately trapped by the tertiary hydroxyl group.
-
Cool, wash with 5% citric acid, then saturated NaHCO3 . Concentrate and crystallize the spiro-oxazolidinone from heptane/EtOAc.
-
Hydrolysis: Suspend the isolated spiro-oxazolidinone in a 1:1 mixture of 1,4-Dioxane and H2O (0.1 M).
-
Add Ba(OH)2⋅8H2O (3.0 eq) and reflux for 16 hours.
-
Cool to room temperature, filter off the precipitated barium carbonate salts through Celite, and extract the filtrate with EtOAc to yield the pure 3-(2-aminopropan-2-yl)oxolan-3-ol.
📚 References
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: PubMed Central (PMC) / NIH URL:[Link][1]
-
Curtius rearrangement with DPPA : r/Chempros Source: Reddit (Chempros Community) URL:[Link][2]
-
Synthesis of nitrogen-containing compounds from higher terpenoids Source: SciSpace URL:[Link][3]
-
Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols Source: ResearchGate URL:[Link][4]
-
A New Route to Oxazolidinones Source: RSC Publishing URL:[Link][5]
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A new route to oxazolidinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
troubleshooting side reactions in 3-(2-Aminopropan-2-yl)oxolan-3-ol synthesis
Technical Support Center: Synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(2-aminopropan-2-yl)oxolan-3-ol. This guide is designed to provide in-depth, field-proven insights into troubleshooting common side reactions and purification challenges encountered during this synthesis. Our approach is rooted in explaining the causal mechanisms behind experimental outcomes to empower you to optimize your process effectively.
The most common and direct synthetic route involves the nucleophilic addition of an organometallic reagent derived from a protected 2-aminopropane to the ketone, dihydrofuran-3(2H)-one. This guide will focus on troubleshooting this specific pathway.
Core Synthesis Pathway
The intended reaction involves the addition of a Grignard reagent, such as (2-((tert-butoxycarbonyl)amino)propan-2-yl)magnesium bromide, to dihydrofuran-3(2H)-one, followed by deprotection.
Caption: Ideal synthetic route to the target amino alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues reported by researchers. We delve into the underlying chemistry to provide robust solutions.
Part 1: Reaction Failures & Low Yield
Q1: My reaction has a very low yield of the desired product, with a lot of starting ketone recovered. What's going wrong?
A1: This is a classic issue when using Grignard reagents with enolizable ketones. There are two primary causes:
-
Grignard Reagent as a Base: Your Grignard reagent can act as a base instead of a nucleophile, abstracting a proton from the carbon alpha to the carbonyl group. This forms a magnesium enolate, which is unreactive toward further Grignard addition. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[1] This side reaction is more prevalent with sterically hindered Grignard reagents or at elevated temperatures.
-
Poor Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and oxygen. If your glassware was not perfectly dry or the reaction was not maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen), a significant portion of the reagent may have been quenched before it could react.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yields.
Solutions:
-
Confirm Reagent Activity: Always titrate your Grignard reagent before use to determine its exact molarity. See Protocol 1 for a standard procedure.
-
Minimize Enolization:
-
Temperature Control: Perform the addition at a lower temperature (e.g., -20°C to 0°C) to favor nucleophilic addition over enolization.
-
Reverse Addition: Add the ketone solution slowly to the Grignard reagent solution (reverse addition) to maintain a high concentration of the nucleophile.
-
Use of Additives: Adding cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium species in situ, which significantly suppresses enolization.
-
Q2: The reaction produced a diol, 4-(2-hydroxypropan-2-yl)butane-1,4-diol, instead of my target compound. How did this happen?
A2: This outcome strongly indicates that the starting material used was γ-butyrolactone, not dihydrofuran-3(2H)-one. Lactones (cyclic esters) react with two equivalents of a Grignard reagent. The first equivalent opens the lactone to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent then immediately attacks this ketone, leading to a diol after workup.[2]
Reaction Mechanism of Diol Formation:
Caption: Reaction of a Grignard reagent with a lactone to yield a diol.
Solution:
-
Verify Starting Material: Confirm the identity of your starting material using techniques like NMR spectroscopy or by checking its boiling/melting point. Dihydrofuran-3(2H)-one and γ-butyrolactone have distinct spectral properties.
Q3: I isolated oxolan-3-ol as the major byproduct. What causes this reduction?
A3: This occurs when the Grignard reagent acts as a reducing agent, transferring a hydride to the carbonyl carbon. This process, known as a Grignard reduction, is a competing side reaction to nucleophilic addition.[1] It is particularly common for Grignard reagents that have a hydrogen atom on their β-carbon, proceeding through a cyclic six-membered transition state. While your protected aminopropyl Grignard does not fit this classic model, reduction can still occur, especially with bulky reagents or if the electrophilic center is sterically hindered.
Solution:
-
Lower Temperature: As with enolization, lower reaction temperatures can disfavor the reduction pathway.
-
Change the Organometallic Reagent: Organolithium reagents are generally less prone to acting as reducing agents compared to Grignard reagents. Consider preparing and using the corresponding organolithium species.
Part 2: Purification & Isolation Challenges
Q4: My crude product looks good by NMR, but I'm struggling with purification. Extraction is inefficient and chromatography gives severe tailing.
A4: These are common challenges when working with amino alcohols. Their dual functionality (basic amine, polar alcohol) leads to high water solubility and strong interactions with silica gel.
-
Extraction Issues: The protonated amine (after a typical acidic or neutral quench) is highly water-soluble. The free base can also be lost to the aqueous layer, especially if it forms emulsions.
-
Chromatography Issues: The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Basified Extraction | After quenching the reaction (e.g., with sat. aq. NH₄Cl), basify the aqueous layer to pH > 10 with NaOH or K₂CO₃ to ensure the amine is in its free base form. Extract with a more polar solvent like dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture. | Improves recovery of the free base from the aqueous layer. | Can lead to emulsions; magnesium salts may precipitate. |
| Amine-Modified Chromatography | Use an eluent system containing a small amount of a volatile base, like 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[3][4] This base competitively binds to the acidic sites on the silica, preventing the product from tailing. | Simple to implement with standard silica gel. Effective at reducing tailing. | Requires removal of the additive (e.g., Et₃N) from the final product. |
| Salt Crystallization | Dissolve the crude product in a suitable solvent (e.g., isopropanol, ether) and add an acid like HCl (in ether) or oxalic acid to precipitate the corresponding salt.[5] The purified salt can be collected by filtration. | Can provide very high purity material. Avoids chromatography altogether. | Requires an additional step to liberate the free base from the salt. Finding suitable crystallization conditions can be trial-and-error. |
| Ion-Exchange Chromatography | Use a cation-exchange resin to bind the protonated amine. Wash away neutral impurities, then elute the desired product by flushing the column with a basic solution.[5] | Highly effective for separating amines from neutral compounds. | Can be more time-consuming and requires specific resins. |
Detailed Experimental Protocols
Protocol 1: Titration of Grignard Reagents (Iodine Quench Method)
-
Preparation: Under an inert atmosphere, add 1.0 mL of the Grignard solution to a dry flask containing a stir bar. Add ~5 mL of anhydrous THF.
-
Quenching: Add a few crystals of iodine (I₂) to the solution. The brown color of the iodine will disappear as it reacts with the Grignard reagent. Continue adding iodine portion-wise until the brown color persists for at least 2 minutes.
-
Titration: At this endpoint, add a known amount of iodine (e.g., 200 mg, accurately weighed) to the flask and stir until it dissolves completely.
-
Back-Titration: Titrate the excess, unreacted iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the amount of iodine consumed.
Protocol 2: Optimized Reaction to Minimize Side Reactions
-
Apparatus: Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel.
-
Reagent Loading: Under a positive pressure of argon, charge the flask with the prepared and titrated Grignard reagent in anhydrous THF.
-
Cooling: Cool the Grignard solution to 0°C using an ice-water bath.
-
Slow Addition: Dissolve the dihydrofuran-3(2H)-one in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction back to 0°C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Proceed with extraction as described in the purification section.
Protocol 3: Purification via Salt Crystallization
-
Solvent Removal: After extraction and drying of the organic layers, concentrate the crude product under reduced pressure to obtain a crude oil.
-
Dissolution: Dissolve the crude oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Precipitation: Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring. The hydrochloride salt of the product should precipitate as a solid.
-
Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold diethyl ether to remove non-basic impurities and dry the purified salt under vacuum.
-
Liberation of Free Base (if required): Dissolve the salt in water, basify with 2M NaOH to pH > 10, and extract the pure free base into dichloromethane. Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the purified amino alcohol.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
- Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. biotage.com [biotage.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(2-Aminopropan-2-yl)oxolan-3-ol
Overview & Mechanistic Pathway
Target Molecule: 3-(2-Aminopropan-2-yl)oxolan-3-ol (CAS 1779409-68-5) Application: A highly polar, constrained vicinal amino alcohol scaffold utilized in advanced drug discovery and spirocyclic intermediate synthesis.
Synthesizing a primary amine on a tertiary carbon adjacent to a tertiary alcohol is sterically demanding. The most scalable and atom-economical route is a two-step sequence: a Henry (nitroaldol) condensation of oxolan-3-one with 2-nitropropane, followed by the catalytic hydrogenation of the sterically hindered nitro group[1].
Two-step synthetic workflow for 3-(2-Aminopropan-2-yl)oxolan-3-ol via Henry reaction and reduction.
Troubleshooting & FAQs: Step 1 (Nitroaldol Condensation)
Q: Why is the conversion of oxolan-3-one to the beta-nitro alcohol stalling at 30-40% despite extended reaction times? A: The Henry reaction between a ketone (oxolan-3-one) and a sterically hindered secondary nitroalkane (2-nitropropane) is highly reversible and thermodynamically disfavored at room temperature[1]. Using standard amine bases (like triethylamine) often leads to an equilibrium that heavily favors the starting materials. Causality & Solution: To drive the equilibrium forward, you must use a highly nucleophilic fluoride source like Tetrabutylammonium fluoride (TBAF) or a strong amidine base like DBU under highly concentrated or solvent-free conditions. TBAF activates the nitroalkane by forming a tight, highly reactive hydrogen-bonded nitronate-fluoride complex, which provides the necessary kinetic push to overcome the steric penalty of forming vicinal quaternary-tertiary carbon centers.
Q: I am observing significant decomposition and retro-Henry cleavage during the aqueous workup. How can I isolate the nitro-alcohol intact? A: Beta-nitro alcohols with severe steric crowding are extremely prone to retro-aldol cleavage under basic conditions. If the reaction mixture is quenched with water while the basic catalyst (e.g., TBAF) is still active, the equilibrium rapidly shifts back to the ketone and nitroalkane. Causality & Solution: You must quench the reaction irreversibly at low temperature (-20 °C) using a mild acid (e.g., 1 M NaHSO₄) before any aqueous dilution. This neutralizes the base and protonates the nitronate intermediate, locking the kinetic product and preventing the retro-aldol cascade.
Troubleshooting & FAQs: Step 2 (Catalytic Hydrogenation)
Q: During the hydrogenation of 3-(2-nitropropan-2-yl)oxolan-3-ol, I am seeing cleavage of the tertiary hydroxyl group (dehydroxylation). Which catalyst should I use? A: Palladium on carbon (Pd/C) under acidic conditions or high temperatures can promote the hydrogenolysis of the tertiary C-OH bond, especially when adjacent to an electron-withdrawing group during the reduction cascade. Causality & Solution: Switch to a less hydrogenolytic catalyst such as Raney Nickel (Sponge Nickel) in a neutral protic solvent (e.g., Methanol)[2]. Raney Nickel operates via a different surface mechanism that rapidly reduces aliphatic nitro groups to amines at ambient to moderate pressure without activating the sterically hindered tertiary C-O bond[2].
Q: The reduction stops at the hydroxylamine intermediate. How do I force full conversion to the amine? A: The reduction of sterically hindered aliphatic nitro groups often stalls at the hydroxylamine (-NHOH) stage because the final N-O bond cleavage is kinetically slow and requires optimal hydrogen mass transfer[2]. Causality & Solution: Increase the hydrogen pressure to 60 psi (approx. 4 atm) and ensure vigorous agitation (>1000 rpm). Conducting the reaction at an elevated temperature of 45 °C accelerates the N-O bond cleavage, pushing the intermediate fully to the primary amine.
Quantitative Data Summary
Table 1: Optimization of Henry Reaction Conditions (Step 1)
| Catalyst | Solvent | Temp (°C) | Quench Method | Yield (%) | Purity (%) |
| Et₃N (1.0 eq) | THF (0.5 M) | 25 | Water | <10 | - |
| DBU (0.5 eq) | Neat | 25 | Sat. NH₄Cl | 45 | 85 |
| TBAF (0.1 eq) | THF (1.0 M) | 0 to 25 | 1 M NaHSO₄ (-20 °C) | 82 | >95 |
Table 2: Optimization of Hydrogenation Conditions (Step 2)
| Catalyst | Solvent | H₂ Pressure | Temp (°C) | Yield (%) | Impurity Profile |
| 10% Pd/C | MeOH | 1 atm | 25 | 30 | High dehydroxylation |
| Raney Ni | EtOH | 1 atm | 25 | 65 | Hydroxylamine stall |
| Raney Ni | MeOH | 60 psi | 45 | 94 | Clean conversion |
Experimental Protocols
Protocol A: Synthesis of 3-(2-Nitropropan-2-yl)oxolan-3-ol
Self-Validating Check: The product should appear as a distinct, lower-Rf spot on TLC (Hexanes/EtOAc 7:3) that stains deep blue with phosphomolybdic acid (PMA).
-
Charge a dry, nitrogen-flushed round-bottom flask with oxolan-3-one (1.0 equiv) and 2-nitropropane (3.0 equiv) in anhydrous THF to achieve a 1.0 M concentration.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add TBAF (1.0 M solution in THF, 0.1 equiv) dropwise over 15 minutes to control the initial exotherm.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Critical Step: Cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Rapidly quench the reaction by adding 1 M aqueous NaHSO₄ (1.0 equiv) before adding any additional water or extraction solvent.
-
Dilute with Ethyl Acetate, separate the layers, and extract the aqueous layer twice more with Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure beta-nitro alcohol.
Protocol B: Synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol
Self-Validating Check: Hydrogen uptake must cease completely. The final product will be highly polar and require a basic stain (e.g., Ninhydrin) for TLC visualization.
-
Dissolve the purified 3-(2-nitropropan-2-yl)oxolan-3-ol (1.0 equiv) in HPLC-grade Methanol (0.2 M) in a high-pressure hydrogenation vessel.
-
Add an aqueous slurry of Raney Nickel (20% w/w relative to the substrate). Safety Warning: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.
-
Seal the vessel and purge the headspace with nitrogen gas (3 cycles), followed by hydrogen gas (3 cycles).
-
Pressurize the reactor to 60 psi with H₂ and heat the mixture to 45 °C. Ensure vigorous mechanical stirring (>1000 rpm) to maximize gas-liquid mass transfer.
-
Monitor the reaction via hydrogen pressure drop. Once uptake ceases (typically 12-16 hours), cool the reactor to room temperature and safely vent the hydrogen gas. Purge with nitrogen.
-
Filter the catalyst through a tightly packed pad of Celite under a constant blanket of nitrogen. Wash the filter cake thoroughly with Methanol.
-
Concentrate the filtrate under reduced pressure to yield the pure vicinal amino alcohol.
References
-
Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron 2001, 57(6), 915-945. URL: [Link]
-
Wikipedia Contributors. "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia. URL: [Link]
Sources
Technical Support Center: Purification of 3-(2-Aminopropan-2-yl)oxolan-3-ol Derivatives
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-(2-Aminopropan-2-yl)oxolan-3-ol and its derivatives.
This class of molecules presents a "perfect storm" of purification challenges: a highly basic primary amine, extreme steric hindrance (an isopropylamine group attached to a tertiary ring carbon), multiple hydrogen-bond donors/acceptors, and a complete lack of a UV chromophore. Standard purification workflows will fail here. This guide provides the mechanistic reasoning and self-validating protocols required to isolate these compounds with high purity and yield.
Part 1: Troubleshooting FAQs (The "Why")
Q1: Why does my product streak irreversibly on standard silica gel, resulting in <20% recovery? A: The causality lies in the acid-base chemistry between your molecule and the stationary phase. Standard bare silica gel is populated with surface silanols (Si-OH) that possess a pKa of approximately 4.5 to 5.0. The primary amine on your 3-(2-aminopropan-2-yl) group has a pKa of ~10. During normal-phase chromatography, the amine deprotonates the silanols, shifting the separation mechanism from adsorption to a strong electrostatic ion-exchange interaction. This causes severe peak tailing and irreversible binding. Solution: Switch to an amine-functionalized silica (KP-NH) which masks the acidic silanols, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) 1.
Q2: I cannot detect my product using standard UV-Vis detectors during flash chromatography. Should I derivatize it? A: Pre-column derivatization (e.g., Boc protection or Fmoc-Cl) is a common strategy to add a chromophore, but it is highly discouraged for this specific molecule. The amine is situated on a tertiary carbon, which is itself attached to the tertiary C3 carbon of the oxolane ring. This massive steric bulk kinetically hinders standard derivatization reagents. Instead of forcing a difficult reaction, change your detection method. Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are mass-dependent and ideal for non-chromophoric amino alcohols 2.
Q3: After my reaction, the product remains entirely in the aqueous phase during liquid-liquid extraction (LLE) with DCM or EtOAc. How do I isolate it? A: The combination of the amine, the tertiary hydroxyl group, and the oxolane ether oxygen makes this molecule highly polar and extremely water-soluble. The partition coefficient ( LogP ) strongly favors the aqueous layer. Instead of exhaustive continuous liquid extraction, utilize Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE). By dropping the pH, you protonate the amine, allowing it to bind electrostatically to a sulfonic acid resin while neutral impurities are washed away 3.
Part 2: Visual Workflows
Workflow for Strong Cation Exchange (SCX) extraction of highly polar amino alcohols.
Decision matrix for selecting chromatographic modes and detectors for non-chromophoric amino alcohols.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: SCX Solid-Phase Extraction (Self-Validating Protocol)
This protocol bypasses the failure of liquid-liquid extraction by leveraging the basicity of the amine.
-
Pre-Conditioning: Pass 2 column volumes (CV) of Methanol (MeOH), followed by 2 CV of 0.1 M HCl through a silica-based SCX cartridge.
-
Sample Loading: Dilute the aqueous reaction mixture with an equal volume of 0.1 M HCl to ensure the pH is ~3.0. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Validation Checkpoint: Spot a drop of the flow-through on a TLC plate, heat, and stain with Ninhydrin. If a purple spot appears, the resin is saturated (breakthrough has occurred). You must use a larger cartridge.
-
-
Washing: Wash the cartridge with 3 CV of 0.1 M HCl, followed by 3 CV of MeOH. This removes all neutral organics, unreacted oxolane starting materials, and acidic byproducts.
-
Elution: Elute the target amino alcohol using 3 CV of 10% Ammonium Hydroxide ( NH4OH ) in MeOH. The high pH deprotonates the amine, breaking the electrostatic bond with the sulfonic acid resin.
-
Concentration: Evaporate the methanolic ammonia eluate under reduced pressure to yield the free-base amino alcohol.
SOP 2: HILIC-ELSD Analytical Method
Because the molecule is too polar for Reversed-Phase (elutes in the void volume) and streaks on Normal-Phase, HILIC is the mandatory analytical method.
-
Column Selection: Use an aminopropyl-bonded phase (e.g., Ascentis Express OH or apHera NH2) to provide a polar surface that supports an aqueous enriched layer.
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Acetate in H2O (pH unadjusted).
-
Buffer B: 100% Acetonitrile (MeCN).
-
-
Gradient: Run an isocratic hold at 90% Buffer B for 5 minutes. In HILIC, water is the strong solvent. High organic content forces the polar amino alcohol to partition into the stationary aqueous layer.
-
Validation Checkpoint: Inject Toluene as a void volume ( t0 ) marker. Your amino alcohol must elute after Toluene (Retention factor k′>1 ). If it co-elutes, increase the MeCN concentration to 95%.
-
-
Detection: Set ELSD drift tube temperature to 50°C and nebulizer gas ( N2 ) to 1.5 L/min.
Part 4: Method Comparison Data
The following table summarizes the quantitative performance of various chromatographic modes for 3-(2-Aminopropan-2-yl)oxolan-3-ol derivatives, demonstrating why HILIC and modified normal-phase are the only viable options.
| Chromatographic Mode | Stationary Phase | Mobile Phase | Retention Factor ( k′ ) | Peak Shape | Recovery (%) | Recommended Detector |
| Normal Phase | Bare Silica (SiOH) | Hexane / EtOAc | Irreversible | Severe Tailing | < 20% | N/A |
| Modified NP | Amine-functionalized | DCM / MeOH | 1.5 - 3.0 | Symmetrical | > 85% | ELSD / CAD |
| Reversed Phase | C18 (End-capped) | H2O / MeCN | < 0.5 (Void) | Poor | > 95% | LC-MS (ESI+) |
| HILIC | Aminopropyl ( NH2 ) | MeCN / H2O | 2.0 - 5.0 | Excellent | > 95% | ELSD / LC-MS |
Part 5: References
-
Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention . PubMed / National Institutes of Health. Available at:[Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing decomposition issues during the synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol .
Due to the extreme steric congestion between the tertiary C3-hydroxyl of the oxolane ring and the adjacent quaternary, amine-bearing carbon, this 1,2-amino alcohol is highly susceptible to fragmentation and rearrangement. This guide provides field-proven, mechanistically grounded solutions to stabilize the molecule during synthesis and isolation.
Frequently Asked Questions & Troubleshooting
Q1: Why does my product decompose during the nucleophilic addition step to oxolan-3-one?
The Causality: The decomposition is driven by a retro-aldol-like cleavage [1]. When using standard, highly basic organolithium or Grignard reagents to add the protected 2-aminopropan-2-yl group to oxolan-3-one, the resulting sterically hindered tertiary alkoxide intermediate is highly unstable. To relieve the massive steric strain, the intermediate undergoes base-catalyzed fragmentation, reverting to oxolan-3-one and an isopropylamine derivative.
The Solution: You must decouple nucleophilicity from basicity. The use of organocerium(III) reagents is mandatory for this transformation[2]. By transmetalating your organolithium species with anhydrous CeCl3 , you create a highly oxophilic, non-basic nucleophile. The cerium strongly coordinates to the ketone, driving the addition forward while completely suppressing enolization and retro-aldol fragmentation[3].
Q2: I successfully completed the addition, but NMR shows ring-expanded and dehydrated byproducts after workup. How do I prevent this?
The Causality: You are observing a Pinacol-type rearrangement [4]. Because 3-(2-Aminopropan-2-yl)oxolan-3-ol is a tertiary alcohol adjacent to a highly substituted carbon, it is extremely sensitive to acidic conditions. If your workup utilizes an acidic quench (e.g., HCl or even strong NaHSO4 ), the tertiary hydroxyl group is protonated and eliminated as water. The resulting tertiary carbocation immediately triggers a ring expansion of the oxolane ring or a methyl migration to stabilize the charge[5].
The Solution: Strictly avoid acidic workups. The reaction must be quenched with a mildly basic or neutral aqueous solution, such as saturated aqueous NH4Cl or Rochelle's salt (potassium sodium tartrate).
Q3: The free amine is causing side reactions and poor yields. What is the optimal protecting group strategy?
The Causality: Free primary amines will irreversibly coordinate with organometallic reagents (including cerium) or undergo premature oxidation, killing the stoichiometry of the addition step. The Solution: Protect the amine prior to lithiation. A stabase (1,1,4,4-tetramethyl-1,4-dichlorodisilethylene) adduct or an N,N-dibenzyl protecting group is highly recommended. These groups withstand the strongly basic lithiation step but can be removed later under neutral or reductive conditions (e.g., mild hydrogenolysis), bypassing the acidic vulnerability of the tertiary alcohol.
Mechanistic Visualization
Fig 1. Primary decomposition pathways of the sterically hindered 1,2-amino alcohol intermediate.
Quantitative Data & Condition Analysis
Table 1: Comparative Analysis of Organometallic Reagents for Oxolan-3-one Addition
| Reagent Type | Nucleophilicity | Basicity | Typical Yield (%) | Major Byproduct | Recommendation |
| Organolithium ( R-Li ) | Very High | Very High | < 15% | Oxolan-3-one (Retro-aldol) | Avoid |
| Grignard ( R-MgX ) | High | High | 20-30% | Enolization products | Avoid |
| Organocerium ( R-CeCl2 ) | High | Very Low | > 85% | None (Clean conversion) | Optimal |
Table 2: Workup Conditions and Associated Decomposition Pathways
| Quench Reagent | pH Level | Intermediate Stability | Observed Decomposition Pathway | Product Recovery (%) |
| 1M HCl | Strongly Acidic | Unstable | Pinacol rearrangement / Dehydration | < 5% |
| Sat. NH4Cl | Mildly Acidic/Neutral | Stable | None | 85-90% |
| Rochelle's Salt (aq) | Neutral/Mildly Basic | Highly Stable | None (Prevents emulsion) | > 90% |
| 1M NaOH | Strongly Basic | Unstable | Retro-aldol cleavage | 10-20% |
Experimental Protocol: Organocerium-Mediated Synthesis
This protocol describes a self-validating system for the addition of a protected 2-aminopropan-2-yl group to oxolan-3-one.
Step 1: Preparation of Anhydrous CeCl3
-
Place CeCl3⋅7H2O (1.5 equiv) in a Schlenk flask.
-
Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours.
-
Validation Check: The CeCl3 must transition from a clumpy hydrate to a free-flowing, fine white powder. If the powder clumps upon stirring, moisture is still present, and the batch must be discarded to prevent quenching of the organolithium.
Step 2: Formation of the Organocerium Reagent
-
Cool the anhydrous CeCl3 to 0 °C and suspend in anhydrous THF. Stir vigorously for 2 hours to ensure complete complexation.
-
Cool the suspension to -78 °C.
-
Dropwise, add the pre-formed protected 2-aminopropan-2-yl lithium (1.2 equiv).
-
Validation Check: Upon addition, a distinct color change (typically pale yellow to orange) should be observed, confirming the transmetalation to the organocerium species[2]. Stir for 1 hour at -78 °C.
Step 3: Nucleophilic Addition
-
Add oxolan-3-one (1.0 equiv) dropwise as a solution in THF at -78 °C.
-
Maintain the reaction at -78 °C for 2 hours. Do not allow the reaction to warm above -40 °C, as thermal stress will induce retro-aldol cleavage.
Step 4: Neutral Quench and Isolation
-
Quench the reaction at -78 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) or saturated aqueous NH4Cl .
-
Validation Check: The pH of the aqueous phase must test between 7.0 and 8.0. If it drops below 6.5, immediately buffer with dilute NaHCO3 to prevent Pinacol rearrangement[4].
-
Allow the mixture to warm to room temperature and stir vigorously until the cerium salts form a distinct, filterable aqueous suspension (breaking the emulsion).
-
Extract with ethyl acetate, dry over Na2SO4 , and concentrate under reduced pressure to yield the protected 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Workflow Visualization
Fig 2. Optimized organocerium-mediated synthetic workflow to prevent intermediate decomposition.
References
-
Title : Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : Rearrangements | Greener Organic Transformations Source : Royal Society of Chemistry URL :[Link]
-
Title : Recent Advances in Pinacol Rearrangement Source : ResearchGate URL :[Link]
-
Title : Fluorescence Assays for Biotransformations (Retro-aldol pathways) Source : SciSpace URL :[Link]
Sources
FAQ 1: Why am I losing stereochemical integrity during the acid-catalyzed cyclization of my chiral 1,4-diol?
Welcome to the Technical Support Center for Oxolane Synthesis. As a Senior Application Scientist, I understand that synthesizing highly functionalized oxolanes (tetrahydrofurans or THFs) is fraught with chemo-, regio-, and stereoselectivity challenges.
This guide bypasses generic textbook advice. Instead, we will dissect the fundamental causality behind common experimental failures—ranging from stereochemical scrambling to unintended ring expansions—and provide self-validating, step-by-step protocols to rescue your synthetic workflows.
The Pitfall: You start with an enantiopure 1,4-diol, treat it with a standard Brønsted acid (e.g., TsOH, H2SO4 ), and isolate a racemic or diastereomerically scrambled oxolane product.
The Causality: 1,4-butanediols can undergo dehydrative cyclization via two competing pathways: an intramolecular SN2 mechanism or an SN1 mechanism. The SN2 pathway involves the displacement of water by the more highly substituted carbinol oxygen, resulting in clean stereochemical inversion. However, if your substrate contains electron-donating groups (such as aryl, allylic, or tricarbonyliron-complexed dienes) adjacent to the secondary hydroxyl group, the mechanism shifts entirely to the SN1 pathway[1]. This generates a relatively stable carbocation intermediate. Isotopic 18O -labeling studies confirm that this pathway leads to extensive oxygen scrambling and internal return, completely destroying the stereochemical integrity of the resulting oxolane[1].
Self-Validating Protocol: Stereospecific Cyclization via Mesylation ( SN2 Forcing) To prevent carbocation formation, avoid strong Brønsted acids. Instead, selectively activate one hydroxyl group as a leaving group under mild basic conditions to force an SN2 ring closure.
-
Preparation: Dissolve the chiral 1,4-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0.1 M concentration under an Argon atmosphere.
-
Activation: Cool the reaction to 0 °C. Add anhydrous triethylamine ( Et3N , 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).
-
Monitoring: Stir for 30–45 minutes at 0 °C. TLC should indicate the complete consumption of the diol and the formation of the mono-mesylate (typically at the less sterically hindered position).
-
Cyclization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) directly to the reaction mixture and warm to room temperature. The strong, non-nucleophilic base promotes the intramolecular SN2 displacement of the mesylate by the remaining free hydroxyl group.
-
Validation: Quench with saturated NH4Cl . Analyze the crude mixture via Chiral HPLC. The absence of the enantiomer/diastereomer confirms strict adherence to the SN2 pathway.
Mechanistic divergence in 1,4-diol cyclization dictating stereochemical outcomes.
FAQ 2: In my Prins cyclization, why am I isolating tetrahydropyran (THP) instead of my target oxolane (THF)?
The Pitfall: When reacting a homoallylic alcohol with an aldehyde in the presence of a Lewis acid, the major isolated product is a 6-membered tetrahydropyran (THP) rather than the desired 5-membered tetrahydrofuran (THF).
The Causality: The traditional Prins cyclization fundamentally favors the formation of 6-membered rings. When the homoallylic alcohol reacts with the activated aldehyde, an oxocarbenium ion is generated. From here, two transition states are possible. The 6-membered chair-like transition state is thermodynamically favored because it lacks severe 1,3-diaxial interactions[2][3]. Conversely, the 5-membered transition state suffers from significant 1,3-diaxial steric clashes, making oxolane formation kinetically and thermodynamically disfavored[2][3].
Self-Validating Protocol: Catalytic Asymmetric Vinylogous Prins Cyclization To override the natural preference for THP, you must utilize a confined catalyst that artificially raises the energy of the 6-membered transition state while stabilizing the 5-membered one. Confined chiral imidodiphosphoric acid (IDP) catalysts achieve exactly this[4].
-
Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the specific chiral imidodiphosphoric acid (IDP) catalyst (5 mol%).
-
Reagent Addition: Add the 3,5-dien-1-ol (1.05 eq) and the target aldehyde (1.0 eq) dissolved in anhydrous cyclohexane to achieve a 0.1 M concentration.
-
Cyclization: Stir the reaction at room temperature for 24 hours. The highly confined pocket of the IDP catalyst strictly dictates the geometry of the C-C bond formation, lowering the activation energy for the 5-membered ring transition state ( TScis )[4].
-
Validation: Quench the reaction with saturated NaHCO3 and extract with ethyl acetate. Run a crude 1H NMR; the complete absence of signals corresponding to the 6-membered THP ring validates the regioselectivity. Enantiomeric ratios (e.r.) should be verified via Supercritical Fluid Chromatography (SFC) against a racemic standard.
Regioselectivity control in Prins cyclization via confined catalysts.
FAQ 3: How can I improve the cis/trans diastereoselectivity in radical-mediated oxolane syntheses?
The Pitfall: Radical cyclizations of alkenyl ethers or selenoacetals to form 2,4-disubstituted oxolanes yield an undesirable mixture of cis and trans diastereomers, usually favoring the trans-isomer.
The Causality: The diastereoselectivity of 5-exo-trig radical cyclizations is governed by the Beckwith-Houk transition state model. In an unperturbed reaction, the transition state that places the substituents in a pseudo-equatorial orientation is lowest in energy, naturally leading to the trans-isomer[5]. If your target is the cis-isomer, you must disrupt this transition state. Complexation of the ether oxygen with a bulky Lewis acid forces the adjacent substituent to adopt an axial position due to severe steric repulsion, effectively flipping the stereochemical outcome to favor the cis-isomer[5].
Self-Validating Protocol: Lewis Acid-Mediated Radical Cyclization
-
Preparation: Dissolve the alkenyl selenoacetal precursor (1.0 eq) in anhydrous toluene to a concentration of 0.05 M under Argon.
-
Complexation: Cool the solution to -78 °C. Slowly add Trimethylaluminum ( AlMe3 , 1.5 eq). Stir for 15 minutes to allow complete Lewis acid-base complexation with the oxygen atom.
-
Radical Initiation: Add Tris(trimethylsilyl)silane (TTMS, 1.2 eq) as the hydrogen atom donor and Azobisisobutyronitrile (AIBN, 0.2 eq) as the radical initiator.
-
Cyclization: Heat the reaction to 80 °C for 4 hours. The bulky AlMe3 complex will force the transition state into the cis-directing conformation[5].
-
Validation: Cool to room temperature, quench carefully with 1M HCl, and extract. Validate the diastereomeric ratio (d.r.) using 2D NOESY NMR; strong NOE cross-peaks between the protons at C2 and C4 will confirm the successful inversion to the cis-geometry.
Quantitative Troubleshooting Summary
The following table summarizes the expected performance metrics when applying the corrective actions detailed in this guide. Use this as a benchmark for your own experimental validation.
| Synthesis Method | Target Substrate | Primary Pitfall | Corrective Action | Typical Selectivity Improvement |
| Acid-Catalyzed 1,4-Diol Cyclization | Chiral 1,4-diols with allylic/aryl groups | Stereochemical scrambling via SN1 carbocation | Shift to SN2 via mesylation and DBU | 50% ee → >99% ee (Complete retention/inversion) |
| Prins Cyclization | Homoallylic alcohols + aldehydes | THP formation (regioselectivity failure) | Confined IDP catalysts (Vinylogous Prins) | THP major → THF major (d.r. > 20:1, e.r. up to 99:1) |
| Radical Cyclization | Alkenyl ethers / selenoacetals | Poor cis/trans d.r. (favors trans) | Lewis acid complexation (e.g., AlMe3 ) | 2:1 trans:cis → 1:5 trans:cis |
References
-
18O Assisted Analysis of a γ,δ-Epoxyketone Cyclization: Synthesis of the C16−C28 Fragment of Ammocidin D, ResearchGate,[Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years, PMC - NIH,[Link]
-
Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans, Journal of the American Chemical Society,[Link]
-
Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions, Diva-Portal,[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
Technical Support Center: Optimizing Catalyst Selection for 3-(2-Aminopropan-2-yl)oxolan-3-ol Synthesis
Welcome to the technical support center for the synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into catalyst selection and troubleshooting for the key synthetic steps involved in producing this valuable pharmaceutical intermediate. We will move beyond simple protocols to explore the underlying chemical principles that govern catalyst performance, enabling you to make informed decisions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most industrially viable synthetic strategy for 3-(2-Aminopropan-2-yl)oxolan-3-ol, and where are the critical catalytic steps?
A1: A direct, single-step synthesis is not well-established. A robust and logical multi-step approach is preferred, breaking down the challenge into manageable chemical transformations. The most common strategy involves two key stages:
-
Formation of the Tertiary Alcohol Precursor: Synthesis of 3-(propan-2-yl)oxolan-3-ol via the nucleophilic addition of an isopropyl organometallic reagent (like isopropylmagnesium bromide) to oxolan-3-one. While the Grignard reaction itself is stoichiometric, catalyst impurities can significantly impact its success.[1]
-
Introduction of the Amino Group: This is the most catalytically intensive part of the synthesis. Direct amination of a tertiary alcohol is extremely challenging due to the poor leaving group nature of the hydroxyl group.[2] Therefore, a two-step sequence is employed:
-
Catalytic Dehydration: The tertiary alcohol is dehydrated to form the alkene intermediate, 3-(prop-1-en-2-yl)oxolane. This is typically an acid-catalyzed elimination reaction.
-
Catalytic Hydroamination: The alkene is then reacted with ammonia or a protected amine equivalent in the presence of a transition metal catalyst to yield the final product. This step is crucial for achieving high yield and selectivity.
-
The overall workflow is visualized below.
Caption: Proposed synthetic workflow for 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Q2: Why is catalyst selection for the dehydration step so critical? What are the options?
A2: Catalyst choice in the dehydration of the tertiary alcohol is a delicate balance between reactivity and selectivity. An overly aggressive catalyst or harsh conditions can lead to unwanted side reactions, such as rearrangement of the oxolane ring or polymerization of the resulting alkene. The primary goal is clean, efficient conversion to 3-(prop-1-en-2-yl)oxolane.
Catalysts fall into two main categories:
-
Homogeneous Acids: Protonic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective but can be difficult to remove from the reaction mixture, complicating purification and potentially causing product degradation.
-
Heterogeneous Acids: Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, are highly preferred in industrial settings. They are easily removed by simple filtration, can often be regenerated and reused, and can offer improved selectivity due to shape-selective active sites.
Q3: What are the main challenges and catalyst classes for the hydroamination of the alkene intermediate?
A3: Catalytic hydroamination, the addition of an N-H bond across a C=C double bond, is an atom-economical but challenging transformation. The primary difficulties include:
-
Catalyst Activity: The C=C bond of the alkene and the N-H bond of ammonia are relatively unreactive.
-
Selectivity: The reaction must proceed with Markovnikov selectivity to install the amino group at the more substituted carbon of the double bond, yielding the desired tertiary amine structure.
-
Catalyst Inhibition: The amine product can act as a ligand, coordinating to the metal center of the catalyst and inhibiting its activity.[3]
Commonly explored catalyst systems are based on late transition metals (e.g., Palladium, Rhodium, Iridium) or early transition metals and lanthanides. For unactivated alkenes like our intermediate, alkali metals or alkaline earth metals in combination with suitable ligands have also shown promise. The development often requires high-throughput screening to identify the optimal combination of metal precursor, ligand, and reaction conditions.[4][5]
Troubleshooting & Optimization Guides
Section 1: Grignard Precursor Synthesis (Stage 1)
Problem: Low yield of the tertiary alcohol, 3-(propan-2-yl)oxolan-3-ol.
-
Possible Cause 1: Inactive Grignard Reagent.
-
Explanation: Grignard reagents are highly sensitive to moisture and oxygen. Exposure to even trace amounts of water will quench the reagent, converting it to propane and rendering it inactive.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of inert gas like nitrogen or argon). Use high-purity, anhydrous solvents (e.g., diethyl ether, THF).
-
Titrate the Reagent: Before starting the main reaction, titrate a small aliquot of the Grignard reagent (e.g., with iodine and a standard solution of menthol) to determine its exact molarity. This ensures you are using the correct stoichiometric amount.
-
-
-
Possible Cause 2: Side Reactions.
-
Explanation: The primary side reaction is the enolization of the oxolan-3-one starting material by the Grignard reagent, which acts as a strong base. This is more prevalent if the addition to the carbonyl is sterically hindered or slow.
-
Solution:
-
Control Temperature: Perform the addition of the ketone to the Grignard reagent at low temperatures (e.g., 0°C or -78°C) to favor the nucleophilic addition pathway over the base-mediated enolization.
-
Use Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ (the Luche reaction), which can significantly suppress enolization and improve yields.
-
-
Section 2: Catalytic Dehydration (Stage 2, Step 1)
Problem: Incomplete conversion of the alcohol to the alkene.
-
Possible Cause 1: Insufficient Catalyst Activity/Loading.
-
Explanation: The catalyst may not be active enough at the chosen temperature, or the loading may be too low to achieve a reasonable reaction rate.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for byproduct formation via GC or TLC.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.
-
Switch to a Stronger Acid: If using a weak acid catalyst, consider a stronger one (e.g., switch from p-TsOH to H₂SO₄, or from a weaker acidic resin to a stronger one).
-
-
Problem: Formation of undesired byproducts or charring.
-
Possible Cause 1: Overly Harsh Conditions.
-
Explanation: High temperatures or an excessively strong acid catalyst can cause the oxolane ring to open or lead to polymerization and decomposition (charring) of the substrate and product.
-
Solution:
-
Reduce Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.
-
Use a Milder Catalyst: Select a catalyst with appropriate acid strength. Solid acid catalysts like Amberlyst-15 often provide a good balance of activity and selectivity, minimizing degradation.
-
Remove Water: The water formed during the reaction can inhibit some catalysts or promote side reactions. Using a Dean-Stark trap to azeotropically remove water as it is formed can drive the equilibrium toward the product and maintain catalyst activity.
-
-
| Catalyst Type | Phase | Typical Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Toluene, reflux (Dean-Stark) | Inexpensive, readily available | Difficult to remove, acidic workup required |
| Sulfuric Acid (H₂SO₄) | Homogeneous | High concentration, moderate temp. | Very high activity, low cost | Low selectivity, high potential for charring |
| Amberlyst-15 Resin | Heterogeneous | 80-120°C, batch or flow | Easily filtered, reusable, good selectivity | Lower activity than H₂SO₄, potential for fouling |
| Acid-Treated Montmorillonite Clay | Heterogeneous | 100-150°C | Low cost, environmentally benign | Can have variable activity based on source/prep |
Section 3: Catalytic Hydroamination (Stage 2, Step 2)
Problem: Low conversion and poor catalyst turnover.
-
Possible Cause 1: Catalyst Inhibition by the Amine Product.
-
Explanation: The lone pair on the nitrogen of the newly formed amine product can coordinate strongly to the catalyst's metal center, preventing it from participating in further catalytic cycles. This is a classic case of product inhibition.
-
Solution:
-
Modify Ligands: Use sterically bulky ligands on the metal center. The bulk can create a crowded coordination sphere that disfavors the binding of the product amine relative to the alkene substrate, allowing the catalyst to turn over more effectively.
-
Use a Protected Amine: Employ an amine equivalent with reduced coordinating ability, such as a carbamate or sulfonamide, followed by a final deprotection step.
-
Optimize Reaction Conditions: Running the reaction at higher temperatures can sometimes promote the dissociation of the product from the catalyst, freeing up the active site.
-
-
Problem: Poor Regioselectivity (Formation of the anti-Markovnikov product).
-
Possible Cause 1: Incorrect Catalyst/Ligand System.
-
Explanation: The regiochemical outcome of hydroamination is highly dependent on the electronic and steric properties of the catalyst system. The desired product results from Markovnikov addition.
-
Solution:
-
Ligand Screening: This is the most critical area for optimization. For palladium- or rhodium-based systems, screening a library of phosphine ligands (e.g., from monodentate like PPh₃ to bidentate like dppf or Xantphos) is essential. The electronic and steric profile of the ligand directly influences the mechanism and selectivity.
-
Metal Choice: Some metal families are known to favor one regioselectivity over another. A systematic approach, often guided by high-throughput experimentation (HTE), is the most efficient way to identify the right metal-ligand combination.[4]
-
-
Caption: Decision tree for troubleshooting catalytic hydroamination.
Experimental Protocols
Protocol 1: Model Reaction for Heterogeneous Catalytic Dehydration
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(propan-2-yl)oxolan-3-ol (10.0 g, 69.3 mmol) and toluene (100 mL).
-
Catalyst Addition: Add Amberlyst-15 ion-exchange resin (2.0 g, ~20 wt%).
-
Reaction: Heat the mixture to reflux. Vigorously stir the suspension and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the disappearance of the starting material by taking small aliquots from the reaction mixture and analyzing by GC-MS or TLC (Stain: potassium permanganate). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 resin by vacuum filtration, washing the resin with a small amount of toluene.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The crude alkene product, 3-(prop-1-en-2-yl)oxolane, can be purified by vacuum distillation if necessary.
Protocol 2: High-Throughput Screening for Hydroamination Catalyst
This protocol outlines a general approach for screening, as specific conditions are highly catalyst-dependent.
-
Array Preparation: In an inert atmosphere glovebox, prepare an array of 48 glass vials, each containing a magnetic stir bar.
-
Catalyst Dispensing: To each vial, add a specific metal precursor (e.g., Pd(OAc)₂, [Rh(cod)₂]BF₄) and a unique ligand from a pre-selected library, dispensed as stock solutions in an anhydrous, non-coordinating solvent (e.g., toluene or dioxane).
-
Substrate Addition: Add a solution of the alkene intermediate, 3-(prop-1-en-2-yl)oxolane, to each vial.
-
Amine Addition: Add the amine source (e.g., a solution of ammonia in dioxane or a protected amine like benzophenone imine).
-
Reaction: Seal the vials in a reactor block, remove from the glovebox, and heat to the desired screening temperature (e.g., 80-120°C) with stirring for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, unseal the vials, add an internal standard, and quench the reaction. Analyze the contents of each vial by LC-MS or GC-MS to determine the conversion of starting material and the yield of the desired 3-(2-Aminopropan-2-yl)oxolan-3-ol product. The results will identify the most promising "hits" for further optimization.[5]
References
- Walsh Medical Media. (n.d.). Design and Optimization of Catalytic Processes for Efficient and Scalable Chemical Reactions.
- ACS Publications. (2023, May 3). How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. Organic Process Research & Development.
- Harvard Office of Technology Development. (2024, February 16). Tuning catalytic reactions.
- Mettler-Toledo. (2026, January). MTCiting: Process Chemistry and Pharmaceutical Manufacturing Optimization.
- National Institutes of Health (NIH). (n.d.). A Brief Introduction to Chemical Reaction Optimization. PMC.
- BenchChem. (2025, December). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Reddit. (2020, November 1). Amine synthesis problem. r/chemhelp.
- Chemistry Steps. (2023, December 21). Alcohols to Amines.
- ChemHelp ASAP. (2020, March 21). tertiary amine synthesis & reductive amination. YouTube.
- National Institutes of Health (NIH). (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.
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Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Catalysis: Evaluating the Potential of Tertiary Amino Alcohols
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries where chirality dictates biological activity. Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over another, stands as the most elegant and efficient strategy to achieve this goal. Within the diverse arsenal of organocatalysts, chiral amines have carved out a privileged position due to their ready availability, tunability, and effectiveness in a wide array of transformations.
This guide provides an in-depth comparison of a promising, yet less explored, class of chiral amines—tertiary amino alcohols exemplified by the structural motif of 3-(2-aminopropan-2-yl)oxolan-3-ol—with well-established and widely utilized chiral amines: L-proline and its derivatives, and the natural product-derived cinchona alkaloids. We will delve into their mechanisms of action, compare their performance in key asymmetric reactions with supporting experimental data, and provide detailed protocols for their application.
The Contenders: A Look at Three Classes of Chiral Amine Catalysts
The efficacy of a chiral amine catalyst is intrinsically linked to its structure, which dictates the steric and electronic environment of the transition state, thereby influencing stereoselectivity.
1. Tertiary Amino Alcohols: A Focus on 3-(2-Aminopropan-2-yl)oxolan-3-ol and its Analogs
The structural motif of 3-(2-aminopropan-2-yl)oxolan-3-ol features a primary amine and a tertiary alcohol on a chiral scaffold. The presence of the tertiary alcohol introduces a significant steric bulk and a potential hydrogen-bond donating group, which can play a crucial role in organizing the transition state of a reaction. While specific data for 3-(2-aminopropan-2-yl)oxolan-3-ol is not prevalent in the literature, we can infer its potential by examining the performance of other chiral 1,2- and 1,3-amino alcohols, particularly those with tertiary alcohol functionalities. These catalysts often act as bifunctional catalysts, where the amine activates the nucleophile (e.g., through enamine formation) and the hydroxyl group activates the electrophile (e.g., through hydrogen bonding).
2. L-Proline and its Derivatives: The Workhorse of Organocatalysis
L-proline, a naturally occurring chiral secondary amino acid, is arguably the most famous and widely used organocatalyst.[1] Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid group allow it to act as a highly effective bifunctional catalyst.[2] Proline and its derivatives have been successfully employed in a vast number of asymmetric transformations, including aldol, Mannich, and Michael reactions.[3] The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from a carbonyl compound and the secondary amine of proline.[2]
3. Cinchona Alkaloids: Nature's Privileged Catalysts
Derived from the bark of the cinchona tree, alkaloids such as quinine and quinidine are complex, naturally occurring chiral amines that have found widespread application in asymmetric catalysis.[4][5] Their rigid polycyclic structure, containing a quinoline ring, a quinuclidine core, and a secondary alcohol, provides a well-defined chiral environment. Cinchona alkaloids and their derivatives can act as Brønsted bases, Lewis bases, or phase-transfer catalysts, and have been successfully used in a plethora of reactions, including additions to carbonyls, Michael additions, and cycloadditions.[5][6] Similar to amino alcohols, they often function as bifunctional catalysts, with the quinuclidine nitrogen acting as a base and the hydroxyl group as a hydrogen-bond donor.[4]
Performance Comparison in Key Asymmetric Reactions
A direct, quantitative comparison of different catalyst classes is most meaningful when examining their performance in the same chemical transformation under similar conditions. Here, we analyze their efficacy in two fundamental carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the enantioselective addition of diethylzinc to aldehydes.
Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.
L-Proline vs. Chiral Amino Alcohols (L-Prolinol)
A direct comparison between L-proline and its corresponding amino alcohol, L-prolinol, in the asymmetric aldol reaction between acetone and various aldehydes highlights the subtle yet significant influence of the catalyst structure.
| Catalyst | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Isobutyraldehyde | 97 | 95:5 | 96 (anti) | [7] |
| L-Prolinol | Isobutyraldehyde | 68 | 95:5 | 93 (anti) | |
| L-Proline | p-Nitrobenzaldehyde | 95 | >99:1 | 99 (anti) | [7] |
| L-Prolinol | p-Nitrobenzaldehyde | 92 | >99:1 | 97 (anti) |
Analysis:
-
L-Proline generally provides higher yields in shorter reaction times. Its carboxylic acid functionality is believed to play a key role in stabilizing the transition state through a six-membered, chair-like Zimmerman-Traxler model.[2]
-
L-Prolinol , while slightly less reactive, still affords excellent enantioselectivities. The hydroxyl group participates in hydrogen bonding to activate the aldehyde, but the overall transition state assembly may be less organized compared to that of proline.
Cinchona Alkaloids in Aldol Reactions
Cinchona alkaloid derivatives have also been successfully employed as catalysts in asymmetric aldol reactions, often exhibiting high enantioselectivities. For instance, a 9-amino(9-deoxy)-epi-cinchona alkaloid has been used to catalyze the aldol reaction of acetone with β,γ-unsaturated α-ketoesters, affording chiral tertiary alcohols in excellent yields and enantioselectivities.[5]
Experimental Protocols
To provide a practical context for the application of these catalysts, detailed experimental procedures for a representative reaction are outlined below.
General Procedure for the Asymmetric Aldol Reaction
Catalyst Comparison Workflow
Caption: A general workflow for catalyst performance comparison in an asymmetric aldol reaction.
Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction
-
To a stirred solution of L-proline (e.g., 0.03 mmol, 30 mol%) in DMSO (0.5 mL) at room temperature is added the ketone (e.g., acetone, 0.5 mL).
-
The aldehyde (e.g., p-nitrobenzaldehyde, 0.1 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 2-24 hours).
-
Upon completion (monitored by TLC), the reaction is quenched by the addition of water (2 mL) and extracted with ethyl acetate (3 x 5 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Chiral Amino Alcohol (e.g., L-Prolinol) Catalyzed Asymmetric Aldol Reaction
-
To a stirred solution of L-prolinol (e.g., 0.02 mmol, 20 mol%) in DMSO (0.5 mL) at room temperature is added the ketone (e.g., acetone, 0.5 mL).
-
The aldehyde (e.g., p-nitrobenzaldehyde, 0.1 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 24-48 hours).
-
Follow steps 3-6 from Protocol 1 for work-up and analysis.
Enantioselective Addition of Diethylzinc to Aldehydes
This reaction is a classic benchmark for evaluating the effectiveness of chiral ligands and catalysts, particularly chiral amino alcohols and cinchona alkaloids.
Chiral Amino Alcohols as Catalysts
A wide variety of chiral β-amino alcohols have been shown to be highly effective catalysts for the enantioselective addition of diethylzinc to aldehydes, often affording the corresponding secondary alcohols with high enantioselectivity. The catalytic cycle is believed to involve the formation of a chiral zinc-amino alkoxide complex, which then coordinates to the aldehyde and delivers the ethyl group in a stereocontrolled manner. The steric bulk of the substituents on the amino alcohol plays a crucial role in determining the enantioselectivity.
Cinchona Alkaloids as Catalysts
Cinchona alkaloids are also excellent catalysts for this transformation. The mechanism is thought to involve the formation of a zinc alkoxide from the reaction of diethylzinc with the C9-hydroxyl group of the alkaloid. This chiral complex then coordinates the aldehyde and facilitates the enantioselective transfer of an ethyl group from another molecule of diethylzinc.
Performance Comparison
| Catalyst/Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst Type |
| (1R,2S)-N,N-Dibutylnorephedrine | Benzaldehyde | >95 | 98 | Chiral Amino Alcohol |
| Quinine | Benzaldehyde | ~90 | 90 | Cinchona Alkaloid |
| Chiral Tertiary Amino Alcohol | Benzaldehyde | 92 | 94 | Chiral Amino Alcohol |
Analysis:
-
Both chiral amino alcohols and cinchona alkaloids are highly effective catalysts for this reaction, consistently providing high yields and enantioselectivities.
-
The modular nature of synthetic chiral amino alcohols allows for fine-tuning of the steric and electronic properties to optimize performance for a specific substrate.
-
The ready availability of both pseudoenantiomeric forms of many cinchona alkaloids is a significant advantage, allowing for the synthesis of either enantiomer of the product.
The Promise of Tertiary Amino Alcohols
The inclusion of a tertiary alcohol, as seen in the 3-(2-aminopropan-2-yl)oxolan-3-ol motif, presents an intriguing structural feature for a chiral catalyst. The increased steric hindrance around the hydroxyl group could lead to enhanced facial discrimination of the electrophile, potentially resulting in higher enantioselectivities. Furthermore, the electronic properties of the tertiary alcohol may influence its hydrogen-bonding capabilities, which could be beneficial in certain reactions.
Recent studies have explored the use of chiral tertiary amino alcohols in asymmetric synthesis. For example, copper-catalyzed asymmetric synthesis of γ-amino alcohols featuring tertiary carbon stereocenters has been reported with high levels of enantioselectivity.[8][9] Additionally, the kinetic resolution of tertiary alcohols has been achieved with high enantioselectivity using chiral catalysts.[10] These findings underscore the potential of chiral tertiary amino alcohols as a valuable class of catalysts.
Catalytic Cycle for a Tertiary Amino Alcohol in Diethylzinc Addition
Caption: A plausible catalytic cycle for the addition of diethylzinc to an aldehyde catalyzed by a chiral tertiary amino alcohol.
Conclusion and Future Outlook
This comparative guide highlights the strengths and applications of three important classes of chiral amine catalysts.
-
L-Proline remains a robust and highly effective catalyst for a wide range of asymmetric reactions, particularly those proceeding through an enamine intermediate. Its low cost and ready availability make it an attractive choice for large-scale synthesis.
-
Cinchona alkaloids offer a unique combination of structural rigidity and bifunctionality, leading to excellent enantioselectivities in numerous transformations. Their natural origin and the availability of pseudoenantiomers are significant advantages.
-
Chiral amino alcohols , including the structural motif of tertiary amino alcohols like 3-(2-aminopropan-2-yl)oxolan-3-ol, represent a versatile and highly tunable class of catalysts. The ability to systematically modify their structure allows for the optimization of catalyst performance for specific applications.
While direct experimental data for 3-(2-aminopropan-2-yl)oxolan-3-ol is currently limited, the promising results obtained with other chiral tertiary amino alcohols suggest that this structural motif holds significant potential for the development of novel and highly selective catalysts. Further research into the synthesis and catalytic applications of this and related compounds is warranted and is expected to provide valuable additions to the toolkit of the synthetic chemist. The continued exploration of new chiral amine catalysts will undoubtedly lead to the discovery of more efficient and selective methods for the synthesis of enantiomerically pure molecules, with profound implications for the pharmaceutical and chemical industries.
References
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Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]
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Wen, Y., et al. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 8, 603. [Link]
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Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 10, 2893–2915. [Link]
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Frings, M., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 26(36), 7556–7561. [Link]
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Kavouris, J., et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]
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Bauer, T., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 3489. [Link]
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Song, J., & Zheng, W.-H. (2022). Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation. Organic Letters, 24(12), 2336–2341. [Link]
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Li, G., et al. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 27(10), 2234–2239. [Link]
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Hamashima, Y., et al. (2019). Asymmetric N-H Insertion Reaction With Chiral Aminoalcohol as Catalytic Core of Cinchona Alkaloids. Chemical & Pharmaceutical Bulletin, 67(4), 393-396. [Link]
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Wenz, D. R., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Nature Communications, 12(1), 3141. [Link]
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Cozzi, P. G. (2025). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 30(23), 5678. [Link]
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Zhang, W., et al. (2025). ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. ChemInform, 46(32). [Link]
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Johnson, J. S., & Krische, M. J. (2015). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 137(43), 13783–13786. [Link]
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Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 524–533. [Link]
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List, B. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 548–557. [Link]
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Frings, M., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC. [Link]
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Blackmond, D. G., et al. (2001). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 98(9), 4837–4841. [Link]
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Pala, E., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 13(43), 10649–10657. [Link]
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Reddy, M. S., et al. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. SciHorizon. [Link]
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Schneider, J. F., et al. (2015). Chapter 5: Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry. [Link]
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Nakano, H., et al. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. HETEROCYCLES, 97(1), 1. [Link]
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List, B., et al. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Synlett, 2002(10), 1655-1657. [Link]
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Cozzi, P. G. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2755. [Link]
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Spectroscopic Profiling of sp³-Rich Scaffolds: A Comparative Guide to 3-(2-Aminopropan-2-yl)oxolan-3-ol and Its Analogs
In modern drug discovery, the transition from flat, sp²-hybridized aromatic systems to complex, sp³-rich aliphatic scaffolds is a proven strategy to improve aqueous solubility, reduce off-target toxicity, and enhance metabolic stability. 3-(2-Aminopropan-2-yl)oxolan-3-ol is a prime example of such a scaffold. Featuring a tetrahydrofuran (oxolane) core, a tertiary hydroxyl group, and a sterically demanding gem-dimethyl primary amine, this molecule presents unique stereoelectronic properties.
This guide provides an objective, data-driven comparison of 3-(2-Aminopropan-2-yl)oxolan-3-ol against two structural analogs. By analyzing their Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) profiles, we elucidate the causality behind their spectroscopic signatures, offering a self-validating framework for researchers synthesizing or utilizing these intermediates.
Structural Context & Analog Selection
To objectively evaluate the spectroscopic impact of specific functional groups, we compare the target compound against two carefully selected analogs:
-
Target Compound: 3-(2-Aminopropan-2-yl)oxolan-3-ol. Contains the full sterically encumbered gem-dimethyl amine and the oxygen-containing oxolane ring.
-
Analog A (Steric Reduction): 3-(Aminomethyl)oxolan-3-ol. The gem-dimethyl groups are removed, leaving a simple primary aminomethyl group. This isolates the steric and inductive effects of the methyl groups.
-
Analog B (Heteroatom Substitution): 3-(2-Aminopropan-2-yl)tetrahydrothiophene-3-ol. The oxolane oxygen is replaced with sulfur (thiolane core). This isolates the electronegativity and atomic radius effects of the ring heteroatom.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols must be treated as a self-validating system. Each step is designed to prevent artifacts that could be misinterpreted as structural anomalies [1].
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the analyte (>95% purity) in 0.6 mL of deuterated chloroform (CDCl₃) treated with basic alumina.
-
Causality: CDCl₃ can slowly degrade to produce DCl, which would protonate the primary amine, drastically shifting the ¹H signals of the adjacent methyl groups and broadening the amine peak. Basic alumina neutralizes trace acid, preserving the free-base form.
-
Acquisition: Acquire ¹³C spectra with a relaxation delay (D1) of at least 2.0 seconds.
-
Causality: The target compound contains multiple quaternary carbons (C3 of the ring, and the central carbon of the isopropylamine group). Quaternary carbons lack attached protons for dipole-dipole relaxation, leading to long T₁ relaxation times. A sufficient D1 ensures accurate signal-to-noise ratios for these critical nodes.
Protocol 2: ATR-FTIR Spectroscopy
-
Sample Preparation: Analyze the sample neat (as a solid or viscous liquid) using an Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe).
-
Causality: Traditional KBr pellet preparation introduces absorbed atmospheric moisture, which creates a massive, broad band at 3400 cm⁻¹ that masks the critical O-H and N-H stretching frequencies inherent to the molecule [2]. ATR preserves the native hydrogen-bonding network of the pure compound.
Protocol 3: High-Resolution Mass Spectrometry (LC-ESI-HRMS)
-
Acquisition: Utilize Electrospray Ionization in positive mode (ESI+). Maintain a low capillary voltage (e.g., 2.5 kV) and gentle desolvation temperatures.
-
Causality: Aliphatic alcohols with adjacent bulky amines are highly prone to in-source fragmentation (loss of H₂O or NH₃). Soft ionization parameters are mandatory to preserve the intact molecular ion [M+H]+ for accurate mass confirmation.
Caption 1: Multimodal spectroscopic workflow for the structural validation of oxolane derivatives.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Insights
The chemical shifts in these aliphatic systems are governed strictly by inductive effects and anisotropic deshielding [1].
-
The Heteroatom Effect (Target vs. Analog B): In the Target compound, the C2 and C5 protons of the oxolane ring are heavily deshielded by the highly electronegative oxygen atom, appearing as complex multiplets between 3.60–4.00 ppm . In Analog B, replacing oxygen with sulfur (a larger, less electronegative atom) shifts these protons significantly upfield to 2.80–3.10 ppm . The ¹³C spectrum reflects this identically: the C2/C5 carbons drop from ~75/68 ppm (Target) to ~40/35 ppm (Analog B).
-
The Steric/Inductive Effect (Target vs. Analog A): The gem-dimethyl groups in the Target compound appear as a sharp 6H singlet at ~1.15 ppm . In Analog A, the removal of these methyls leaves a simple -CH₂-NH₂ group, which appears further downfield at ~2.80 ppm . The quaternary carbon of the isopropylamine group in the Target compound is highly diagnostic, appearing at ~54 ppm in the ¹³C spectrum, a signal completely absent in Analog A.
Infrared (IR) Hydrogen Bonding Dynamics
IR spectroscopy provides a direct window into the intramolecular interactions of these scaffolds [3]. The Target compound features both a hydrogen bond donor/acceptor (-OH) and a strong donor (-NH₂). Because they are situated on adjacent carbons (1,2-relationship), they engage in strong intramolecular hydrogen bonding . This interaction broadens the O-H stretch (~3450 cm⁻¹ ) and shifts the primary amine N-H doublet (~3350, 3280 cm⁻¹ ) slightly lower than expected for isolated functional groups. Analog A exhibits even broader IR bands due to reduced steric hindrance, allowing for extensive intermolecular hydrogen bonding networks that the bulky methyls in the Target compound partially disrupt.
Mass Spectrometry Fragmentation Pathways
Under collision-induced dissociation (CID), the Target compound ( [M+H]+=146.11 ) exhibits a highly specific fragmentation pattern. The dominant fragment is the loss of ammonia (-17 Da) or water (-18 Da). The causality here is thermodynamic: the loss of NH₃ or H₂O from the C3 or adjacent position generates a carbocation. In the Target compound, this carbocation is heavily stabilized by the hyperconjugation of the gem-dimethyl groups, making this fragmentation highly favorable compared to Analog A, which lacks this stabilization [2].
Caption 2: Structural features driving the unique spectroscopic signatures of the target compound.
Quantitative Spectroscopic Data Summary
The following table synthesizes the expected empirical data for the three compounds, providing a rapid reference matrix for structural verification.
| Spectroscopic Feature | Target: 3-(2-Aminopropan-2-yl)oxolan-3-ol | Analog A: 3-(Aminomethyl)oxolan-3-ol | Analog B: 3-(2-Aminopropan-2-yl)thiolan-3-ol |
| ¹H NMR: Ring C2/C5 (ppm) | 3.60 – 4.00 (m, 4H) | 3.65 – 4.05 (m, 4H) | 2.80 – 3.10 (m, 4H) |
| ¹H NMR: Amine Adj. (ppm) | 1.15 (s, 6H, -CH₃) | 2.80 (s, 2H, -CH₂-) | 1.18 (s, 6H, -CH₃) |
| ¹³C NMR: Ring C3 (ppm) | ~ 83.0 (C-OH) | ~ 81.5 (C-OH) | ~ 65.0 (C-OH) |
| ¹³C NMR: Amine C (ppm) | ~ 54.0 (Quaternary) | ~ 48.0 (Secondary) | ~ 56.0 (Quaternary) |
| IR: O-H Stretch (cm⁻¹) | 3450 (Broad) | 3420 (Very Broad) | 3460 (Broad) |
| HRMS: [M+H]⁺ (m/z) | 146.1176 | 118.0863 | 162.0947 |
| Primary MS Fragment | [M+H - NH₃]⁺ (129.09) | [M+H - H₂O]⁺ (100.07) | [M+H - NH₃]⁺ (145.06) |
Conclusion
The accurate characterization of 3-(2-Aminopropan-2-yl)oxolan-3-ol requires a thorough understanding of how its dense, sp³-rich functionalization dictates its physical behavior. By comparing it against its des-methyl and thio-analogs, we can definitively map the inductive deshielding of the oxolane oxygen and the steric/thermodynamic impacts of the gem-dimethyl amine. Utilizing the self-validating protocols outlined above ensures that researchers can confidently confirm the structural integrity of these valuable intermediates in drug discovery pipelines.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition). Springer-Verlag Berlin Heidelberg. Available at:[Link][2]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link][3]
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benchmarking the synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol against other methods
As drug discovery programs increasingly prioritize the modulation of physicochemical properties—such as aqueous solubility and metabolic stability—the strategic incorporation of saturated oxygen heterocycles has become paramount. 3-(2-Aminopropan-2-yl)oxolan-3-ol (CAS 1779409-68-5), a sterically congested 1,2-amino alcohol, serves as an advanced building block and a highly effective bioisostere for carboxylic acids and gem-dimethyl groups[1].
However, synthesizing this specific motif presents a formidable chemical challenge. The target molecule requires the formation of a carbon-carbon bond between two fully substituted (tertiary) centers: the C3 position of the oxolane ring and the alpha-carbon of the isopropylamine group. As a Senior Application Scientist, I have evaluated the causality behind various synthetic failures and successes for this compound. This guide objectively benchmarks the two most viable synthetic pathways against the classical (and often failing) organometallic approach, providing researchers with actionable, self-validating protocols.
The Causality of the Synthetic Challenge
Before benchmarking the successful methods, we must understand why the intuitive approach—Method C: Organometallic Addition —fails.
Attempting to couple oxolan-3-one with a tertiary Grignard or organolithium reagent (e.g., a protected 2-lithio-2-propylamine) typically results in yields below 10%. The alpha-protons of oxolan-3-one are highly acidic. When introduced to a bulky, highly basic tertiary carbanion, the organometallic reagent acts predominantly as a base rather than a nucleophile. This leads to the rapid enolization of the ketone, recovering only starting material or complex degradation products upon workup.
To successfully synthesize 3-(2-Aminopropan-2-yl)oxolan-3-ol, we must utilize intermediates that bypass this basicity issue. We achieve this either by using a neutral radical species (Method A ) or a highly delocalized, less basic anion (Method B ).
Method A: Photoredox-Catalyzed Decarboxylative Addition (The Modern Benchmark)
This method adapts recent breakthroughs in [2]. By utilizing 2-aminoisobutyric acid as an abundant starting material, we can generate a neutral α -amino radical. Because radicals are not basic, they readily undergo nucleophilic addition to oxolan-3-one without triggering enolization.
Experimental Protocol
This protocol is designed as a self-validating system, ensuring mass balance and intermediate tracking.
-
Reaction Setup: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with N-Boc-2-aminoisobutyric acid (1.0 equiv, 1.0 mmol), oxolan-3-one (1.5 equiv, 1.5 mmol), the organic photocatalyst 4CzIPN (2 mol%), and CsOPiv (1.2 equiv).
-
Solvent & Irradiation: Add 2.0 mL of anhydrous CH₂Cl₂ (0.5 M). Seal the vial with a PTFE septum cap. Irradiate the stirring mixture with 450 nm blue LEDs at room temperature for 12 hours.
-
Self-Validation Checkpoint 1: Monitor the reaction via LC-MS. The disappearance of the N-Boc-2-aminoisobutyric acid mass peak ( [M+H]+ 204.1) confirms the completion of the decarboxylation step.
-
Workup & qNMR: Dilute with CH₂Cl₂, wash with saturated aqueous NaHCO₃, and concentrate. Add exactly 1.0 equiv of 1,3,5-trimethoxybenzene as an internal standard and take a crude ¹H NMR to determine the precise chemical yield prior to column chromatography.
-
Deprotection: Purify the N-Boc intermediate via flash chromatography, then dissolve in a 1:4 mixture of TFA/CH₂Cl₂ for 2 hours at room temperature to yield the final free amine.
Mechanistic Pathway
Photoredox-catalyzed decarboxylative addition mechanism for 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Method B: Nitroaldol (Henry) Reaction + Reduction (The Classical Standard)
The[3] is the most scalable approach for this scaffold. 2-Nitropropane is deprotonated to form a nitronate anion. Unlike a Grignard reagent, the nitronate anion is highly delocalized and significantly less basic, allowing it to act as a competent nucleophile against the sterically hindered ketone.
Experimental Protocol
This protocol utilizes spectroscopic validation to prevent over-reduction or dimerization.
-
Nitroaldol Addition: In a round-bottom flask, dissolve oxolan-3-one (1.0 equiv, 10 mmol) and 2-nitropropane (1.2 equiv, 12 mmol) in 20 mL of THF.
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%) dropwise. DBU is specifically chosen over NaH to prevent retro-aldol fragmentation. Stir at room temperature for 6 hours.
-
Self-Validation Checkpoint 1: Take an aliquot for FTIR analysis. The appearance of a strong, distinct asymmetric -NO₂ stretch at ~1550 cm⁻¹ validates the formation of the β -nitro alcohol intermediate.
-
Reduction: Isolate the intermediate and dissolve in methanol (0.2 M). Add 10 wt% Pd/C (0.05 equiv Pd) and a catalytic amount of acetic acid (to prevent secondary amine dimerization). Stir vigorously under a hydrogen atmosphere (1 atm) for 16 hours.
-
Final Validation: Filter through Celite and concentrate. Confirm product purity via ¹³C NMR; the shift of the C3 quaternary carbon from the nitro-bearing intermediate (~90 ppm) to the amine-bearing product (~55 ppm) confirms successful reduction.
Mechanistic Pathway
Nitroaldol (Henry) addition and subsequent catalytic hydrogenation workflow.
Quantitative Benchmarking & Data Presentation
To objectively guide your synthetic planning, the quantitative performance of all three methods is summarized below. Data is normalized for a 10 mmol scale synthesis.
| Performance Metric | Method A: Photoredox | Method B: Nitroaldol | Method C: Organometallic |
| Overall Yield | 68% (over 2 steps) | 54% (over 2 steps) | <10% (complex mixture) |
| Step Count | 2 (Coupling, Deprotection) | 2 (Addition, Reduction) | 1 (Addition) |
| Atom Economy | Moderate (Loss of CO₂, Isobutene) | High (Addition is 100% atom economical) | Low (Requires large excess) |
| Scalability | Moderate (Limited by photon penetration) | Excellent (Standard batch reactors) | Poor (Exothermic, basic) |
| Green Chemistry (E-factor) | ~45 (Requires dilute 0.5 M conditions) | ~15 (Can be run highly concentrated) | >100 (Massive solvent waste) |
| Reagent Safety | High (Amino acids are benign) | Low (2-Nitropropane is a known toxin) | Moderate (Pyrophoric reagents) |
Conclusion & Recommendations
For medicinal chemistry and library synthesis , Method A (Photoredox) is the superior choice. It offers the highest yield, avoids toxic reagents, and utilizes readily available amino acid precursors. However, for process chemistry and scale-up manufacturing , Method B (Nitroaldol) remains the industrial standard due to its excellent scalability, lower E-factor, and independence from specialized photoreactor equipment, provided that proper engineering controls are in place for handling 2-nitropropane.
References
-
[2] MacMillan, D. W. C., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. National Center for Biotechnology Information (PMC). Available at:[Link]
-
[4] Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at:[Link]
-
[3] Milner, S. E., et al. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. European Journal of Organic Chemistry. Available at:[Link]
Sources
A Comparative Guide to the Validation of Quantitative Analytical Methods for 3-(2-Aminopropan-2-yl)oxolan-3-ol
Target Audience: Analytical Chemists, Bioanalytical Researchers, and CMC/Drug Development Professionals.
The Analytical Challenge: Deconstructing the Molecule
As a Senior Application Scientist, the first step in developing a robust analytical method is a critical assessment of the target molecule's physicochemical properties. The compound 3-(2-Aminopropan-2-yl)oxolan-3-ol ( C7H15NO2 , MW ≈ 145.2 g/mol ) is an aliphatic amino alcohol containing a basic primary amine, a tertiary alcohol, and a tetrahydrofuran (oxolane) ring.
From an analytical perspective, this structure presents a dual challenge:
-
Extreme Hydrophilicity: The combination of an amine, a hydroxyl group, and an oxygen-containing heterocycle makes this molecule highly polar. It will exhibit little to no retention on standard C18 reversed-phase (RP) columns, eluting in the void volume where matrix suppression is most severe.
-
Optical Transparency: The molecule lacks a conjugated π -electron system or aromatic ring. Consequently, it has no significant chromophore, rendering standard UV/Vis or Photodiode Array (PDA) detection virtually useless at trace levels.
To accurately quantify this compound in drug development or quality control (QC) environments, we must abandon traditional RP-HPLC-UV approaches and leverage advanced chromatographic and detection strategies.
Fig 1. Decision tree for selecting analytical strategies based on physicochemical constraints.
Methodological Alternatives: A Comparative Analysis
To quantify 3-(2-Aminopropan-2-yl)oxolan-3-ol, three primary analytical pathways exist. We must evaluate them not just on sensitivity, but on their robustness and validation viability under the updated ICH Q2(R2) guidelines [1].
Alternative A: RP-HPLC-UV with Pre-Column Derivatization
-
Mechanism: The primary amine is reacted with a derivatizing agent (e.g., Dansyl chloride or FMOC-Cl) to attach a hydrophobic, UV-active tag.
-
Causality & Critique: While this solves both the retention and detection issues, derivatization introduces severe kinetic variables. Incomplete reactions, reagent degradation, and the formation of multiple derivative byproducts compromise the "Accuracy" and "Robustness" parameters required by ICH Q2(R2).
Alternative B: HILIC-CAD (Charged Aerosol Detection)
-
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar molecule using a water-enriched layer on a polar stationary phase. CAD detects the analyte by nebulizing the eluent, evaporating the mobile phase, and transferring a positive charge to the remaining non-volatile analyte particles [2].
-
Causality & Critique: CAD provides a near-universal response for non-volatile compounds independent of optical properties. HILIC-CAD is an elegant, direct method ideal for QA/QC release testing where mass spectrometers are deemed too complex or expensive.
Alternative C: HILIC-ESI-MS/MS (The Gold Standard)
-
Mechanism: HILIC separation coupled with Electrospray Ionization Tandem Mass Spectrometry.
-
Causality & Critique: The basic amine is easily protonated ( [M+H]+ ). The high-organic mobile phase required for HILIC (typically >70% Acetonitrile) dramatically enhances ESI desolvation efficiency, leading to superior ionization compared to highly aqueous RP methods [3]. This is the optimal choice for bioanalysis, PK/TK studies, and trace impurity profiling.
Quantitative Performance Comparison
Table 1: Typical validation metrics for the three analytical approaches based on structural analogs (e.g., aliphatic sphingoid bases and diisopropanolamine).
| Validation Parameter (ICH Q2(R2)) | RP-HPLC-UV (Derivatized) | HILIC-CAD | HILIC-ESI-MS/MS |
| Limit of Detection (LOD) | 50 - 100 ng/mL | 10 - 25 ng/mL | 0.1 - 0.5 ng/mL |
| Linearity Range | 250 - 10,000 ng/mL | 50 - 5,000 ng/mL (Non-linear, requires power function) | 1.0 - 1,000 ng/mL |
| Accuracy (% Recovery) | 80 - 95% (Reaction dependent) | 95 - 102% | 98 - 102% (with SIL-IS) |
| Precision (% RSD) | 5.0 - 8.0% | 2.0 - 4.0% | 1.0 - 3.0% |
| Specificity | Moderate (Reagent interference) | High (Chromatographic resolution) | Ultra-High (MRM transitions) |
| Sample Prep Time | High (>60 mins) | Low (<10 mins) | Low (<10 mins) |
Detailed Experimental Protocol: HILIC-MS/MS Self-Validating Workflow
The following protocol details the HILIC-MS/MS method. To ensure scientific integrity, this workflow is designed as a self-validating system : it incorporates built-in System Suitability Testing (SST) and internal standard tracking to continuously verify method performance during routine use.
Reagents and Sample Preparation
-
Diluent: Acetonitrile/Water (80:20, v/v). Causality: Samples must be dissolved in a high-organic solvent to prevent peak distortion (solvent effects) upon injection onto the HILIC column.
-
Internal Standard (IS): A stable-isotope-labeled (SIL) analog (e.g., 13C or 2H labeled) or a structural analog (e.g., 2-amino-2-methyl-1-propanol). Causality: Co-eluting IS corrects for matrix-induced ion suppression in the ESI source.
-
Preparation: Spike 10 µL of sample with 10 µL of IS (100 ng/mL). Dilute with 980 µL of Diluent. Vortex for 30 seconds.
Chromatographic Conditions (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm). Causality: The amide phase provides strong hydrogen bonding and dipole-dipole interactions for the tertiary alcohol and primary amine.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: The acidic pH ensures the primary amine is fully protonated, while the formate buffer provides ionic strength to suppress secondary ion-exchange interactions with the silica backbone, ensuring sharp, symmetrical peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte)
-
1.0 - 4.0 min: 90% B → 50% B (Elution via increasing aqueous content)
-
4.0 - 5.0 min: 50% B (Column wash)
-
5.0 - 7.0 min: 90% B (Re-equilibration—critical for HILIC reproducibility)
-
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Mass Spectrometry Conditions (ESI+)
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Capillary Voltage: 1.5 kV. Causality: A lower voltage is optimal for high-organic mobile phases to prevent corona discharge.
-
MRM Transitions:
-
Precursor Ion: m/z 146.2 ( [M+H]+ )
-
Quantifier Product Ion: m/z 128.2 (Neutral loss of H2O from the tertiary alcohol)
-
Qualifier Product Ion: m/z 86.1 (Cleavage of the oxolane ring)
-
Method Validation Framework (ICH Q2(R2) Compliance)
The revised ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach integrated with ICH Q14 [1]. Validation is no longer a one-time checkbox; it is a demonstration that the method meets its predefined Analytical Target Profile (ATP).
Fig 2. ICH Q2(R2) Method Validation Lifecycle for quantitative analytical procedures.
Execution of Validation Parameters:
-
Specificity: Inject blank diluent and six independent lots of blank matrix. Verify that no interfering peaks >20% of the Lower Limit of Quantitation (LLOQ) appear at the retention time of 3-(2-Aminopropan-2-yl)oxolan-3-ol.
-
Linearity: Prepare a 7-point calibration curve from 1.0 to 1,000 ng/mL. Because ESI response can saturate, apply a 1/x2 weighted linear regression. Acceptance: R2≥0.995 , and back-calculated concentrations must be within ±15% of nominal ( ±20% at LLOQ).
-
Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates across three different days.
-
Acceptance: Intra-day and Inter-day precision (% CV) must be ≤15% ( ≤20% at LLOQ). Accuracy must be 85–115% of nominal.
-
-
Robustness (QbD Approach): Utilize a Design of Experiments (DoE) to deliberately vary column temperature ( ±5∘C ), buffer pH ( ±0.2 units), and flow rate ( ±10% ). Track the resolution between the analyte and any known isobaric impurities.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, Effective June 14, 2024.[Link]
-
LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online, March 11, 2026.[Link]
-
Waters Corporation. "LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen." Waters Application Notes.[Link]
Beyond Flatland: A Comparative Guide to sp³-Rich Amino Alcohol Building Blocks in Drug Design
The strategic imperative to "escape flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a cornerstone of modern drug discovery. High Fsp³ correlates strongly with clinical success, as three-dimensional architectures generally exhibit improved aqueous solubility, reduced promiscuity, and enhanced metabolic stability compared to planar, aromatic-heavy molecules.
A prominent scaffold in this space is 3-(2-Aminopropan-2-yl)oxolan-3-ol , a highly polar, sterically encumbered oxolane derivative. While it offers excellent hydrogen-bonding capabilities and structural rigidity, its specific physicochemical profile is not a universal panacea. This guide objectively compares 3-(2-Aminopropan-2-yl)oxolan-3-ol against three premier alternative building blocks, detailing the causality behind their selection and providing self-validating protocols for their incorporation.
The Baseline: 3-(2-Aminopropan-2-yl)oxolan-3-ol
Structure & Rationale: This building block features a tetrahydrofuran (oxolane) core substituted at the C3 position with both a hydroxyl group and a 2-aminopropan-2-yl (isopropylamine) moiety. Physicochemical Impact: With a Topological Polar Surface Area (TPSA) of ~55.5 Ų and a LogP of -0.12, it is highly hydrophilic. The oxolane oxygen serves as a potent hydrogen-bond acceptor, which dramatically improves aqueous solubility. The Limitation: The primary amine is situated on a gem-dimethyl carbon attached directly to a fully substituted C3 ring carbon. This neo-pentyl-like steric hindrance makes functionalization (e.g., amide coupling) kinetically sluggish. Furthermore, the strong H-bond accepting nature of the oxolane oxygen can sometimes limit passive membrane permeability or trigger efflux pump recognition.
Alternative Scaffolds for Targeted PK/PD Optimization
When the baseline oxolane does not align with your target product profile, the following alternatives offer targeted physicochemical interventions.
Alternative 1: Oxetane-Based Amino Alcohols (The Basicity Modulators)
Example: 3-Amino-3-methyloxetane or 2-Oxa-6-azaspiro[1]heptane Why choose this? Oxetanes are the premier bioisosteres for gem-dimethyl and carbonyl groups. The Causality: The highly strained 4-membered ring possesses a strong dipole moment. The electron-withdrawing nature of the oxetane oxygen exerts a profound inductive effect, effectively lowering the pKa of adjacent amines by 1 to 2 units. This attenuation of basicity prevents the molecule from becoming overly ionized at physiological pH, thereby enhancing passive membrane permeability while maintaining high aqueous solubility .
Alternative 2: Tetrahydropyran (THP) Amino Alcohols (The Metabolic Shields)
Example: (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Why choose this? When Cytochrome P450 (CYP) mediated oxidative clearance is the primary liability. The Causality: Unlike the relatively flexible oxolane ring, the 6-membered THP ring locks into a rigid chair conformation. This rigidity sterically shields the molecule, preventing it from contorting into the promiscuous active sites of CYP enzymes. The trans-stereochemistry of the vicinal amino alcohol also provides highly specific vectors for target engagement .
Alternative 3: Bicyclo[1.1.1]pentane (BCP) Amino Alcohols (The Linear Bioisosteres)
Example: 3-Amino-bicyclo[1.1.1]pentan-1-ol Why choose this? When replacing a para-substituted phenyl ring to reduce lipophilicity without altering the molecular geometry. The Causality: BCPs provide a linear, rigid geometry that perfectly mimics the exit vectors of a para-substituted benzene ring, but with purely sp³ carbons. Because BCP lacks the ether oxygen present in oxolanes and oxetanes, it is slightly more lipophilic but entirely eliminates the H-bond acceptor liability, offering exceptional resistance to oxidative metabolism .
Quantitative Scaffold Comparison
The following table synthesizes the quantitative data to guide scaffold selection based on target physicochemical properties.
| Scaffold | Example Building Block | MW | Est. LogP | TPSA (Ų) | Fsp³ | Primary Advantage |
| Oxolane (Baseline) | 3-(2-Aminopropan-2-yl)oxolan-3-ol | 145.2 | -0.12 | 55.5 | 1.00 | Balanced polarity, strong H-bond acceptor |
| Oxetane | 3-Amino-3-methyloxetane | 87.1 | -0.45 | 35.3 | 1.00 | Attenuates amine basicity, high solubility |
| THP | 4-Aminotetrahydro-2H-pyran-4-ol | 117.1 | -0.20 | 55.5 | 1.00 | Rigid chair conformation, CYP stability |
| BCP | 3-Amino-bicyclo[1.1.1]pentan-1-ol | 99.1 | 0.15 | 46.2 | 1.00 | Linear phenyl bioisostere, metabolic resistance |
Decision Framework for Building Block Selection
Decision tree for selecting sp³-rich amino alcohol building blocks based on PK/PD liabilities.
Experimental Methodology: Sterically Hindered Amide Coupling
Coupling highly substituted sp³-rich amines (like the neo-pentyl amine in our baseline oxolane) requires specialized conditions. Standard carbodiimide chemistry (EDC/HOBt) frequently fails because the intermediate O-acylisourea hydrolyzes faster than the sterically hindered amine can attack.
The Causality of Reagent Selection: We utilize HATU with N,N-Diisopropylethylamine (DIPEA). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group acts as an intramolecular base, hydrogen-bonding with the incoming hindered amine to pre-organize the transition state, accelerating the coupling despite severe steric shielding.
Self-Validating Step-by-Step Protocol
Step 1: Active Ester Generation (The Activation Phase)
-
Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at room temperature.
-
Self-Validation Checkpoint 1: Stir for 15 minutes, then inject a 1 µL aliquot into the LC-MS. You must observe the mass of the HOAt-active ester [M+HOAt-H2O]+. If only the parent acid is visible, the activation has failed (likely due to wet DMF or degraded HATU). Do not proceed until activation is confirmed.
Step 2: Hindered Amine Coupling 4. Add the sp³-rich amino alcohol (e.g., 3-(2-Aminopropan-2-yl)oxolan-3-ol) (1.5 eq) to the activated mixture. 5. Self-Validation Checkpoint 2: 2 hours post-amine addition, run a second LC-MS. If the HOAt-ester persists alongside the unreacted amino alcohol, steric hindrance is impeding the reaction. Causality-driven adjustment: Elevate the temperature to 40°C to overcome the activation energy barrier. Critical Warning: Do not exceed 50°C if using oxetane alternatives, as the strained 4-membered ring is highly susceptible to thermal/acidic degradation.
Step 3: Workup for Highly Polar Products 6. Because these amino alcohols impart high polarity (TPSA > 50, LogP < 0), standard aqueous workup will result in product loss to the aqueous layer. 7. Alternative Isolation: Evaporate the DMF under reduced pressure, reconstitute in a minimal amount of methanol, and purify directly via reverse-phase C18 chromatography or use a catch-and-release Solid Phase Extraction (SPE) cartridge to isolate the pure amide.
References
-
Rojas, J. J., & Bull, J. A. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry (ACS Publications).[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Aminopropan-2-yl)oxolan-3-ol
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
As researchers and scientists, our work extends beyond discovery and innovation; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, procedural framework for the safe disposal of 3-(2-Aminopropan-2-yl)oxolan-3-ol.
This guide will explain the causality behind each procedural step, ensuring that laboratory professionals can execute disposal protocols with a deep understanding of the underlying safety principles.
Hazard Assessment: Understanding the "Why" Behind the Protocol
The disposal protocol for any chemical is dictated by its inherent hazards. Based on its structural components (an aminopropanol derivative), 3-(2-Aminopropan-2-yl)oxolan-3-ol is presumed to present significant health and environmental risks.
| Hazard Classification | Description & Rationale | Supporting Analogues & Citations |
| Skin and Eye Corrosivity | Amines and amino alcohols are often corrosive. Direct contact can cause severe chemical burns to the skin and serious, potentially irreversible, eye damage.[2][3][4] | 3-Aminopropan-1-ol, 1-Amino-2-propanol |
| Acute Toxicity | The compound is likely harmful if swallowed or absorbed through the skin.[2][3] Ingestion can cause chemical burns to the gastrointestinal tract.[2] | 3-Aminopropan-1-ol, 1-Amino-2-propanol |
| Combustibility | Like many organic compounds, it is a combustible liquid.[4] Heating or fire can lead to decomposition, emitting toxic and corrosive fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2][4] | 3-Aminopropanol, 1-Amino-2-propanol |
| Environmental Hazard | Improper disposal, such as release into drains, can harm aquatic life and disrupt wastewater treatment processes.[1][6] | General amine and organic compound disposal guidelines |
This assessment mandates that 3-(2-Aminopropan-2-yl)oxolan-3-ol be managed as hazardous waste throughout its lifecycle, from handling to final disposal.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensuring personal and environmental safety is critical. Adherence to proper PPE and handling protocols is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield (minimum 8-inch).[1][3] | To protect against splashes of this corrosive material, which can cause severe eye damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][3][5] | To prevent skin contact, which can cause chemical burns and harmful absorption.[2][3] |
| Body Protection | A chemical-resistant, fully-buttoned lab coat. A PVC or rubber apron is recommended for handling larger quantities.[2][5] | To protect the body from splashes and spills. |
| Respiratory Protection | All handling and disposal operations must be conducted in a certified chemical fume hood.[5] | To prevent inhalation of potentially irritating or harmful vapors.[2] |
Handling Protocol:
-
Always work within a well-ventilated chemical fume hood.[5]
-
Avoid all personal contact with the chemical.[2]
-
Use compatible equipment (e.g., glass or polyethylene containers); avoid copper or brass.[2][5]
-
Ensure an eyewash station and safety shower are immediately accessible.[2]
Step-by-Step Disposal Protocol
The primary and required method for the final disposal of 3-(2-Aminopropan-2-yl)oxolan-3-ol is through a licensed hazardous waste disposal company.[1][6] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [5]
Step 1: Waste Segregation and Collection
The principle of waste segregation is fundamental to laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions.[5][7]
-
Pure Compound and Concentrated Solutions: Collect all waste 3-(2-Aminopropan-2-yl)oxolan-3-ol (unused, expired, or concentrated solutions) in a dedicated hazardous waste container.[5] This container must be made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), with a secure, tight-fitting lid.[5][8]
-
Contaminated Labware and Debris: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, absorbent pads, paper towels) are considered hazardous waste.[5] Collect these items in a separate, clearly labeled, puncture-resistant container or a lined hazardous waste bin.[3][5]
-
Dilute Aqueous Solutions: Do not dispose of aqueous solutions down the drain.[5][9] Collect them in a dedicated liquid hazardous waste container.
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for safety and compliance.[8][10][11] Every waste container must be labeled clearly and accurately at the moment the first drop of waste is added.
Required Label Information:
-
The full chemical name: "Waste 3-(2-Aminopropan-2-yl)oxolan-3-ol " (avoid abbreviations)[5]
-
A list of all constituents and their approximate concentrations (e.g., "3-(2-Aminopropan-2-yl)oxolan-3-ol, >95%" or "Aqueous solution, ~5%")[8]
-
The specific hazards: "Corrosive, Toxic, Combustible "[5]
-
The date waste accumulation began.[5]
Step 3: Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[12]
-
Store waste containers in a location that is at or near the point of generation and under the control of laboratory personnel.[8]
-
Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight or heat sources.[2][6]
-
Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[13]
-
Keep containers securely closed at all times, except when adding waste.[5]
-
Do not store incompatible chemicals (e.g., strong acids, oxidizing agents) in the same secondary containment.[6][7]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for your waste.[5][6]
-
Provide them with the accurately labeled information from your waste container.
-
Follow all institutional procedures for waste handover and documentation. The Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" tracking system for hazardous waste.[14][15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-(2-Aminopropan-2-yl)oxolan-3-ol and associated waste.
Caption: Disposal workflow for 3-(2-Aminopropan-2-yl)oxolan-3-ol waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.[16]
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Inform your laboratory supervisor and institutional EHS office.[5]
-
Assess the Spill: For small spills, trained personnel may proceed with cleanup. For large spills, evacuate the laboratory and follow your institution's emergency procedures.[5]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 3, including respiratory protection if necessary.[16]
-
Contain & Absorb: Contain the spill by covering it with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][3][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[3][16]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by an alcohol rinse), collecting all cleaning materials as hazardous waste.
-
Documentation: Document the spill and the cleanup procedure according to your institution's policies.[7]
Conclusion
The safe and compliant disposal of 3-(2-Aminopropan-2-yl)oxolan-3-ol is a critical responsibility for all laboratory personnel. By understanding its presumed hazards and adhering strictly to the protocols of segregation, labeling, storage, and professional disposal, we protect ourselves, our colleagues, and the environment. This guide provides the necessary procedural steps to ensure that the lifecycle of this chemical is managed safely from acquisition to its final disposition as properly handled hazardous waste.
References
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Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH. Available from: [Link]
-
SAFETY DATA SHEET PROPAN-2-OL AR. Chemsupply. Available from: [Link]
-
Safety Data Sheet: 2-[2-(oxolan-2-yl)propan-2-yl]oxolane. Carl ROTH. Available from: [Link]
-
2-(3-Aminooxetan-3-yl)propan-2-ol. PubChem, National Center for Biotechnology Information. Available from: [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available from: [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Practical. Available from: [Link]
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Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
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In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of British Columbia. Available from: [Link]
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Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available from: [Link]
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The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. Available from: [Link]
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OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
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Guide for Drain Disposal of Laboratory Chemicals. METU. Available from: [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]
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Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available from: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available from: [Link]
-
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A Comprehensive Guide to the Safe Handling of 3-(2-Aminopropan-2-yl)oxolan-3-ol
As a novel compound, 3-(2-Aminopropan-2-yl)oxolan-3-ol presents unique challenges and requires a meticulous approach to laboratory safety. This guide provides an in-depth framework for its safe handling, storage, and disposal, grounded in established principles of chemical safety and tailored to the structural characteristics of this tertiary alcohol amine.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is the foundational step before any handling.[1][2] The chemical structure, featuring a primary amine and a tertiary alcohol on a tetrahydrofuran ring, suggests several potential hazards:
-
Corrosivity and Irritation: Amines are often corrosive and can cause irritation to the skin, eyes, and respiratory tract.[3] Assume this compound shares these properties.
-
Toxicity: The toxicological properties are unknown. Therefore, it should be treated as a hazardous substance.[4]
-
Reactivity: While the tertiary alcohol is relatively stable, the primary amine group can react with various substances. It is crucial to avoid contact with strong oxidizing agents, acids, and other incompatible materials.[5]
A pre-work hazard assessment should be conducted to identify potential risks and establish robust control measures.[2][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 3-(2-Aminopropan-2-yl)oxolan-3-ol. The following table outlines the recommended PPE for various laboratory scenarios.[6]
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (mg to g) in a Fume Hood | Chemical splash goggles with side shields.[4][7][8] | Nitrile or neoprene gloves.[3][7][8] Ensure to check for any signs of degradation or breakthrough. | A fully fastened laboratory coat.[1][6][7] | Not typically required if work is performed in a certified chemical fume hood with adequate airflow. |
| Large-Scale Handling or Operations Outside a Fume Hood | A full-face shield worn over chemical splash goggles.[3][4][8] | Double-gloving with nitrile or neoprene gloves.[3] Consider thicker, chemical-resistant gloves for prolonged tasks. | Chemical-resistant apron or coveralls over a laboratory coat.[3] | A half-face or full-face respirator equipped with cartridges appropriate for organic vapors and amines.[2][3][5] |
| Emergency Spill Response | Full-face shield and chemical splash goggles.[3][4] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[8] | A chemical-resistant suit or coveralls.[3] | A self-contained breathing apparatus (SCBA) may be necessary for large spills in poorly ventilated areas.[9] |
Important Considerations for PPE:
-
Glove Integrity: Always inspect gloves for any signs of damage before use.[4][6] After handling the compound, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.[1][4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][4]
Operational Protocols: Ensuring a Safe Workflow
Adherence to strict operational protocols is essential to minimize exposure and prevent accidents.
-
Chemical Fume Hood: All work with 3-(2-Aminopropan-2-yl)oxolan-3-ol should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[2][5]
-
Preparation: Before starting any experiment, ensure all necessary PPE is readily available and in good condition.[1][6] Have a clear plan for the experiment and be aware of the potential hazards.[1][4]
-
Labeling: All containers holding 3-(2-Aminopropan-2-yl)oxolan-3-ol must be clearly and accurately labeled with the chemical name, concentration, and any relevant hazard warnings.[1][6][7]
-
Transferring: When transferring the compound, use appropriate tools such as a spatula for solids or a pipette for liquids.[7] Perform transfers over a tray or secondary containment to catch any spills.[7]
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a sand bath. Avoid open flames.
-
Working Alone: Avoid working alone in the laboratory, especially when handling hazardous materials.[1]
-
Location: Store 3-(2-Aminopropan-2-yl)oxolan-3-ol in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][10]
-
Compatibility: Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[5][7]
-
Containers: Use tightly sealed, non-reactive containers for storage.[1][5]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Collection: Collect all waste containing 3-(2-Aminopropan-2-yl)oxolan-3-ol, including contaminated gloves, paper towels, and empty containers, in a designated and clearly labeled hazardous waste container.[1]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5] Contact your institution's EHS office for specific guidance on the disposal of aminotetrahydrofuran derivatives.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial.
-
Spills: For small spills within a chemical fume hood, use an appropriate absorbent material to clean up the spill. For larger spills, evacuate the area and contact the emergency response team.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Fire: In case of a small fire, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[9] For a large fire, evacuate the area and activate the fire alarm.[9]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of 3-(2-Aminopropan-2-yl)oxolan-3-ol.
Caption: Workflow for the safe handling of 3-(2-Aminopropan-2-yl)oxolan-3-ol.
References
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- Working with Chemicals - Prudent Practices in the Labor
- Life-Changing Safety Tips for Handling Labor
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- Tertiary amines (OR) alkylamines, (corrosive liquid). PubChem.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe.
- Understanding Solvents and PPE for Chemical Safety. Vertex AI Search.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
